5-(piperidin-4-yloxy)-1H-indazole
Description
BenchChem offers high-quality 5-(piperidin-4-yloxy)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(piperidin-4-yloxy)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-piperidin-4-yloxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUWVIWJUQUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(piperidin-4-yloxy)-1H-indazole synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-(piperidin-4-yloxy)-1H-indazole
Abstract
The 5-(piperidin-4-yloxy)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents, including kinase inhibitors like Axitinib. Its synthesis, while conceptually straightforward, involves critical choices regarding precursor protection, coupling strategy, and final deprotection that significantly impact yield, purity, and scalability. This guide provides a comprehensive overview of the primary synthetic routes, grounded in mechanistic principles and field-proven protocols. We will dissect two major etherification strategies—the Mitsunobu reaction and the Williamson ether synthesis—and provide detailed, step-by-step protocols for the synthesis of precursors, the core coupling reactions, and the final deprotection sequence. This document is intended for researchers, chemists, and drug development professionals seeking a robust and adaptable blueprint for the synthesis of this important heterocyclic motif.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 5-(piperidin-4-yloxy)-1H-indazole logically disconnects at the central ether linkage, yielding two key synthons: a 5-hydroxy-1H-indazole core and a piperidin-4-ol derivative. The piperidine nitrogen's high nucleophilicity necessitates the use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, which is stable under a range of conditions but readily cleaved by acid.[1] The indazole core also presents a challenge due to the two reactive nitrogen atoms (N1 and N2), which may require protection depending on the chosen coupling chemistry.
The overall synthetic strategy can be visualized as follows:
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The Piperidine Moiety: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
N-Boc-4-hydroxypiperidine is a widely available commercial reagent. However, for completeness, two common laboratory-scale synthesis protocols are provided.
Method A: Protection of 4-hydroxypiperidine
This is a direct approach starting from the unprotected piperidinol.
-
Protocol:
-
Suspend 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and 1M aqueous sodium hydrogen carbonate (150 mL).[2]
-
To the stirring biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O) (21.6 g, 98.9 mmol).[2]
-
Stir the reaction vigorously at room temperature for 15 hours. Monitor progress by TLC until the starting material is consumed.
-
Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil or white solid, typically in quantitative yield.[2]
-
Method B: Reduction of N-Boc-4-piperidone
This method is useful when starting from the corresponding ketone.
-
Protocol:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and methanol (MeOH, 30 mL).[3]
-
Cool the solution to -10 °C using an ice/salt bath.
-
Add sodium borohydride (NaBH₄) (5.7 g, 150 mmol) portion-wise, maintaining the internal temperature below -5 °C.[3]
-
Stir the reaction mixture for 30 minutes at -10 °C.[3]
-
Quench the reaction by slowly pouring it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (EtOAc) (3 x 300 mL).[3]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, typically with a yield of around 87%.[3]
-
The Indazole Core: 5-Hydroxy-1H-indazole and N-Protection
5-Hydroxy-1H-indazole is the key aromatic precursor. While commercially available, its synthesis from precursors like 4-methoxyaniline is well-documented. For the subsequent etherification, particularly the Williamson synthesis, protection of the indazole nitrogen is often necessary to prevent N-alkylation. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it selectively protects the N2 position and is stable to the basic conditions of the Williamson ether synthesis but can be readily removed with fluoride sources or acid.[4]
-
Protocol: N2-SEM Protection of 5-Hydroxy-1H-indazole
-
Dissolve 5-hydroxy-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add dicyclohexylmethylamine (1.2 equiv) to the solution.[5]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise via syringe.[5]
-
Stir the mixture at room temperature for 3-4 hours, monitoring by TLC.[5]
-
Upon completion, dilute the reaction with ethyl acetate and quench with 0.5 N NaOH.[5]
-
Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield N2-SEM-protected 5-hydroxy-1H-indazole.
-
Core Etherification: Coupling the Fragments
The formation of the ether linkage is the central step of the synthesis. The choice between the Mitsunobu reaction and the Williamson synthesis depends on substrate stability, desired reaction conditions, and scalability.
Caption: Comparison of Mitsunobu and Williamson workflows.
Method 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-O bonds under mild, neutral conditions, converting two alcohols into an ether via a redox process.[6][7] It is often preferred for sensitive substrates as it avoids the use of strong bases. The reaction proceeds with clean inversion of configuration at the alcohol's stereocenter, though this is not a factor for the achiral piperidinol.[7] A key challenge is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[8]
-
Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD).[8] This intermediate activates the alcohol (N-Boc-4-hydroxypiperidine), making it susceptible to nucleophilic attack by the deprotonated 5-hydroxy-1H-indazole.
-
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-hydroxy-1H-indazole (1.0 equiv), N-Boc-4-hydroxypiperidine (1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the stirred solution over 30 minutes. A color change and/or precipitation may be observed.[9]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography. The byproducts (TPPO and the DIAD-hydrazine) can be challenging to separate. A non-polar to polar gradient (e.g., Hexanes to Ethyl Acetate) is typically effective.
-
Method 2: The Williamson Ether Synthesis
This classic SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or sulfonate.[10][11] For this synthesis, the phenolic hydroxyl of the indazole is deprotonated with a strong base, and the resulting nucleophile attacks an activated piperidine derivative. To avoid competitive N-alkylation of the indazole, its nitrogen must be protected.
-
Mechanism Insight: This is a bimolecular nucleophilic substitution (SN2) reaction.[10] The rate and success depend on using a strong nucleophile (the indazole phenoxide), a good leaving group on the piperidine ring (e.g., tosylate, mesylate, or iodide), and a primary or secondary carbon center to minimize competing E2 elimination reactions.[10]
-
Experimental Protocol (Two-Step: Activation and Coupling):
-
Step A: Activation of Piperidinol (Tosylation)
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (Et₃N) (1.5 equiv) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
-
-
Step B: SN2 Coupling
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of N2-SEM-protected 5-hydroxy-1H-indazole (1.0 equiv) in DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases, indicating complete formation of the sodium salt.
-
Add a solution of the tosylated piperidine from Step A (1.1 equiv) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
-
Comparative Analysis of Etherification Methods
| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |
| Conditions | Mild, neutral pH, 0 °C to RT | Basic (strong base required), elevated temperatures |
| Reagents | PPh₃, DIAD/DEAD | NaH/K₂CO₃, Tosyl/Mesyl Chloride |
| Indazole Protection | Not strictly required, but may improve yield | Mandatory to prevent N-alkylation |
| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Inorganic salts (e.g., NaCl, NaOTs) |
| Purification | Can be challenging due to similar polarity of byproducts | Generally easier; byproducts are water-soluble |
| Key Advantage | Excellent for sensitive or acid/base-labile substrates | Cost-effective for large-scale synthesis |
| Key Disadvantage | Stoichiometric, often expensive reagents; purification issues | Harsh conditions; requires extra protection/deprotection steps |
Final Deprotection and Purification
The final step is the removal of the N-Boc protecting group to liberate the secondary amine of the piperidine ring. This is almost universally achieved under acidic conditions.[1][12]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Deprotection Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and effective method that typically results in the trifluoroacetate salt of the final product.[1]
-
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv, often used as a 20-50% solution in DCM).[1][13]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[1]
-
The crude trifluoroacetate salt can be purified or converted to the free base by dissolving in water, basifying with NaHCO₃ or NaOH, and extracting with an organic solvent like DCM or EtOAc.[1]
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous as the hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[1][14]
-
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 equiv) in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) and stir at room temperature.[1]
-
Stir the reaction for 1-3 hours. A precipitate (the hydrochloride salt) should form.[1][14]
-
Filter the solid, wash with cold diethyl ether or dioxane, and dry under vacuum to obtain the desired product as its hydrochloride salt.
-
Final Purification and Characterization
The final compound, whether as a free base or a salt, should be purified to the level required for its intended application.
-
Purification: Recrystallization from a suitable solvent system (e.g., Ethanol/Ether, Methanol/DCM) is often effective for salts. The free base may require silica gel chromatography.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
The synthesis of 5-(piperidin-4-yloxy)-1H-indazole is a multi-step process that hinges on a strategic choice between two primary etherification methods. The Mitsunobu reaction offers mild conditions suitable for complex and sensitive substrates at the cost of more challenging purification. The Williamson ether synthesis provides a more classical, often more scalable, and cost-effective route, but requires harsher conditions and additional protecting group manipulations. Both pathways converge on a final, reliable acid-catalyzed deprotection step. By understanding the mechanistic underpinnings and practical considerations of each step outlined in this guide, researchers can confidently and efficiently access this valuable pharmaceutical scaffold.
References
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- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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- MDPI. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediat.
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- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
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physicochemical properties of 5-(piperidin-4-yloxy)-1H-indazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(piperidin-4-yloxy)-1H-indazole
Introduction
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation, a significant portion of which is dedicated to understanding its physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, ionization, and solid-state form—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides a comprehensive technical overview of the core , a molecule featuring a common scaffold in medicinal chemistry.
While specific experimental data for this exact molecule is not extensively published, this whitepaper will serve as a robust framework for researchers and drug development professionals. It outlines the critical importance of each physicochemical parameter and provides detailed, field-proven experimental protocols for their determination. As a Senior Application Scientist, the focus here is not merely on the "what" but on the "why"—elucidating the causal relationships behind experimental choices and fostering a self-validating system of characterization that ensures scientific integrity.
Molecular Structure and Core Properties
The foundational step in characterizing any new chemical entity is to confirm its structure and calculate its basic molecular properties. These computed values serve as an initial roadmap, guiding subsequent experimental designs.
Chemical Structure:
Disclaimer: This is a simplified 2D representation.
Table 1: Computed Physicochemical Properties of 5-(piperidin-4-yloxy)-1H-indazole
| Property | Value | Source |
| Molecular Formula | C12H15N3O | [5] |
| Molecular Weight | 217.27 g/mol | [5] |
| Exact Mass | 217.1215 g/mol | [5] |
| Calculated logP | 2.02 | [5] |
| Polar Surface Area (PSA) | 49.94 Ų | [5] |
These initial values suggest that 5-(piperidin-4-yloxy)-1H-indazole is a relatively small molecule with a moderate degree of lipophilicity, falling within the "drug-like" space often described by Lipinski's Rule of Five.[6] However, computed values are predictive and must be validated through rigorous experimentation.
Aqueous Solubility: The Cornerstone of Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[3] Poor solubility is a primary cause of attrition in drug development. Therefore, a thorough understanding of both kinetic and thermodynamic solubility is essential.
Importance in Drug Development
The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in the gastrointestinal tract, which in turn is a rate-limiting step for oral absorption for many compounds (BCS Class II and IV).[7] Furthermore, solubility impacts the feasibility of intravenous formulations and can affect the accuracy of in vitro biological assays.
Experimental Protocol: Thermodynamic and Kinetic Solubility Assessment
This protocol outlines a dual approach to measure both the equilibrium (thermodynamic) and initial (kinetic) solubility, providing a comprehensive picture of the compound's behavior.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(piperidin-4-yloxy)-1H-indazole in 100% dimethyl sulfoxide (DMSO).
-
Thermodynamic Solubility (Shake-Flask Method): a. Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4 and other relevant buffers (e.g., pH 2.0, pH 5.0).[8] b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8][9] c. After incubation, allow the suspensions to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Kinetic Solubility (High-Throughput Method): a. Add a small aliquot of the DMSO stock solution to the aqueous buffers (e.g., PBS at pH 7.4) to achieve a target concentration (e.g., 200 µM). b. Shake the mixture for a shorter period (e.g., 1-2 hours) at room temperature. c. Analyze the samples directly for precipitation, often using nephelometry or turbidimetry, which measures light scattering caused by insoluble particles.[2]
Causality Behind Experimental Choices
-
Dual Measurement: Kinetic solubility mimics the rapid dissolution and potential precipitation after oral administration, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.
-
pH Range: Testing at different pH values is critical because the compound has ionizable groups (piperidine and indazole). Solubility can vary dramatically with pH, impacting absorption in different segments of the GI tract.[8]
-
Shake-Flask Method: This is the "gold standard" for thermodynamic solubility, ensuring that the system reaches true equilibrium, providing reliable data for biopharmaceutical classification.[8]
Workflow Visualization
Caption: Workflow for determining thermodynamic and kinetic solubility.
Lipophilicity: Balancing Permeability and Off-Target Effects
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
Importance in Drug Development
A molecule's lipophilicity influences its absorption, membrane permeability, plasma protein binding, volume of distribution, and potential for off-target toxicity.[3][4] While high lipophilicity can improve permeability, it can also lead to poor solubility, increased metabolic clearance, and promiscuous binding to unintended targets.[10] For ionizable molecules like 5-(piperidin-4-yloxy)-1H-indazole, logD is the more physiologically relevant parameter as it accounts for both the neutral and ionized forms at a given pH.[6][11][12]
Experimental Protocol: LogD Determination via Shake-Flask Method
The shake-flask method remains a reliable, albeit lower-throughput, technique for accurate logD determination.
Step-by-Step Methodology:
-
System Preparation: Use n-octanol and a physiologically relevant buffer (e.g., PBS at pH 7.4). Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them vigorously and then allowing the phases to separate.
-
Compound Addition: Add a known amount of the compound (from a DMSO stock) to a vial containing a defined volume of the pre-saturated buffer and pre-saturated octanol.
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to partition between the two phases.[6]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.[13]
-
Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous)
Causality Behind Experimental Choices
-
n-Octanol/Water System: This solvent system is the industry standard because n-octanol is believed to be a good mimic of the lipid bilayer of cell membranes.
-
pH 7.4 Buffer: This pH is chosen to simulate physiological conditions in the blood and other tissues, providing a more accurate prediction of in vivo behavior than logP, which only considers the neutral species.[6][12]
-
Pre-saturation: Pre-saturating the solvents prevents volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
Workflow Visualization
Caption: Experimental workflow for LogD determination at pH 7.4.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a molecule with multiple ionizable centers like 5-(piperidin-4-yloxy)-1H-indazole (a basic piperidine nitrogen and a potentially acidic/basic indazole ring system), determining the pKa values is crucial.
Importance in Drug Development
The ionization state of a drug affects its solubility, permeability, receptor binding, and metabolic stability.[4] The pKa values help predict how the compound will behave in different pH environments of the body, from the acidic stomach to the neutral pH of the blood.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values and with a standardized base (e.g., 0.1 M NaOH) to determine acidic pKa values. The titrant is added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, generating a titration curve (pH vs. volume of titrant).
-
Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where pH = pKa.[16] Specialized software is used to analyze the curve and calculate the precise pKa value(s).
Causality Behind Experimental Choices
-
Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the acid dissociation constant.[15]
-
Co-solvent: For compounds with low water solubility, a co-solvent is necessary. The apparent pKa is measured at several co-solvent ratios and then extrapolated back to 0% co-solvent to estimate the aqueous pKa.
-
Acid and Base Titrants: Using both acid and base allows for the determination of all relevant pKa values for an amphoteric molecule.
Workflow Visualization
Caption: Workflow for pKa determination via potentiometric titration.
Solid-State Characterization: Ensuring Stability and Manufacturability
The solid-state properties of an API are critical for its stability, manufacturability, and dissolution performance.[17][18] Many APIs can exist in different crystalline forms (polymorphs) or as an amorphous solid, each having distinct physical properties.[7]
Importance in Drug Development
Controlling the solid form is a regulatory requirement and is essential for ensuring batch-to-batch consistency.[17] Polymorphs can have different solubilities, melting points, and stability, which can significantly impact the bioavailability and shelf-life of the final drug product.[7][19]
Experimental Protocols: A Multi-Technique Approach
A combination of analytical techniques is required for a thorough solid-state characterization.
Step-by-Step Methodologies:
-
Differential Scanning Calorimetry (DSC): a. Accurately weigh a small amount (1-5 mg) of the sample into an aluminum pan. b. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Record the heat flow into or out of the sample. Endotherms typically indicate melting points or desolvation, while exotherms can indicate crystallization or decomposition.
-
Thermogravimetric Analysis (TGA): a. Heat a small sample at a controlled rate while continuously monitoring its weight. b. Weight loss corresponds to the loss of volatiles, such as water (hydration) or residual solvent.
-
Powder X-Ray Diffraction (PXRD): a. Pack the powdered sample onto a sample holder. b. Expose the sample to a monochromatic X-ray beam and measure the scattered intensity as a function of the scattering angle (2θ). c. A sharp, well-defined diffraction pattern is indicative of crystalline material, while a broad halo indicates an amorphous solid. Each crystalline polymorph will have a unique PXRD pattern.
-
Polarized Light Microscopy (PLM): a. Place a small amount of the powder on a microscope slide. b. Observe the particles under a microscope with cross-polarized light. c. Crystalline materials are typically birefringent and will appear bright against a dark background, allowing for the assessment of crystal shape (habit) and homogeneity.
Integrated Solid-State Analysis Logic
These techniques are used in concert. For instance, an endotherm observed in DSC before the melting point might be investigated with TGA to see if it corresponds to weight loss (desolvation). PXRD is then used to determine if the desolvated material is a new crystalline form.
Workflow Visualization
Caption: Inter-relationship of key solid-state characterization techniques.
Conclusion
The comprehensive physicochemical characterization of a potential drug candidate like 5-(piperidin-4-yloxy)-1H-indazole is a non-negotiable cornerstone of successful drug development. The interplay between solubility, lipophilicity, ionization, and solid-state form creates a complex but navigable landscape that dictates a molecule's ultimate fate in vivo. By employing the robust, validated experimental protocols detailed in this guide, researchers can build a deep understanding of their molecule, enabling data-driven decisions, mitigating development risks, and ultimately increasing the probability of translating a promising compound into a safe and effective medicine. This systematic approach, grounded in scientific causality, ensures that the journey from bench to bedside is built on a foundation of solid science.
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The Core Mechanism of Action of 5-(piperidin-4-yloxy)-1H-indazole: A Technical Guide for Researchers
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant kinase inhibitors.[1][2] This guide delves into the core mechanism of action of a specific indazole derivative, 5-(piperidin-4-yloxy)-1H-indazole. Based on extensive structural-activity relationship (SAR) analysis of analogous compounds and the established pharmacology of the indazole core, this document posits that the primary mechanism of action for this compound is the targeted inhibition of the c-Met receptor tyrosine kinase. We will explore the molecular interactions, the subsequent impact on downstream signaling cascades, and the validated experimental protocols required to rigorously characterize this activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.
Introduction: The Indazole Scaffold and the Rise of Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is fundamental to a number of approved anti-cancer drugs, including axitinib and pazopanib.[2][3] Its rigid structure and ability to participate in crucial hydrogen bonding interactions make it an ideal anchor for binding within the ATP-pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of oncological research.
The subject of this guide, 5-(piperidin-4-yloxy)-1H-indazole, incorporates both the proven indazole scaffold and a piperidin-4-yloxy moiety. The piperidine ring is another common pharmacophore known to enhance pharmacological properties and receptor interactions.[4] The convergence of these two structural motifs strongly suggests a role as a kinase inhibitor.
Primary Postulated Target: The c-Met Receptor Tyrosine Kinase
The most compelling evidence for the mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole comes from its close structural analog, MK-2461 , a potent, multi-targeted kinase inhibitor.[5][6] The core of MK-2461 is an indazole ring, and its primary target is the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase , also known as the hepatocyte growth factor (HGF) receptor.[5][7]
The c-Met pathway is a critical regulator of cell growth, motility, and invasion.[8] Its ligand, HGF, is the only known activating factor.[8] In numerous cancers, including gastric, renal, and non-small cell lung cancer, the c-Met pathway is frequently dysregulated through gene amplification, mutation, or overexpression, leading to a cascade of oncogenic signaling.[8][9] This aberrant signaling promotes cell scattering, angiogenesis (new blood vessel formation), and protects cancer cells from apoptosis (programmed cell death).[8]
Therefore, the primary hypothesis is that 5-(piperidin-4-yloxy)-1H-indazole functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.
Molecular Mechanism of Inhibition
Based on the mechanism of the analogous compound MK-2461, 5-(piperidin-4-yloxy)-1H-indazole is predicted to exhibit a preference for the activated, phosphorylated form of c-Met.[5][10]
Key Mechanistic Steps:
-
ATP-Competitive Binding: The compound likely binds to the ATP-binding pocket of the c-Met kinase domain. The indazole core is crucial for this interaction, forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP.
-
Preferential Binding to Activated c-Met: Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its activation loop (specifically Tyr1234 and Tyr1235).[10] This conformational change creates a more favorable binding pocket for the inhibitor. Studies with MK-2461 show a significantly tighter binding affinity to phosphorylated c-Met.[5][10]
-
Inhibition of Substrate Phosphorylation: By occupying the ATP-binding site, the compound prevents the transfer of a phosphate group from ATP to downstream substrate proteins.
-
Blockade of Downstream Signaling: This inhibition specifically suppresses the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met.[5] These sites are crucial for recruiting and activating downstream signaling adaptors and enzymes.
The specific interaction of the piperidin-4-yloxy substituent likely contributes to the inhibitor's potency and selectivity by forming additional interactions within the binding pocket.
Impact on Downstream Signaling Pathways
The inhibition of c-Met phosphorylation by 5-(piperidin-4-yloxy)-1H-indazole is expected to block key oncogenic signaling pathways. The primary cascades affected are the PI3K/AKT and Ras/MAPK pathways.[7][9]
Caption: Inhibition of the c-Met signaling cascade.
By preventing the phosphorylation of c-Met, the recruitment and activation of signaling proteins like Gab1 and Grb2 are blocked, leading to the shutdown of these pro-survival and pro-proliferative pathways.[7]
Secondary and Off-Target Activities
While c-Met is the primary hypothesized target, it is crucial for drug development professionals to consider potential off-target effects. Many kinase inhibitors exhibit activity against a panel of related kinases. The structurally similar MK-2461 also demonstrates inhibitory activity against Ron (another member of the MET family), Flt1 (VEGFR1) , and to a lesser extent, FGFR and PDGFR.[5][6][11]
Therefore, a comprehensive characterization of 5-(piperidin-4-yloxy)-1H-indazole should include screening against a broad panel of kinases to determine its selectivity profile. The indazole scaffold has also been implicated in the inhibition of Aurora kinases and as antagonists for TRPV1 or CGRP receptors, although these are considered less probable mechanisms for this specific compound.[12][13][14]
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of well-established biochemical and cell-based assays must be performed.
In Vitro Kinase Inhibition Assay
This experiment directly measures the ability of the compound to inhibit the enzymatic activity of c-Met.
Protocol:
-
Reagents: Recombinant human c-Met kinase (activated), biotinylated peptide substrate, ATP, and the test compound (5-(piperidin-4-yloxy)-1H-indazole).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, combine the recombinant c-Met enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay (e.g., ADP-Glo).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value .
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Phospho-c-Met Assay (Western Blot or ELISA)
This assay confirms that the compound can inhibit c-Met phosphorylation within a cellular context.
Protocol:
-
Cell Line: Use a cancer cell line with known c-Met expression or amplification (e.g., gastric cancer cell line KATO III or lung cancer cell line NCI-H1581).[15]
-
Procedure: a. Seed cells in culture plates and allow them to adhere. b. Serum-starve the cells to reduce basal kinase activity. c. Pre-treat the cells with various concentrations of 5-(piperidin-4-yloxy)-1H-indazole for 1-2 hours. d. Stimulate the c-Met pathway by adding HGF for a short period (e.g., 15 minutes). e. Lyse the cells and collect the protein lysate. f. For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-c-Met (e.g., p-Met Y1234/1235) and total c-Met. g. For ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-c-Met.
-
Data Analysis: Quantify the levels of phosphorylated c-Met relative to total c-Met. Determine the concentration of the compound that inhibits HGF-induced phosphorylation by 50% (IC50).
Downstream Signaling Analysis (Western Blot)
This experiment verifies the blockade of downstream pathways.
Protocol:
-
Procedure: Follow the same cell treatment protocol as in 6.2.
-
Antibodies: In the Western blot analysis, use primary antibodies against key downstream signaling nodes: phospho-AKT (S473), total AKT, phospho-ERK1/2 (T202/Y204), and total ERK1/2.
-
Data Analysis: Observe the dose-dependent decrease in the phosphorylation of AKT and ERK following treatment with the compound.
Quantitative Data Summary
While specific data for 5-(piperidin-4-yloxy)-1H-indazole is not publicly available, we can present the known inhibitory concentrations for its close analog, MK-2461, to provide a benchmark for expected potency.[6]
| Target/Assay | Cell Line | IC50 Value (nM) |
| c-Met (Wild-Type) | - | 2.5 |
| c-Met (Y1230C mutant) | - | 0.4 |
| c-Met (M1250T mutant) | - | 1.5 |
| Ron Kinase | - | 7 |
| Flt1 (VEGFR1) | - | 10 |
| HGF-induced Mitogenesis | 4MBr-5 | 204 |
| IL-3 Independent Growth | 32D/Tpr-Met | ~100 |
Table 1: Reported IC50 values for the analogous c-Met inhibitor, MK-2461.[6]
Conclusion
The chemical architecture of 5-(piperidin-4-yloxy)-1H-indazole, featuring the well-established indazole kinase-binding scaffold, strongly supports its function as a protein kinase inhibitor. Drawing direct parallels from the extensively characterized and structurally similar compound MK-2461, the primary and most potent mechanism of action is the ATP-competitive inhibition of the c-Met receptor tyrosine kinase. This inhibition, which preferentially targets the activated form of the receptor, effectively abrogates downstream signaling through the PI3K/AKT and Ras/MAPK pathways, leading to anti-proliferative and anti-invasive cellular effects. The provided experimental protocols offer a robust framework for validating this mechanism and characterizing the compound's potency and selectivity, which are critical steps in the drug discovery and development pipeline.
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An In-Depth Technical Guide to the Biological Targets of the 5-(Piperidin-4-yloxy)-1H-indazole Scaffold
A Senior Application Scientist's Perspective on a Privileged Scaffolding in Modern Drug Discovery
Authored by: Gemini AI
Introduction: The Power of Privileged Scaffolds
In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the unique ability to interact with a diverse array of biological targets, offering a fertile ground for the generation of potent and selective modulators of cellular function. The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold.[1][2][3] Its rigid structure and hydrogen bonding capabilities allow it to serve as an effective anchor for binding to the active sites of numerous proteins.[4] When combined with the versatile piperidine moiety, a saturated heterocycle frequently employed to enhance solubility, metabolic stability, and target engagement, the resulting 5-(piperidin-4-yloxy)-1H-indazole framework represents a powerful platform for drug discovery.
This technical guide provides an in-depth exploration of the potential biological targets of the 5-(piperidin-4-yloxy)-1H-indazole scaffold. Rather than focusing on a single, predetermined target, we will embrace the inherent versatility of this chemical motif. We will dissect the contributions of each constituent part—the indazole core and the piperidinyloxy linker—to target recognition and pharmacological activity. To provide a tangible and illustrative example, we will delve into a comprehensive case study of MK-8189 , a clinical-stage compound that embodies this scaffold and potently and selectively inhibits Phosphodiesterase 10A (PDE10A).[5][6][7] Through this lens, we will elucidate the experimental workflows and analytical techniques that are pivotal in identifying and characterizing the biological targets of novel chemical entities based on this privileged scaffold.
The 1H-Indazole Nucleus: A Hub of Biological Activity
The 1H-indazole ring system is a recurring motif in a multitude of clinically relevant and investigational drugs.[3][8] Its prevalence stems from its ability to mimic the purine bases of ATP, enabling it to function as a competitive inhibitor for a broad class of enzymes that utilize this ubiquitous energy currency.[1] Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions within the binding pockets of various proteins.
The biological activities associated with the indazole scaffold are remarkably diverse, spanning a wide range of therapeutic areas:
-
Oncology: The indazole nucleus is a key component of several approved and investigational anti-cancer agents. For instance, Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-KIT, and is used in the treatment of advanced renal cell carcinoma.[1][9] The indazole core in Axitinib forms critical hydrogen bonds with the hinge region of the kinase domain.[9] Similarly, compounds bearing the indazole scaffold have been developed as inhibitors of Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K), both of which are critical targets in oncology.[9][10]
-
Neuroscience: The versatility of the indazole scaffold extends to the central nervous system. Granisetron , a selective 5-HT3 receptor antagonist, is an indazole-containing drug used to prevent chemotherapy-induced nausea and vomiting.[8] Moreover, various indazole derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel for the treatment of pain.[11]
-
Inflammation and Immunology: The anti-inflammatory properties of indazole-containing compounds have been recognized for decades. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[2] More recently, indazole-based molecules have been explored as inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory responses.[12]
-
Infectious Diseases: The indazole scaffold has also been incorporated into novel anti-bacterial agents, demonstrating broad-spectrum activity against various bacterial strains.[1]
The Piperidine Moiety: A Versatile Modulator of Physicochemical and Pharmacological Properties
The piperidine ring is one of the most widely used saturated heterocycles in drug design. Its inclusion in a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. The piperidin-4-yloxy linker in our scaffold of interest serves several key functions:
-
Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing the aqueous solubility of the molecule. This is a critical parameter for oral bioavailability and formulation development.
-
Vectorial Orientation: The piperidine ring acts as a non-planar linker that can orient the indazole core and any substituents on the piperidine nitrogen into specific regions of a target's binding site. This three-dimensional control over the molecule's conformation is crucial for achieving high-affinity and selective binding.
-
Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation than aliphatic chains, which can lead to an improved pharmacokinetic profile and a longer duration of action.
-
Additional Interaction Points: The piperidine ring itself can engage in van der Waals interactions with hydrophobic residues in a binding pocket. Furthermore, the nitrogen atom can be substituted with various chemical groups to probe for additional interactions and fine-tune the molecule's properties.
Case Study: MK-8189, a Potent and Selective PDE10A Inhibitor
To illustrate the principles of target identification and characterization for the 5-(piperidin-4-yloxy)-1H-indazole scaffold, we will now focus on the clinical candidate MK-8189 (Elpipodect) .[13][14] This molecule is a highly potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme that is highly expressed in the striatum of the brain and plays a crucial role in regulating cyclic nucleotide signaling.[5][7] Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of schizophrenia and other neuropsychiatric disorders.[6][7]
Target Identification and Validation
The discovery of MK-8189 was the culmination of a rational drug design campaign that began with a fragment-based screening approach.[5][6] The initial hits were optimized through iterative rounds of chemical synthesis and biological testing, guided by structure-activity relationship (SAR) studies and X-ray crystallography. The 1H-indazole core was identified as a key pharmacophore that anchors the molecule in the active site of PDE10A, while the piperidinyloxy linker and its substituents were optimized to enhance potency, selectivity, and pharmacokinetic properties.[5]
Mechanism of Action: Modulating Striatal Signaling
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in neuronal signaling.[5] In the striatum, PDE10A is a key regulator of the signaling pathways downstream of dopamine and glutamate receptors. By inhibiting PDE10A, MK-8189 increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[6] This ultimately leads to a normalization of dysfunctional striatal output, which is thought to underlie the positive and negative symptoms of schizophrenia.[5][7]
Figure 1: Simplified signaling pathway of MK-8189 action.
Experimental Protocols for Target Engagement and Functional Activity
The characterization of a compound like MK-8189 involves a battery of in vitro and in vivo assays to confirm its binding to the intended target and to assess its functional consequences.
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of the compound as an inhibitor of the target enzyme.
-
Methodology:
-
Recombinant human PDE10A is incubated with varying concentrations of the test compound.
-
The fluorescently labeled cAMP or cGMP substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and a fluorescently labeled antibody that specifically binds to the unhydrolyzed substrate is added.
-
The amount of fluorescence is measured using a suitable plate reader. The signal is inversely proportional to the enzyme activity.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
-
2. Radioligand Binding Assay
-
Objective: To measure the affinity of the compound for the target protein.
-
Methodology:
-
Cell membranes expressing PDE10A are incubated with a radiolabeled ligand that is known to bind to the target with high affinity.
-
Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
The mixture is filtered, and the amount of radioactivity bound to the membranes is quantified.
-
The Ki value (the inhibition constant) is calculated from the IC50 value of the competition curve.
-
| Compound | PDE10A Ki (pM) |
| MK-8189 | 29 |
Table 1: Binding Affinity of MK-8189 for PDE10A.[13]
3. In Vivo Target Engagement Studies
-
Objective: To confirm that the compound reaches its target in the brain and occupies it at therapeutic doses.
-
Methodology (Positron Emission Tomography - PET):
-
A PET radiotracer that binds to PDE10A is administered to a living subject (animal or human).
-
The distribution of the radiotracer in the brain is imaged using a PET scanner.
-
The subject is then treated with the test compound, and the PET scan is repeated.
-
The displacement of the radiotracer by the test compound is quantified to determine the percentage of target occupancy at different doses and time points.
-
Figure 2: Experimental workflow for characterizing a novel PDE10A inhibitor.
Conclusion: A Scaffold of Opportunity
The 5-(piperidin-4-yloxy)-1H-indazole scaffold stands as a testament to the power of privileged structures in modern drug discovery. Its inherent versatility, derived from the unique properties of the indazole nucleus and the piperidine linker, allows for the development of potent and selective modulators of a wide range of biological targets. The case study of MK-8189 and its inhibition of PDE10A provides a compelling example of how this scaffold can be leveraged to address complex diseases of the central nervous system. As our understanding of the molecular basis of disease continues to grow, it is certain that the 5-(piperidin-4-yloxy)-1H-indazole framework and its derivatives will continue to be a rich source of novel therapeutic agents for years to come.
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Introduction: The Critical Role of Solubility in Drug Discovery
An In-depth Technical Guide to the Solubility Profile of 5-(piperidin-4-yloxy)-1H-indazole
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile structure allows for a wide range of biological activities, making indazole derivatives, such as 5-(piperidin-4-yloxy)-1H-indazole, compounds of significant interest for drug development programs.[2][3] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the physicochemical properties of the molecule. Solubility, in particular, is a critical determinant of a drug's developability, influencing everything from the reliability of in vitro assays to in vivo absorption and overall bioavailability.[4]
This guide provides a comprehensive technical overview of how to approach the solubility characterization of 5-(piperidin-4-yloxy)-1H-indazole. We will move beyond simple data reporting to explain the causality behind experimental choices, providing field-proven insights and self-validating protocols. For drug development professionals, understanding not just the "what" but the "how" and "why" of solubility is paramount to making informed decisions, mitigating risks, and ultimately, accelerating the path to clinical success.
Chapter 1: Physicochemical Characterization and Predicted Solubility Behavior
Before any experimental work begins, a thorough in-silico and structural analysis provides the foundation for our investigation. This initial characterization allows us to anticipate potential solubility challenges and design a robust experimental plan.
The structure of 5-(piperidin-4-yloxy)-1H-indazole features several key functional groups that govern its physicochemical properties. The molecule consists of a bicyclic indazole system linked via an ether to a piperidine ring.
Caption: 2D Structure of 5-(piperidin-4-yloxy)-1H-indazole.
Table 1: Computed Physicochemical Properties
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₂H₁₅N₃O | [5] | - |
| Molecular Weight | 217.27 g/mol | [5] | Within the range typical for small molecule drugs. |
| XLogP | 2.02 | [5] | Indicates moderate lipophilicity; suggests the compound will not be highly soluble in water. |
| H-Bond Donors | 2 | - | The indazole N-H and piperidine N-H can donate hydrogen bonds, aiding solvation in protic solvents. |
| H-Bond Acceptors | 3 | - | The two nitrogen atoms and the ether oxygen can accept hydrogen bonds. |
| pKa (Predicted) | ~14-15 (Indazole N-H, acidic)~9-10 (Piperidine N, basic) | - | The presence of both acidic and basic centers predicts a strong pH-dependent solubility profile. The compound is amphoteric. |
| Topological Polar Surface Area (TPSA) | 49.94 Ų | [5] | Suggests good potential for membrane permeability, making solubility a key factor for absorption. |
The computed properties suggest that 5-(piperidin-4-yloxy)-1H-indazole is a moderately lipophilic, amphoteric compound. Its solubility is expected to be lowest at its isoelectric point and significantly higher at acidic and basic pH values where it can form soluble salts.[6][7]
Chapter 2: The Duality of Solubility: Kinetic vs. Thermodynamic
In drug discovery, the term "solubility" is not monolithic. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility. The choice of which to measure is dictated by the stage of the research program.[8]
-
Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[9][10] It is a high-throughput, non-equilibrium measurement ideal for the early discovery phase to quickly flag problematic compounds in large libraries.[4]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[8] This measurement is more time and resource-intensive but provides the definitive "gold standard" value required for lead optimization, formulation development, and regulatory submissions.[11]
Caption: Experimental Workflow for Kinetic Solubility Assay.
1. Materials & Equipment:
-
10 mM DMSO stock solution of 5-(piperidin-4-yloxy)-1H-indazole
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (polypropylene)
-
Plate sealer
-
Plate shaker
-
Filter plate (e.g., Millipore MultiScreen) or centrifuge with plate rotor
-
LC-MS/MS system
2. Step-by-Step Methodology:
-
Plate Preparation: Add 198 µL of aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a theoretical final concentration of 100 µM and a final DMSO concentration of 1%.
-
Scientist's Note: The final DMSO concentration should be kept low (typically ≤2%) as it can act as a co-solvent and artificially increase measured solubility. [9]3. Incubation: Seal the plate and shake at room temperature for 2 hours.
-
-
Precipitate Removal: Use a filter plate to filter the samples into a clean collection plate. Alternatively, centrifuge the plate at high speed (~3000 x g for 20 minutes) and carefully collect the supernatant.
-
Quantification: Analyze the filtrate/supernatant using a rapid LC-MS/MS method against a calibration curve prepared in a 1% DMSO/buffer matrix.
Chapter 4: The Defining Influence of pH
For an ionizable compound like 5-(piperidin-4-yloxy)-1H-indazole, solubility is not a single value but a profile that changes with pH. [12][13]Characterizing this profile is essential to predict its behavior in the variable pH environments of the gastrointestinal tract. [7] A pH-solubility study is conducted by performing the thermodynamic shake-flask assay (Protocol 3.1) in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
Table 2: Hypothetical pH-Solubility Profile Data
| Buffer System | pH | Predicted Predominant Species | Expected Solubility (µg/mL) | Rationale |
| HCl Buffer | 1.2 | Cationic (Protonated Piperidine) | High (>200) | Formation of a highly soluble hydrochloride salt in situ. [14] |
| Acetate Buffer | 4.5 | Cationic / Neutral Mixture | Moderate (50-100) | As pH approaches the pKa of the base, more of the less soluble neutral form exists. |
| Phosphate Buffer | 6.8 | Neutral | Low (<20) | Near the isoelectric point, where both groups are least ionized, resulting in minimal solubility. |
| Phosphate Buffer | 7.4 | Neutral / Anionic Mixture | Low (20-40) | Slightly above the isoelectric point, some anionic form (deprotonated indazole) begins to appear. |
| Borate Buffer | 9.0 | Anionic (Deprotonated Indazole) | Moderate (60-120) | As the indazole N-H deprotonates, a soluble salt form is generated. |
Chapter 5: Rational Strategies for Solubility Enhancement
If the intrinsic solubility of 5-(piperidin-4-yloxy)-1H-indazole is found to be a limiting factor, several formulation strategies can be employed. A co-solvent screen is often the first and most direct approach. [15][16] Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment. [17][18]
Protocol 5.1: Co-solvent Screening
1. Objective: To determine the solubilizing power of common pharmaceutical co-solvents. 2. Methodology:
-
Prepare a series of aqueous solutions containing varying percentages (e.g., 5%, 10%, 20% v/v) of different co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Perform the thermodynamic shake-flask solubility assay (Protocol 3.1) in each of these co-solvent mixtures.
-
Plot the measured solubility as a function of the co-solvent concentration for each agent.
Table 3: Hypothetical Co-solvent Screening Results (at pH 7.4)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Control) | 0% | 25 | 1.0x |
| Ethanol | 20% | 150 | 6.0x |
| Propylene Glycol | 20% | 275 | 11.0x |
| PEG 400 | 20% | 450 | 18.0x |
Other Advanced Strategies: If co-solvents are insufficient, more advanced formulation techniques may be necessary, including:
-
Salt Formation: Creating a stable, solid salt form of the molecule can dramatically improve solubility and dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form with enhanced solubility. [19]* Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule can increase its apparent solubility in water. [20]* Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. [21]
Conclusion
The solubility profile of 5-(piperidin-4-yloxy)-1H-indazole is predicted to be complex and highly pH-dependent, a direct consequence of its amphoteric chemical structure. A systematic, multi-faceted experimental approach is required to fully characterize this behavior. By employing rigorous, self-validating protocols for both thermodynamic and kinetic solubility, and by systematically investigating the effects of pH and co-solvents, drug development scientists can build a comprehensive understanding of this molecule. This knowledge is not merely academic; it is the essential foundation for designing effective formulations, enabling reliable biological testing, and ultimately, unlocking the full therapeutic potential of this promising compound.
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An In-Depth Technical Guide to the Characterization of 5-(piperidin-4-yloxy)-1H-indazole and its Analogs
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of 5-(piperidin-4-yloxy)-1H-indazole, a key heterocyclic compound, and its analogs. We will delve into the strategic considerations for its synthesis, the design of relevant analogs, and a multi-faceted approach to its physicochemical and pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of indazole-based compounds as potential therapeutic agents.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and has attracted significant attention in drug discovery due to its wide range of biological activities.[4] Derivatives of indazole have been successfully developed as potent inhibitors of various enzymes and modulators of receptors, leading to clinical candidates and approved drugs for conditions ranging from cancer to inflammatory disorders.[5][6][7] The 5-(piperidin-4-yloxy)-1H-indazole core combines the pharmacologically significant indazole nucleus with a piperidin-4-yloxy moiety, a common feature in ligands targeting the central nervous system and other biological systems. This linkage offers a versatile platform for analog synthesis, allowing for the fine-tuning of physicochemical properties and target engagement.
The N-methylated analog of our core compound, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole, has been identified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[8] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in a variety of cellular functions, including smooth muscle contraction, cell migration, and proliferation.[8] Dysregulation of the ROCK signaling pathway is associated with various pathologies, including hypertension, cancer, and cardiovascular diseases, making it an attractive therapeutic target.[8] This guide will therefore focus on the characterization of 5-(piperidin-4-yloxy)-1H-indazole and its analogs with a particular emphasis on their potential as kinase inhibitors.
Synthesis and Analog Design
The synthesis of 5-(piperidin-4-yloxy)-1H-indazole and its analogs requires a strategic approach to construct the indazole core and introduce the piperidin-4-yloxy substituent. The design of analogs is guided by the desire to probe structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Scaffold
A plausible and efficient synthesis of 5-(piperidin-4-yloxy)-1H-indazole can be achieved through a multi-step process. The following protocol is a representative example based on established methodologies for indazole synthesis.
Experimental Protocol: Synthesis of 5-(piperidin-4-yloxy)-1H-indazole
-
Step 1: Nitration of 4-Fluorotoluene. To a solution of 4-fluorotoluene in sulfuric acid, slowly add nitric acid while maintaining the temperature below 10°C. Stir for 2-3 hours, then pour the reaction mixture onto ice. Filter the resulting precipitate, wash with water, and dry to obtain 1-fluoro-4-methyl-2-nitrobenzene.
-
Step 2: Oxidation to 4-Fluoro-2-nitrobenzoic acid. Dissolve the product from Step 1 in a mixture of pyridine and water. Heat to reflux and add potassium permanganate portion-wise. Maintain reflux for 8-12 hours. Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the product. Filter, wash with water, and dry.
-
Step 3: Formation of 5-Fluoro-1H-indazole. To a solution of 4-fluoro-2-nitrobenzoic acid in a suitable solvent such as ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. After cooling, the product can be isolated by filtration or evaporation of the solvent followed by purification.
-
Step 4: Nucleophilic Aromatic Substitution with N-Boc-4-hydroxypiperidine. To a solution of 5-fluoro-1H-indazole and N-Boc-4-hydroxypiperidine in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Step 5: Deprotection. Dissolve the product from Step 4 in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-2 hours. Evaporate the solvent to yield 5-(piperidin-4-yloxy)-1H-indazole as its hydrochloride salt.
Analog Design Strategy
The design of analogs of 5-(piperidin-4-yloxy)-1H-indazole should be driven by a clear hypothesis to probe the SAR and improve drug-like properties. Key areas for modification include:
-
Indazole Ring Substitution: Introduction of small alkyl or halogen substituents on the indazole ring can modulate electronic properties and provide additional interaction points with the target protein.
-
Piperidine Nitrogen Substitution: Alkylation or acylation of the piperidine nitrogen allows for the introduction of various functional groups to explore different binding pockets and improve properties such as solubility and cell permeability.
-
Linker Modification: While the ether linkage is common, exploring alternative linkers between the indazole and piperidine rings could influence the conformational flexibility and overall geometry of the molecule.
Below is a diagram illustrating the key points for analog diversification.
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An In-Depth Technical Guide to the NMR and Mass Spectrometry of 5-(piperidin-4-yloxy)-1H-indazole
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 5-(piperidin-4-yloxy)-1H-indazole. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this molecule. The guide will delve into the theoretical underpinnings of the spectral data, present predicted values, and outline the experimental protocols necessary for their empirical validation.
Introduction
5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound of interest in medicinal chemistry, featuring a bicyclic indazole core linked to a piperidine moiety via an ether bond. The indazole scaffold is a common motif in pharmacologically active compounds, and its substitution pattern significantly influences its biological activity.[1] The piperidine ring, another prevalent feature in drug molecules, can impact solubility, lipophilicity, and receptor binding affinity. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity and purity of such compounds in a research and development setting.
This guide will provide a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for 5-(piperidin-4-yloxy)-1H-indazole. While direct experimental spectra for this specific molecule are not widely published, this guide will present predicted data based on the analysis of its constituent chemical moieties and established principles of spectroscopic interpretation for heterocyclic compounds.[2][3]
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data. The structure of 5-(piperidin-4-yloxy)-1H-indazole is depicted below, with the numbering convention that will be used throughout this guide.
Caption: Structure of 5-(piperidin-4-yloxy)-1H-indazole with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for 5-(piperidin-4-yloxy)-1H-indazole are presented below, referenced to tetramethylsilane (TMS). These predictions are based on the known spectra of indazole and piperidine, with adjustments for the electronic effects of the substituents.[4][5]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 12.0 - 13.0 | br s | - | The acidic proton on the indazole nitrogen is expected to be a broad singlet and significantly downfield. |
| H3 | 8.0 - 8.2 | s | - | This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. |
| H7 | 7.5 - 7.7 | d | 8.0 - 9.0 | Ortho-coupled to H6. |
| H4 | 7.2 - 7.4 | d | ~2.0 | Meta-coupled to H6. |
| H6 | 6.8 - 7.0 | dd | 8.0 - 9.0, ~2.0 | Coupled to both H7 (ortho) and H4 (meta). |
| H4' | 4.5 - 4.8 | m | - | The proton on the carbon bearing the ether linkage is expected to be a multiplet due to coupling with adjacent methylene protons. |
| H2', H6' (axial) | 2.9 - 3.2 | m | - | Protons on the carbons adjacent to the piperidine nitrogen. |
| H2', H6' (equatorial) | 2.6 - 2.9 | m | - | |
| H3', H5' (axial) | 1.9 - 2.2 | m | - | Protons on the carbons adjacent to C4'. |
| H3', H5' (equatorial) | 1.6 - 1.9 | m | - | |
| H1' (N-H) | 1.5 - 2.5 | br s | - | The proton on the piperidine nitrogen is expected to be a broad singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 5-(piperidin-4-yloxy)-1H-indazole are listed below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7a | 140 - 142 | Bridgehead carbon of the indazole ring. |
| C5 | 150 - 155 | Aromatic carbon attached to the oxygen atom, expected to be significantly downfield. |
| C3a | 135 - 138 | Bridgehead carbon of the indazole ring. |
| C3 | 133 - 136 | Carbon in the pyrazole ring of the indazole. |
| C7 | 120 - 123 | Aromatic carbon. |
| C6 | 115 - 118 | Aromatic carbon. |
| C4 | 105 - 108 | Aromatic carbon. |
| C4' | 70 - 75 | Carbon attached to the ether oxygen. |
| C2', C6' | 45 - 50 | Carbons adjacent to the piperidine nitrogen. |
| C3', C5' | 30 - 35 | Carbons adjacent to C4'. |
Mass Spectrometry: Predicted Molecular Ion and Fragmentation
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to be the most suitable technique for analyzing 5-(piperidin-4-yloxy)-1H-indazole, owing to the presence of basic nitrogen atoms that are readily protonated.
Predicted Molecular Ion:
-
Formula: C₁₃H₁₇N₃O
-
Molecular Weight: 231.29 g/mol
-
Expected [M+H]⁺: m/z 232.14
Predicted Fragmentation Pathway:
The fragmentation of the protonated molecular ion [M+H]⁺ is anticipated to proceed through several key pathways, primarily involving the piperidine ring and the ether linkage.[6][7]
Caption: Predicted ESI-MS fragmentation of 5-(piperidin-4-yloxy)-1H-indazole.
-
Loss of the piperidine moiety: A common fragmentation pathway for piperidine-containing compounds is the cleavage of the C-O bond, leading to the loss of the entire piperidine ring as a neutral molecule. This would result in a fragment corresponding to the protonated 5-hydroxy-1H-indazole at m/z 147.06.
-
Alpha-cleavage of the piperidine ring: Fragmentation can be initiated by cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring, leading to the formation of a stable iminium ion.[6]
-
Ring opening and subsequent fragmentation: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[7]
Experimental Protocols
To empirically validate the predicted spectral data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 5-(piperidin-4-yloxy)-1H-indazole.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.
2. ¹H NMR Acquisition:
-
Use a standard one-pulse sequence (e.g., zg30 on a Bruker spectrometer).
-
Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 14 ppm).
3. ¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (1024 to 4096) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
4. 2D NMR Experiments:
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[8]
Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition and analysis.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
2. Data Acquisition (ESI-MS):
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
3. Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum and confirm that its m/z value matches the calculated value.
-
Analyze the product ion spectrum from the MS/MS experiment to identify the major fragment ions and propose fragmentation pathways.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR and mass spectrometry data for 5-(piperidin-4-yloxy)-1H-indazole. The presented data, while predictive, is grounded in the established spectroscopic behavior of its constituent moieties and serves as a robust framework for the empirical analysis of this compound. The outlined experimental protocols offer a clear path for researchers to obtain and confirm the spectral characteristics of this molecule. Accurate and thorough structural characterization is a cornerstone of chemical research and drug development, and this guide is intended to be a valuable resource in that endeavor.
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The Indazole Scaffold: A Privileged Motif in the Genesis of Targeted Inhibitors
An In-depth Technical Guide on the Discovery and History of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. Its unique structural and electronic properties, including its ability to act as a bioisostere for endogenous motifs and engage in key hydrogen bonding interactions within ATP-binding sites, have propelled it to the forefront of modern drug discovery. This guide provides a comprehensive technical overview of the history and discovery of indazole-based inhibitors, from early synthetic explorations to the rational design of blockbuster anticancer agents. We will delve into the seminal discoveries that illuminated the therapeutic potential of this scaffold, the evolution of its structure-activity relationships (SAR), and the detailed synthetic pathways and experimental protocols that have enabled its translation into clinically effective medicines. Through a blend of historical perspective, mechanistic insights, and practical methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.
The Dawn of Indazole Chemistry: From Synthesis to Serendipity
The story of indazole begins not in a pharmaceutical laboratory, but in the realm of classical organic chemistry. In 1880, the eminent chemist Emil Fischer first reported the synthesis of an indazole derivative. For many decades, the indazole nucleus remained largely a chemical curiosity. However, the mid-20th century witnessed the first forays of indazoles into the therapeutic arena with the discovery of Benzydamine in 1966.[1][2][3] Initially recognized for its anti-inflammatory properties, Benzydamine's development was not driven by a targeted, mechanism-based approach but rather by phenotypic screening.[2] This early success, however, hinted at the biological relevance of the indazole scaffold and set the stage for future, more directed, discovery efforts.
The Rise of a Privileged Scaffold: Bioisosterism and Kinase Hinge Binding
A pivotal moment in the history of indazole-based inhibitors was the recognition of its utility as a bioisostere for other common functional groups, particularly the phenol and indole moieties.[4][5] This realization was critical because it allowed medicinal chemists to replace metabolically labile phenolic hydroxyl groups with the more stable indazole ring, often improving pharmacokinetic properties without sacrificing biological activity.[4][5]
The true ascendancy of the indazole scaffold, however, coincided with the explosion of research into protein kinase inhibitors for the treatment of cancer.[6] Structural biology studies revealed the indazole core's remarkable ability to act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the ATP-binding site of many kinases.[7][8] This interaction mimics the binding of the adenine region of ATP, providing a strong anchor for the inhibitor and contributing significantly to its potency.[7] The combination of its bioisosteric nature and its proficiency as a hinge-binding element cemented the indazole's status as a privileged scaffold in kinase inhibitor design.[4]
Landmark Indazole-Based Inhibitors: Case Studies in Rational Drug Design
The true power of the indazole scaffold is best illustrated through the discovery and development of several clinically successful drugs.
Pazopanib: A Multi-Targeted Angiogenesis Inhibitor
Pazopanib (Votrient®) is a potent, oral, multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[9][10] Its development by GlaxoSmithKline marked a significant advancement in the treatment of renal cell carcinoma and soft tissue sarcoma.[11][12] The discovery of pazopanib was a result of a medicinal chemistry effort that, in the absence of a VEGFR2 crystal structure at the time, leveraged knowledge of related kinases like FGFR.[10]
The synthesis of Pazopanib typically starts from 3-methyl-6-nitro-1H-indazole.[7] The following is a representative multi-step synthesis:
-
Reduction of the Nitro Group: 3-methyl-6-nitro-1H-indazole is reduced to 3-methyl-1H-indazol-6-amine using a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated HCl.[7][11]
-
N-methylation: The resulting amine is then N-methylated. One approach involves reaction with paraformaldehyde and a reducing agent like sodium borohydride.[7]
-
Formation of the Key Intermediate: The methylated indazole amine is then reacted with 2,4-dichloropyrimidine to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
-
Final Coupling: The final step involves a nucleophilic aromatic substitution reaction between the chloropyrimidine intermediate and 5-amino-2-methylbenzenesulfonamide to yield Pazopanib.[7]
dot graph "Pazopanib_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Pazopanib Synthesis Workflow
Crystallographic studies have revealed that Pazopanib binds to the ATP-binding site of the VEGFR2 kinase domain.[13][14] The indazole ring is crucial for this interaction, forming hydrogen bonds with the hinge region of the kinase.[13] This binding stabilizes the inactive conformation of the kinase, thereby inhibiting its downstream signaling and preventing angiogenesis.[9]
Axitinib: A Second-Generation, Potent, and Selective VEGFR Inhibitor
Axitinib (Inlyta®), developed by Pfizer, is another potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[15][16][17] Its discovery is a prime example of a successful structure-based drug design campaign.[4][18]
The synthesis of Axitinib involves the strategic assembly of the indazole core and its substituents, guided by the desired interactions with the VEGFR2 active site. A key intermediate is (E)-3-[2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.[1] The synthesis leverages coupling reactions to append the vinylpyridine and the N-methylbenzamide moieties to the indazole scaffold.[17][19]
-
Preparation of the Indazole Core: The synthesis starts with the construction of a suitably functionalized indazole ring.
-
Introduction of the Vinylpyridine Moiety: A vinylpyridine group is introduced at the 3-position of the indazole, often via a Heck or similar cross-coupling reaction.
-
Attachment of the Side Chain: The 6-position of the indazole is functionalized with a thiol, which then undergoes a nucleophilic aromatic substitution with a suitable benzamide derivative to install the N-methyl-2-sulfanylbenzamide side chain.[15]
dot graph "Axitinib_SBDD_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Axitinib Structure-Based Design Logic
The co-crystal structure of Axitinib in complex with the VEGFR2 kinase domain provides a clear picture of its inhibitory mechanism.[15][20][21][22][23] The indazole core forms two critical hydrogen bonds with the hinge region residues Cys919 and Glu917.[15] The vinylpyridine moiety extends into a hydrophobic pocket, while the N-methylbenzamide side chain occupies another hydrophobic region, making extensive van der Waals contacts. This intricate network of interactions accounts for Axitinib's high potency and selectivity.[15]
Entrectinib: A Multi-Targeted Inhibitor with CNS Activity
Entrectinib (Rozlytrek®) is a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and the neurotrophic tyrosine receptor kinase (TRK) family.[24][25] Its discovery originated from a 3-aminoindazole lead compound and was optimized for, among other properties, brain penetration, making it effective against central nervous system (CNS) metastases.[24][25]
Niraparib: A PARP Inhibitor for Cancer Therapy
Niraparib (Zejula®) is a selective poly(ADP-ribose) polymerase (PARP) inhibitor, representing a different class of targets for the indazole scaffold.[26] Its development highlights the versatility of the indazole core beyond kinase inhibition. The medicinal chemistry strategy focused on optimizing the indazole scaffold to fit into the NAD+ binding pocket of PARP enzymes.[27][28]
Fragment-Based Drug Discovery (FBDD): A Modern Approach to Indazole Inhibitors
In recent years, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel indazole-based inhibitors.[6][8][16] This approach involves screening small, low-molecular-weight fragments for weak binding to the target protein. Promising fragments are then grown or linked together to generate more potent lead compounds. The indazole moiety itself is an excellent fragment due to its small size, favorable physicochemical properties, and its inherent ability to engage in key interactions.[8] Several successful FBDD campaigns have utilized indazole fragments to develop potent and selective inhibitors for targets such as Aurora kinases and AXL kinase.[6][18][29]
-
Fragment Library Screening: A library of small molecule fragments, including indazole derivatives, is screened against the target protein using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography.
-
Hit Validation and Characterization: The binding of "hit" fragments is confirmed and their binding affinity and mode are characterized.
-
Structure-Guided Elaboration: The 3D structure of the fragment-protein complex is determined, typically by X-ray crystallography. This structural information guides the synthetic chemistry efforts to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the protein.
-
Lead Optimization: The lead compounds are further optimized for potency, selectivity, and drug-like properties through iterative cycles of design, synthesis, and testing.
dot graph "FBDD_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Fragment-Based Drug Discovery Workflow
Quantitative Data Summary
The following table summarizes the inhibitory activities of key indazole-based inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 / Ki | Cell-based Potency |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | VEGFR-2: 30 nM | HUVEC proliferation: 21 nM |
| Axitinib | VEGFR-1, -2, -3 | VEGFR-1: 0.1 nM, VEGFR-2: 0.2 nM, VEGFR-3: 0.1-0.3 nM | HUVEC proliferation: 0.06 nM |
| Entrectinib | ALK, ROS1, TRKA/B/C | ALK: 12 nM | ALK-dependent cells: 19 nM |
| Niraparib | PARP-1, PARP-2 | PARP-1: 3.8 nM, PARP-2: 2.1 nM | HeLa PARP activity: 4 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are representative values from the literature.
Conclusion and Future Perspectives
The journey of the indazole scaffold from a synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of rational drug design and the continuous evolution of our understanding of molecular recognition. The success of indazole-based inhibitors has not only provided life-saving therapies for patients but has also enriched our fundamental knowledge of drug-target interactions. As we move forward, the indazole motif will undoubtedly continue to be a fertile ground for the discovery of new medicines. Future efforts will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel therapeutic targets beyond kinases, and the application of innovative synthetic methodologies to access new chemical space around this remarkable scaffold. The legacy of the indazole ring in drug discovery is already profound, and its future is poised to be even more impactful.
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
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Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). MDPI. [Link]
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Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. (2024). PubMed. [Link]
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Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). PubMed. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]1ra03979b)
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The Strategic Blueprint for Potency and Selectivity: A Guide to the Structure-Activity Relationship of 5-(Piperidin-4-yloxy)-1H-indazole Derivatives
Foreword: Unlocking the Therapeutic Potential of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of inhibitors targeting a diverse range of protein kinases.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising subclass: 5-(piperidin-4-yloxy)-1H-indazole derivatives. These compounds have emerged as potent and selective modulators of various protein kinases implicated in oncology and other therapeutic areas.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere catalog of compounds to provide a causal analysis of how discrete structural modifications to the 5-(piperidin-4-yloxy)-1H-indazole scaffold influence biological activity. By understanding the "why" behind the "what," we can accelerate the rational design of next-generation kinase inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
I. The Core Scaffold: A Privileged Platform for Kinase Inhibition
The 5-(piperidin-4-yloxy)-1H-indazole moiety presents a versatile three-dimensional architecture amenable to systematic chemical modification. The core structure can be dissected into three primary regions for SAR exploration: the indazole ring, the piperidine ring, and the interconnecting ether linkage. Each of these components plays a critical role in orienting the molecule within the ATP-binding pocket of target kinases and establishing crucial interactions that govern inhibitory potency.
Caption: General synthetic workflow for 5-(piperidin-4-yloxy)-1H-indazole derivatives.
B. Detailed Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of tert-butyl 4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate
-
Materials: 5-Hydroxy-1H-indazole, tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 5-hydroxy-1H-indazole (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq) in anhydrous THF at 0 °C, add PPh3 (1.5 eq) portionwise.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Step 2: Deprotection to Yield 5-(Piperidin-4-yloxy)-1H-indazole
-
Materials: tert-butyl 4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
C. Protocol for Kinase Inhibition Assay (Example: PLK4)
The inhibitory activity of the synthesized compounds against a target kinase, such as Polo-like kinase 4 (PLK4), can be assessed using a variety of in vitro assays. [3]
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.
-
Materials: Recombinant human PLK4, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, ATP, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled antibody and allow it to bind to the phosphorylated substrate.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
IV. Conclusion and Future Directions
The 5-(piperidin-4-yloxy)-1H-indazole scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The modular nature of its synthesis allows for extensive exploration of the structure-activity landscape. Key takeaways for the medicinal chemist include:
-
N1-Substitution: A powerful tool to modulate potency and physicochemical properties.
-
C3-Substitution: A critical determinant of kinase selectivity.
-
Piperidine N-Substitution: A versatile handle to optimize interactions in the solvent-exposed region and fine-tune pharmacokinetic parameters.
Future efforts in this area should focus on systematic explorations of these three key positions in concert, guided by structural biology insights into the target kinases. The integration of computational modeling with empirical SAR studies will be crucial for accelerating the discovery of novel drug candidates with superior efficacy and safety profiles.
V. References
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Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research, 28(13).
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N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (n.d.). Publikationen der UdS.
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Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (n.d.). ResearchGate.
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An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl). (n.d.). Benchchem.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Publishing.
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1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. (n.d.). Benchchem.
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(PDF) N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. (2024). ResearchGate.
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Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (n.d.). ElectronicsAndBooks.
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.).
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC.
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Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl]. (n.d.). Allied Academies.
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Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). RSC Publishing.
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Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. (2010). PubMed.
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Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. (n.d.). Benchchem.
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Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). Benchchem.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Semantic Scholar.
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Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). AWS.
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1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. (n.d.). Vulcanchem.
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Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC.
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (n.d.). PubMed.
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). Sungkyunkwan University.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
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Indazoles. (n.d.). AMERICAN ELEMENTS®.
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Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (. (n.d.). PubMed.
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Synthesis and biological evaluation of indazole derivatives. (n.d.). ResearchGate.
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1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. (n.d.). PubChem.
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.).
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). PubMed.
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Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). ResearchGate.
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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] This technical guide provides a comprehensive review of the therapeutic potential of indazole-based compounds, delving into their mechanisms of action across key disease areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. By synthesizing technical accuracy with field-proven insights, this document serves as a vital resource for researchers and drug development professionals, offering detailed experimental protocols, structure-activity relationship analyses, and a forward-looking perspective on this promising class of therapeutic agents.
Introduction: The Unique Chemical Landscape of Indazoles
Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, existing in three tautomeric forms: 1H-, 2H-, and 3H-indazole.[1] The 1H-tautomer is the most thermodynamically stable and, therefore, the most prevalent form in biological systems.[1][3] This structural motif is rare in nature but has been extensively explored in synthetic medicinal chemistry, leading to the discovery of numerous compounds with significant pharmacological properties.[3]
The indazole scaffold is considered a bioisostere of indole, capable of forming crucial hydrogen bond interactions with biological targets.[4] Unlike indole, the presence of a second nitrogen atom in the pyrazole ring imparts unique electronic properties and provides an additional hydrogen bond acceptor, potentially enhancing target affinity and selectivity.[4] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib and niraparib.[3][5]
Therapeutic Applications in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention.[6] Indazole derivatives have proven to be particularly effective as kinase inhibitors, with many acting as ATP-competitive inhibitors that target the hinge region of the kinase domain.[4][5]
Mechanism of Action: Targeting Key Cancer Pathways
Indazole-based compounds have been shown to inhibit a wide array of protein kinases involved in cancer progression, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR, particularly VEGFR-2, is a key strategy to block tumor angiogenesis.[5] Pazopanib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3.
-
EGFR (Epidermal Growth Factor Receptor): Indazole derivatives have been developed to target both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer.[3]
-
ALK (Anaplastic Lymphoma Kinase): Entrectinib, a 3-aminoindazole derivative, is a potent inhibitor of ALK, ROS1, and TRK kinases, and is used in the treatment of tumors with these genetic alterations.[3][7]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, and indazole-based pan-Pim kinase inhibitors have shown promising preclinical activity.[3]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in cancer, and indazole derivatives have been synthesized to inhibit key components of this signaling cascade, leading to cell cycle arrest and apoptosis.[5]
-
Polo-Like Kinase 4 (PLK4): As a regulator of centriole duplication, PLK4 is a target for cancers with centrosome amplification. Indazole-based inhibitors of PLK4 have demonstrated potent antiproliferative effects.[8][9]
Representative Indazole-Based Kinase Inhibitors and their Potency
| Compound | Target Kinase(s) | IC50 Value | Therapeutic Area | Reference(s) |
| Pazopanib | VEGFR-2 | 30 nM | Renal Cell Carcinoma | [3] |
| Entrectinib | ALK | 12 nM | Solid Tumors | [3][7] |
| Compound 109 | EGFR (T790M) | 5.3 nM | Non-Small Cell Lung Cancer | [3] |
| Compound 89 | Bcr-Abl (T315I) | 0.45 µM | Chronic Myeloid Leukemia | [3] |
| C05 | PLK4 | < 0.1 nM | Neuroblastoma, Breast Cancer | [9] |
| W24 | PI3K/AKT/mTOR | 0.43-3.88 µM | Gastric Cancer | [5] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.[4][10]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test Indazole Compound
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Test Compound Dilutions: Create a serial dilution of the indazole compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Test Wells: Add 5 µL of the diluted test compound.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (1 ng/µL).
-
To "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Read luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Anti-inflammatory Potential of Indazoles
Chronic inflammation is a key contributor to a multitude of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[2][11]
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects of indazoles are primarily attributed to their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade:[2][11][12]
-
Cyclooxygenase-2 (COX-2) Inhibition: Similar to many NSAIDs, certain indazole derivatives can inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][11]
-
Inhibition of Pro-inflammatory Cytokines: Indazoles have been shown to suppress the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][11]
-
Free Radical Scavenging: Some indazole compounds exhibit antioxidant properties by scavenging free radicals, which can contribute to inflammation and tissue damage.[2][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][13]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test Indazole Compound
-
Positive Control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups: vehicle control, positive control, and test compound groups (at least two dose levels). Administer the test compound or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Simplified pathway of indazoles' anti-inflammatory action.
Neuroprotective Applications of Indazoles
Neurodegenerative diseases such as Alzheimer's and Parkinson's present significant therapeutic challenges. Indazole derivatives have emerged as a promising class of compounds with neuroprotective potential, targeting various enzymes and pathways implicated in these disorders.[14]
Mechanism of Action: Targeting Key Neurological Pathways
The neuroprotective effects of indazoles are linked to the inhibition of several key enzymes:[14]
-
Butyrylcholinesterase (BChE) Inhibition: Inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[15]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors can increase the levels of neurotransmitters like dopamine, which is beneficial in Parkinson's disease.[14]
-
Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: These kinases are implicated in the pathology of both Alzheimer's and Parkinson's diseases, and their inhibition by indazole derivatives is a promising therapeutic approach.[14]
Experimental Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
This protocol describes a colorimetric assay to determine the BChE inhibitory activity of a test compound using Ellman's method.[15][16]
Materials:
-
Recombinant Human BChE
-
Phosphate Buffer (pH 7.4)
-
Butyrylthiocholine (BTC) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test Indazole Compound
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BChE, BTC, and DTNB in phosphate buffer. Prepare serial dilutions of the test indazole compound.
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound solution to the respective wells.
-
Add the BChE solution to all wells except the blank.
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
-
Initiate Reaction: Add the BTC solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of BChE inhibition by the test compound and calculate the IC50 value.
Antimicrobial Activity of Indazoles
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][17]
Mechanism of Action: Targeting Bacterial Enzymes
A key mechanism for the antibacterial activity of some indazole derivatives is the inhibition of bacterial DNA gyrase B (GyrB) .[10] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[10] By inhibiting GyrB, these compounds disrupt DNA supercoiling, leading to bacterial cell death.[10]
Experimental Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5x Assay Buffer (containing ATP)
-
Test Indazole Compound
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and water.
-
Add the test compound at various concentrations to the reaction tubes.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to supercoiled DNA and an increase in the band for relaxed DNA.
Synthesis of Indazole Derivatives: A Practical Example
The synthesis of the indazole core and its derivatives can be achieved through various synthetic routes.[1][3][18] A common strategy for the synthesis of 3-aminoindazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine.[1][3]
Exemplary Synthesis: Pazopanib
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its synthesis involves the coupling of a substituted indazole core with a pyrimidine moiety and a sulfonamide side chain.[18][19][20][21][22]
A key intermediate in the synthesis of pazopanib is N,2,3-trimethyl-2H-indazol-6-amine. A representative multi-step synthesis is outlined below:
Caption: A simplified synthetic pathway for the anti-cancer drug Pazopanib.
Conclusion and Future Perspectives
The indazole scaffold has firmly established its position as a cornerstone in modern medicinal chemistry. The diverse range of biological activities, coupled with favorable physicochemical properties, has led to the successful development of several clinically important drugs. The future of indazole-based drug discovery remains bright, with ongoing efforts focused on:
-
Exploring New Therapeutic Targets: Expanding the application of the indazole scaffold to novel biological targets beyond kinases.
-
Improving Selectivity and Potency: Fine-tuning the structure of indazole derivatives to enhance their selectivity and potency, thereby minimizing off-target effects.
-
Developing Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access a wider diversity of indazole-based compounds.
-
Combination Therapies: Investigating the synergistic effects of indazole-based drugs in combination with other therapeutic agents.
As our understanding of disease biology continues to evolve, the versatile indazole scaffold is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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Methodological & Application
Application Notes and Protocols for In Vitro Assays Using 5-(piperidin-4-yloxy)-1H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, particularly in oncology.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro characterization of 5-(piperidin-4-yloxy)-1H-indazole , a representative member of this important class of molecules. Based on the established role of indazole derivatives as potent kinase inhibitors, these protocols are designed to assess the compound's inhibitory activity in both a biochemical and a cellular context.[1][3][4] We present a robust framework for determining its potency and selectivity against a representative protein kinase and for evaluating its downstream effects on cancer cell proliferation.
Introduction: The Scientific Rationale
5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic small molecule featuring the indazole core structure linked to a piperidine moiety via an ether linkage. The indazole ring system is a bio-isostere of purine and can effectively interact with the ATP-binding pocket of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The N-methylated analog of this compound, 1-methyl-5-(piperidin-4-yloxy)-1H-indazole, has been noted for its potential to inhibit cyclin-dependent kinases (CDKs) and its cytotoxic effects, underscoring the relevance of this scaffold in anti-cancer research.[5]
This guide is intended for researchers in drug discovery and chemical biology. It provides a comprehensive workflow for the initial in vitro evaluation of 5-(piperidin-4-yloxy)-1H-indazole, or similar novel indazole-based compounds, as potential kinase inhibitors. The protocols are designed to be self-validating and include critical insights into experimental design and data interpretation.
Core Assays for In Vitro Characterization
We will focus on two fundamental and complementary assays:
-
Biochemical Kinase Inhibition Assay: To determine the direct inhibitory effect of the compound on the enzymatic activity of a purified protein kinase and to calculate its half-maximal inhibitory concentration (IC50).
-
Cell-Based Proliferation Assay: To assess the compound's ability to inhibit the growth of cancer cells, providing a measure of its cellular potency and therapeutic potential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay to quantify the inhibitory activity of 5-(piperidin-4-yloxy)-1H-indazole against a selected protein kinase (e.g., a Cyclin-Dependent Kinase like CDK2/CycA). The principle of this assay is to measure the amount of ATP consumed during the kinase reaction. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase.
Causality and Experimental Design Choices
-
Why a Luminescence-Based Assay? This format, such as the commercially available ADP-Glo™ Kinase Assay, offers high sensitivity, a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. The luminescent signal is directly proportional to the amount of ADP produced, which is a direct product of the kinase reaction.[6]
-
Choice of Kinase: As a starting point, a well-characterized kinase implicated in cell cycle progression, such as CDK2/Cyclin A, is a logical choice given the data on related indazole compounds.[5]
-
Compound Solubilization: 100% DMSO is used for the initial stock solution to ensure complete dissolution of the compound. Serial dilutions are also performed in DMSO before further dilution in assay buffer to maintain solubility and consistency.
Materials and Reagents
-
5-(piperidin-4-yloxy)-1H-indazole
-
Purified, active protein kinase (e.g., recombinant human CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-(piperidin-4-yloxy)-1H-indazole in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.15 µM). This will be your intermediate compound plate.
-
From the intermediate plate, dilute the compounds 1:100 into the kinase assay buffer. This will be your final compound plate for the assay.
-
-
Kinase Reaction Setup:
-
In a 384-well white, opaque plate, add 5 µL of the diluted compound solution or DMSO (as a vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mixture (prepared in kinase assay buffer at 2x the final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution (prepared in kinase assay buffer at 2x the final concentration) to all wells to start the reaction.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the specific kinase's activity.
-
-
Signal Generation and Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP and produce a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Illustrative Data Presentation
| Compound | Target Kinase | IC50 (nM) [Illustrative] |
| 5-(piperidin-4-yloxy)-1H-indazole | CDK2/CycA | 85 |
| Staurosporine (Control) | CDK2/CycA | 15 |
Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling pathway that could be modulated by an inhibitor of a Cyclin-Dependent Kinase (CDK). Inhibition of CDK2 prevents the phosphorylation of key substrates like Retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition and leading to an anti-proliferative effect.
Caption: Simplified cell cycle pathway showing CDK2 inhibition.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the data generated from these protocols, the following points are critical:
-
Replicates: All experiments should be performed with at least three biological replicates to ensure statistical validity. [5]* Controls: Appropriate positive and negative controls must be included in every assay plate. For the kinase assay, a known potent inhibitor (e.g., staurosporine) should be used. For the cell viability assay, untreated and vehicle-treated cells are the essential negative controls.
-
Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated for the kinase assay to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compound Quality: The purity of 5-(piperidin-4-yloxy)-1H-indazole should be confirmed (e.g., by HPLC) to ensure that the observed activity is not due to impurities.
By adhering to these principles, researchers can generate reliable and reproducible data to confidently assess the in vitro activity of 5-(piperidin-4-yloxy)-1H-indazole.
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Application Notes and Protocols for the In Vivo Evaluation of 5-(Piperidin-4-yloxy)-1H-indazole
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 5-(piperidin-4-yloxy)-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated as potent kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] These application notes are founded on the hypothesis that 5-(piperidin-4-yloxy)-1H-indazole functions as a kinase inhibitor, a premise supported by the activity of structurally related compounds.[4][5] The protocols herein are designed to rigorously assess the anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and preliminary safety of this compound in preclinical animal models.
Scientific Rationale and Strategic Overview
The decision to advance a compound to in vivo testing is a critical step in the drug discovery pipeline. For 5-(piperidin-4-yloxy)-1H-indazole, the scientific impetus is derived from the well-established role of the indazole nucleus as a bioisostere of adenine, enabling competitive binding to the ATP-binding site of various kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6][7]
Our proposed in vivo strategy is a multi-pronged approach designed to provide a comprehensive preclinical data package. This includes:
-
Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for determining an effective dosing regimen.[6][8]
-
Efficacy Studies in Relevant Tumor Models: To assess the anti-tumor activity of the compound in well-characterized cancer models.
-
Pharmacodynamic (PD) and Biomarker Analysis: To confirm target engagement in the tumor tissue and understand the molecular mechanism of action.
-
Preliminary Toxicology and Tolerability Assessment: To establish a preliminary safety profile of the compound.
The following diagram illustrates the logical workflow for the in vivo evaluation of 5-(piperidin-4-yloxy)-1H-indazole.
Caption: Workflow for the in vivo evaluation of 5-(piperidin-4-yloxy)-1H-indazole.
Experimental Protocols
Animal Models
The choice of animal model is critical for the clinical relevance of preclinical data.[9] For a novel kinase inhibitor, a staged approach is recommended, beginning with subcutaneous xenograft models for initial efficacy testing, followed by more complex models.
| Model Type | Description | Advantages | Disadvantages | Recommended For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously in immunocompromised mice (e.g., athymic nude or NSG mice). | Rapid tumor growth, reproducible, cost-effective.[8] | Lacks tumor microenvironment and immune system interaction. | Initial efficacy, dose-response, and PD studies. |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into immunocompromised mice. | Preserves original tumor architecture, heterogeneity, and molecular signature.[10] | Slower growth, more expensive, higher variability. | Confirmation of efficacy in a more clinically relevant setting. |
| Orthotopic Models | Tumor cells or tissues are implanted into the corresponding organ of origin in the animal. | Mimics the natural tumor microenvironment and metastatic progression.[10] | Technically challenging, requires imaging to monitor tumor growth. | Evaluation of effects on tumor invasion and metastasis. |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same strain. | Intact immune system allows for the study of immunomodulatory effects. | Limited availability of models for all cancer types. | Investigating combination therapies with immunotherapy. |
For initial studies of 5-(piperidin-4-yloxy)-1H-indazole, we recommend starting with a CDX model using a cell line known to be sensitive to inhibitors of a relevant kinase pathway (e.g., a p53 deficient human colon tumor cell line if targeting Chk1).[5]
Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of 5-(piperidin-4-yloxy)-1H-indazole, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Protocol:
-
Animals: Male and female BALB/c mice (n=3 per sex per time point).
-
Formulation: Prepare a solution of 5-(piperidin-4-yloxy)-1H-indazole in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). The hydrochloride salt form may enhance solubility in polar solvents.[4]
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Gavage: Administer a single oral dose (e.g., 10 mg/kg).
-
-
Sample Collection: Collect blood samples (approximately 50 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-(piperidin-4-yloxy)-1H-indazole in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 5-(piperidin-4-yloxy)-1H-indazole that can be administered without causing unacceptable toxicity.
Protocol:
-
Animals: Female athymic nude mice (n=3-5 per dose group).
-
Dosing Regimen: Administer the compound daily for 5-14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Dose Escalation: Start with a dose estimated from in vitro cytotoxicity data and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).
-
Monitoring:
-
Body Weight: Measure daily. A body weight loss of >20% is a common endpoint.
-
Clinical Observations: Record daily observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ abnormalities.
-
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of 5-(piperidin-4-yloxy)-1H-indazole in a subcutaneous CDX model.
Protocol:
-
Cell Culture and Implantation: Culture a suitable human cancer cell line (e.g., HT-29 colon cancer cells) and implant 5 x 10^6 cells subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (same formulation as the test compound, without the compound).
-
Group 2: 5-(piperidin-4-yloxy)-1H-indazole at a low dose (e.g., 0.5x MTD).
-
Group 3: 5-(piperidin-4-yloxy)-1H-indazole at the MTD.
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent for the chosen cancer type, e.g., irinotecan for colon cancer).[5]
-
-
Dosing and Monitoring: Administer the treatments daily via oral gavage for 21 days. Measure tumor volume and body weight 2-3 times per week.
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints: Body weight changes, clinical observations, and overall survival.[11]
-
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the TGI for each treatment group at the end of the study. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effect.
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To confirm that 5-(piperidin-4-yloxy)-1H-indazole engages its molecular target in the tumor and modulates downstream signaling pathways.
Protocol:
-
Study Design: Conduct a satellite study in parallel with the efficacy study or a separate short-term study.
-
Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice (n=3-4 per group per time point) and collect tumor tissue and plasma.
-
Tissue Processing: Snap-freeze a portion of the tumor for Western blot or other molecular analyses. Fix another portion in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Analyze tumor lysates for changes in the phosphorylation status of the target kinase and downstream substrates. For example, if targeting a cell cycle kinase, assess the levels of phosphorylated histone H3 or other cell cycle markers.[4]
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
LC-MS/MS: Quantify the concentration of 5-(piperidin-4-yloxy)-1H-indazole in the tumor tissue to establish a PK/PD relationship.
-
Data Interpretation and Next Steps
The successful completion of these in vivo studies will provide a robust preclinical data package for 5-(piperidin-4-yloxy)-1H-indazole.
| Parameter | Favorable Outcome | Interpretation | Next Steps |
| Pharmacokinetics | Oral bioavailability > 30%, t½ > 2 hours. | The compound is well-absorbed and has a reasonable duration of action. | Proceed to efficacy studies with oral dosing. |
| Efficacy | Statistically significant tumor growth inhibition (>50%) at a well-tolerated dose. | The compound has promising anti-tumor activity. | Test in more advanced models (PDX, orthotopic). |
| Pharmacodynamics | Dose-dependent modulation of the target and downstream pathways in tumor tissue. | Confirms the mechanism of action in vivo. | Correlate the magnitude and duration of target modulation with anti-tumor efficacy. |
| Tolerability | MTD is significantly higher than the efficacious dose, indicating a good therapeutic window. | The compound has an acceptable preliminary safety profile. | Conduct more formal non-GLP toxicology studies.[8] |
A strong correlation between the pharmacokinetic profile, target engagement, and anti-tumor efficacy will provide a compelling rationale for further development of 5-(piperidin-4-yloxy)-1H-indazole as a potential therapeutic agent. These well-designed preclinical studies are essential for increasing the likelihood of success in future clinical trials.[11]
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]
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Zhang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 568-576. [Link]
-
Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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experimental protocol for 5-(piperidin-4-yloxy)-1H-indazole kinase inhibition assay
Application Note & Protocol
A Universal Biochemical Assay for Profiling the Kinase Inhibitory Activity of 5-(piperidin-4-yloxy)-1H-indazole
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of many kinases.[3][4] This document provides a comprehensive, field-proven protocol for determining the inhibitory activity and selectivity profile of the novel compound 5-(piperidin-4-yloxy)-1H-indazole against a panel of protein kinases. We detail a universal, luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] This method is highly sensitive, amenable to high-throughput screening, and applicable to virtually any kinase, making it an ideal platform for the initial characterization of new chemical entities.[6]
Introduction: The Rationale for Kinase Profiling
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, achieving selectivity is a major challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Off-target effects can lead to toxicity, while polypharmacology can sometimes be beneficial. Therefore, early and accurate profiling of a compound's activity across a diverse panel of kinases is essential in drug discovery.
The compound 5-(piperidin-4-yloxy)-1H-indazole belongs to a class of compounds known for kinase inhibition.[7][8] The protocol herein describes a robust method to determine its half-maximal inhibitory concentration (IC50) against various kinases, providing a quantitative measure of its potency and a broader view of its selectivity profile.
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal method that measures the activity of any ADP-generating enzyme.[5] The assay is performed in two steps, which provides a signal that is directly proportional to kinase activity.[9]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (5-(piperidin-4-yloxy)-1H-indazole) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes the remaining ATP.[10]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then consumed by a luciferase/luciferin reaction, producing a stable luminescent signal that directly correlates with the amount of ADP produced, and thus, the kinase activity.[9] Inhibition of the kinase results in less ADP production and a lower luminescent signal.[11]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase Panel (e.g., ABL1, AKT1, CDK2) | Varies | Varies |
| 5-(piperidin-4-yloxy)-1H-indazole | User-Synthesized/Sourced | N/A |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Kinase Buffer (Generic) | Varies with Kinase | See Kinase Datasheet |
| Nuclease-Free Water | Varies | Varies |
| Solid White, Low-Volume 384-well plates | Corning | 3572 |
Experimental Workflow
The overall workflow is designed for efficiency and is easily adaptable for high-throughput screening platforms. Key stages include compound preparation, reaction setup, signal detection, and data analysis.
Caption: High-level experimental workflow for kinase inhibition profiling.
Detailed Experimental Protocol
Note: This protocol is a universal template. Optimal concentrations of kinase, substrate, and ATP, as well as incubation times, must be determined empirically for each specific kinase to ensure the reaction is in the linear range.[1] Typically, ATP concentration is set near the Km for ATP for that specific kinase.
Part A: Reagent Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of 5-(piperidin-4-yloxy)-1H-indazole in 100% DMSO.
-
Compound Serial Dilutions: Perform a serial dilution of the compound stock in 100% DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions starting from 1 mM). Also prepare a 100% DMSO vehicle control.
-
Kinase Working Solution: Dilute the kinase enzyme to its optimal working concentration (e.g., 2X final concentration) in the appropriate kinase reaction buffer. Keep on ice.
-
ATP Working Solution: Prepare an ATP solution at the desired concentration (e.g., 4X final concentration at Km) in kinase reaction buffer.
-
Control Preparation: Prepare a stock solution of a pan-kinase inhibitor like Staurosporine to serve as a positive control for inhibition.
Part B: Assay Plate Setup (384-well format)
Final reaction volume will be 10 µL.
-
Compound Plating: Transfer 25 nL of each compound dilution and DMSO vehicle control from the dilution plate to the final assay plate using an acoustic dispenser or multichannel pipette. This results in a starting DMSO concentration of 0.25%.
-
Control Wells:
-
100% Inhibition (Positive Control): Add Staurosporine at a saturating concentration (e.g., 10 µM final).
-
0% Inhibition (Vehicle Control): Add DMSO only.
-
No Kinase Control: Add DMSO, but in step 3, substitute kinase buffer for the kinase solution.
-
-
Add Kinase: Add 5 µL of the 2X kinase working solution to all wells except the "No Kinase" controls. Add 5 µL of kinase buffer to the "No Kinase" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 5 µL of the ATP working solution to all wells to start the reaction.
-
Incubation: Seal the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).
Part C: Luminescence Detection
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all remaining ATP.[9]
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[9]
-
Read Plate: Measure luminescence using a plate reader (e.g., BMG PHERAstar or equivalent).
Data Analysis and Interpretation
-
Data Normalization: The raw luminescence data (RLU) is converted to Percent Inhibition using the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Percent Inhibition = 100 * (1 - (RLU_Sample - RLU_Positive_Control) / (RLU_Vehicle_Control - RLU_Positive_Control))
-
-
IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Dotmatics). The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Data Presentation: The results should be summarized in a table to clearly display the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) for 5-(piperidin-4-yloxy)-1H-indazole |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 85 |
| Kinase E | 1,200 |
| Table 1: Example data table summarizing the inhibitory profile of the test compound. |
System Validation and Trustworthiness
To ensure the integrity of the generated data, every assay plate must include the following controls:
-
Vehicle Control (0% Inhibition): Establishes the maximum signal window for an uninhibited reaction. The final DMSO concentration must be consistent across all wells to avoid solvent-induced artifacts.[1]
-
Positive Control (100% Inhibition): A known, potent inhibitor (e.g., Staurosporine) confirms that the assay system can detect inhibition.
-
No Kinase Control: This well should produce a very low signal, representing the background of the assay. A high signal in this well could indicate ATP contamination in the reagents.
A robust and valid assay is typically characterized by a Z'-factor > 0.5, calculated from the positive and vehicle controls, indicating a sufficient signal window and low data variability for reliable inhibitor screening.
Conclusion
This application note provides a detailed, universal protocol for the biochemical characterization of the kinase inhibitor 5-(piperidin-4-yloxy)-1H-indazole. By employing the sensitive and robust ADP-Glo™ Kinase Assay, researchers can efficiently determine the potency (IC50) and selectivity profile of this and other novel compounds. This foundational data is critical for making informed decisions in the drug discovery pipeline, guiding lead optimization efforts, and understanding the compound's mechanism of action.
References
- Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website.
- Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich Website.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website.
- Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific Website.
- Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity Website.
- Promega Corporation. ADP-Glo™ Kinase Assay Protocol. Promega Website.
- BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH Website.
- Zhang, J. H., et al. (2007).
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Website.
- Merck Millipore. PI 3-Kinase (Class I) HTRF Assay. Merck Millipore Website.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific Website.
- BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH Website.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
- ResearchGate. HTRF® Kinase Assay Protocol.
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific Website.
- Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific Website.
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- ADP Glo Protocol.
- Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)
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- 8. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Neuropharmacological Investigation of 5-(piperidin-4-yloxy)-1H-indazole
Introduction: The Therapeutic Potential of the Indazole Scaffold
The 1H-indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of pharmacological activities.[1][2][3] Its structural resemblance to endogenous signaling molecules, such as indole-containing neurotransmitters, has made it a fertile ground for the discovery of novel therapeutics targeting the central nervous system (CNS).[1][4] Derivatives of indazole have been investigated for a wide array of CNS applications, including the treatment of psychosis, depression, and neurodegenerative diseases.[2] This document provides a comprehensive guide for the neuropharmacological characterization of 5-(piperidin-4-yloxy)-1H-indazole , a compound of significant interest due to its structural motifs, which are commonly associated with affinity for key neurotransmitter receptors.
While specific biological data for 5-(piperidin-4-yloxy)-1H-indazole is not yet extensively published, its core structure, combining the indazole ring with a piperidin-4-yloxy linker, strongly suggests potential interactions with serotonin (5-HT) and dopamine (D) receptors.[2][5] This application note will, therefore, present a logical, multi-tiered workflow to systematically evaluate the neuropharmacological profile of this and similar molecules. The protocols provided are grounded in established methodologies and are designed to guide researchers from initial target identification to in vivo proof-of-concept studies.
Part 1: Foundational In Vitro Characterization
The initial phase of characterization aims to identify the primary molecular targets of 5-(piperidin-4-yloxy)-1H-indazole and quantify its interaction with these targets. Based on the structure-activity relationships of related indazole derivatives, the primary focus should be on a panel of serotonin and dopamine receptors.[2][6]
Primary Target Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[7] These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound.
Objective: To determine the binding affinity (Ki) of 5-(piperidin-4-yloxy)-1H-indazole for a panel of key neuroreceptors.
Recommended Target Panel:
| Receptor Family | Primary Targets | Secondary/Selectivity Targets |
| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4 | 5-HT1B, 5-HT2B, 5-HT6, 5-HT7 |
| Dopamine | D2, D3, D4 | D1, D5 |
| Adrenergic | α1, α2 | β1, β2 |
| Histamine | H1, H3 | - |
| Muscarinic | M1 - M5 | - |
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells) or prepare membranes from rodent brain tissue (e.g., hippocampus for 5-HT1A, striatum for D2).[7]
-
Assay Buffer: Prepare a buffer appropriate for the specific receptor. A typical buffer consists of 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl2, NaCl) optimized for each receptor.[7]
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membrane preparation (typically 5-50 µg protein/well).
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of 5-(piperidin-4-yloxy)-1H-indazole (e.g., 0.1 nM to 10 µM).
-
For determination of non-specific binding, a high concentration of a known unlabeled ligand (e.g., 10 µM of unlabeled agonist/antagonist).
-
Assay buffer to the final volume (e.g., 250 µL).[7]
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.[8]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assessment: Second Messenger and G-Protein Activation Assays
Once high-affinity targets are identified, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream consequences of receptor activation.
A. cAMP Inhibition/Stimulation Assays (for Gi/o- and Gs-coupled receptors)
Many dopamine (D2-like) and serotonin (5-HT1) receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10] Conversely, Gs-coupled receptors (e.g., 5-HT4) stimulate cAMP production.[11]
Protocol: cAMP Assay (HTRF or Luminescence-based)
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the receptor of interest.[9]
-
Cell Plating: Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Assay Procedure (for Gi/o-coupled receptors):
-
Pre-treat cells with varying concentrations of 5-(piperidin-4-yloxy)-1H-indazole.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin, in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to elevate basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or luminescence-based).[12]
-
-
Assay Procedure (for Gs-coupled receptors):
-
Treat cells with varying concentrations of 5-(piperidin-4-yloxy)-1H-indazole in the presence of a phosphodiesterase inhibitor.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Agonist mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 and Emax.
-
Antagonist mode: Pre-incubate with the test compound before adding a known agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 or Kb value.
-
B. [35S]GTPγS Binding Assays
This assay provides a direct measure of G-protein activation, a proximal event to receptor stimulation.[13][14] It is particularly robust for Gi/o-coupled receptors.[15][16]
Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Use the same membrane preparations as in the radioligand binding assays.
-
Assay Buffer: Prepare a buffer containing HEPES, MgCl2, NaCl, and GDP. The presence of GDP is critical for observing agonist-stimulated binding.[17]
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
[35S]GTPγS (typically 0.1-0.5 nM).
-
Varying concentrations of 5-(piperidin-4-yloxy)-1H-indazole.
-
GDP (1-100 µM, to be optimized).[17]
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by filtration and quantify the bound [35S]GTPγS by scintillation counting.[15]
-
Data Analysis: Determine EC50 and Emax values for agonist activity. For antagonists, measure the inhibition of agonist-stimulated [35S]GTPγS binding.
Caption: Simplified Gi/o-coupled GPCR signaling pathway.
Part 2: In Vivo Pharmacological Profiling
Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a complex biological system, including its potential therapeutic efficacy and behavioral impact.
Assessment of Antidepressant-like and Anxiolytic-like Activity
If the compound shows affinity for serotonin receptors implicated in mood regulation (e.g., 5-HT1A, 5-HT2A), assessing its potential as an antidepressant or anxiolytic is a logical step.
Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used screening tool for antidepressant-like activity.[18][19] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of mobility (swimming and climbing).[20][21]
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Administer 5-(piperidin-4-yloxy)-1H-indazole or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Place the mouse gently into the water.
-
Record a 6-minute session. Score the last 4 minutes for immobility (floating with only minor movements to keep the head above water).[18]
-
-
Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility suggests an antidepressant-like effect.
Evaluation of Cognitive Effects
Certain serotonin (e.g., 5-HT4) and dopamine receptors are involved in cognitive processes.[6] The Novel Object Recognition (NOR) test is a robust method for assessing learning and memory.[4]
Protocol: Novel Object Recognition (NOR) Test
The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[1]
-
Apparatus: An open field arena (e.g., 40x40x40 cm).
-
Habituation: Allow each mouse to explore the empty arena for 5-10 minutes on the day before the test.[5]
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle 30-60 minutes prior.
-
Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.
-
-
Testing Phase (after a retention interval, e.g., 1-24 hours):
-
Data Analysis: Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the treated group compared to the control group indicates cognitive enhancement.
Caption: Proposed in vivo characterization workflow.
In Vivo Target Engagement: Microdialysis
Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's neurochemical effects.[2][22]
Protocol: In Vivo Microdialysis for Dopamine and Serotonin
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., striatum for dopamine, prefrontal cortex for both).[23]
-
Probe Insertion and Perfusion: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[2]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Compound Administration: Administer 5-(piperidin-4-yloxy)-1H-indazole and continue collecting samples.
-
Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical or mass spectrometric detection.[24]
-
Data Analysis: Express post-administration neurotransmitter levels as a percentage of the pre-drug baseline.
Part 3: Safety and Secondary Pharmacology
Early assessment of potential liabilities is crucial in drug development.
CNS Safety Pharmacology
A core battery of tests is recommended by regulatory guidelines (ICH S7A) to assess potential adverse effects on the CNS.
-
Irwin Test or Functional Observational Battery (FOB): A systematic observation of the animal's behavior, autonomic, and neurological signs after compound administration to detect any overt effects (e.g., sedation, excitation, tremors).
-
Motor Coordination (Rotarod Test): This test assesses the ability of a rodent to maintain balance on a rotating rod. Impairment can indicate ataxia or other motor deficits.
Cardiovascular Safety: hERG Channel Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation). It is a critical safety screen for any new chemical entity.
Protocol: Whole-Cell Patch Clamp hERG Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Using the whole-cell patch-clamp technique, record hERG currents in response to a specific voltage-clamp protocol.
-
Compound Application: Apply increasing concentrations of 5-(piperidin-4-yloxy)-1H-indazole to the cells and measure the inhibition of the hERG current.
-
Data Analysis: Generate a concentration-response curve to determine the IC50 for hERG inhibition. A high IC50 value is desirable.
Drug Metabolism: Cytochrome P450 (CYP) Inhibition
Assessing the potential for drug-drug interactions is a key part of preclinical development. This is often initiated by evaluating the compound's ability to inhibit major CYP450 enzymes.[3][6]
Protocol: In Vitro CYP Inhibition Assay
-
System: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Procedure: Incubate the microsomes with a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of varying concentrations of 5-(piperidin-4-yloxy)-1H-indazole.
-
Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.
Conclusion
The 5-(piperidin-4-yloxy)-1H-indazole scaffold represents a promising starting point for the development of novel neuropharmacological agents. The systematic application of the protocols outlined in this guide will enable a thorough characterization of its biological activity, from molecular target affinity and functional efficacy to in vivo behavioral effects and safety liabilities. This structured approach provides a robust framework for advancing our understanding of this compound and its potential therapeutic applications in the complex landscape of CNS disorders.
References
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BehaviorCloud. (n.d.). BehaviorCloud Protocols - Novel Object Recognition. Retrieved January 18, 2026, from [Link]
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Conduct Science. (n.d.). Novel Object Recognition - Maze Engineers. Retrieved January 18, 2026, from [Link]
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Mouse Metabolic Phenotyping Centers. (2024, January 3). Novel Object Recognition test. MMPC-Live Protocols. Retrieved January 18, 2026, from [Link]
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Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]
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Takeda, H., et al. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 62(3), 263-268. [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved January 18, 2026, from [Link]
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training.... Retrieved January 18, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 18, 2026, from [Link]
-
Assay Guidance Manual. (2012, May 1). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 18, 2026, from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 18, 2026, from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the Dosing and Administration of Novel Indazole Derivatives in Animal Models
Introduction: Navigating the Preclinical Path of Novel Indazole Compounds
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide array of biological pathways. Molecules incorporating indazole moieties are being investigated for their potential as anti-cancer agents, kinase inhibitors, and modulators of various signaling pathways. The addition of a piperidin-4-yloxy linkage introduces a versatile element that can influence solubility, receptor binding, and pharmacokinetic properties.
This guide provides a comprehensive framework for the dosing and administration of novel compounds, using the representative structure 5-(piperidin-4-yloxy)-1H-indazole as a conceptual template. As this specific molecule may represent a new chemical entity with limited public data, these protocols are designed to establish a scientifically rigorous and ethically sound foundation for its initial in vivo characterization in animal models. The principles and methodologies outlined herein are grounded in established preclinical research practices and are intended for researchers, scientists, and drug development professionals.
Our approach emphasizes a logical, stepwise progression, from initial formulation development to the design of foundational in vivo studies, ensuring data integrity and animal welfare at every stage.
Part 1: Foundational Steps - Formulation and Dose Range Finding
The journey of a novel compound into in vivo testing begins with two critical preparatory stages: developing a suitable vehicle for administration and determining a safe and tolerable dose range.
Vehicle Selection and Formulation for Poorly Soluble Compounds
Many novel drug candidates, particularly heterocyclic compounds like indazole derivatives, exhibit poor aqueous solubility. Selecting an appropriate vehicle is paramount for ensuring accurate dosing and maximizing bioavailability. An improperly formulated compound can lead to precipitation, inaccurate exposure, and misleading results.
Causality in Vehicle Selection: The choice of vehicle is dictated by the physicochemical properties of the compound, the intended route of administration, and the species being studied. The goal is to create a formulation that is stable, non-toxic, and delivers the compound effectively to the site of absorption.
Common Vehicle Strategies for Preclinical Studies:
| Vehicle Type | Composition | Advantages | Disadvantages & Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds; physiologically compatible. | Not suitable for hydrophobic compounds. |
| Co-solvent Systems | e.g., DMSO, PEG 400, ethanol diluted in saline or water | Can dissolve many poorly soluble compounds. | Potential for toxicity or pharmacological effects of the co-solvent itself. Must be used at low, well-tolerated concentrations. Risk of precipitation upon injection into the aqueous physiological environment. |
| Aqueous Suspensions | e.g., 0.5% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC) in water | Suitable for oral administration of insoluble compounds. Can provide sustained release. | Requires careful homogenization to ensure dose uniformity. Not suitable for intravenous administration. |
| Lipid-based Formulations | e.g., Corn oil, sesame oil, emulsions | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate; potential for vehicle-induced physiological changes. |
Protocol: Preparation of a Co-solvent Formulation
-
Solubility Testing: Begin by determining the solubility of 5-(piperidin-4-yloxy)-1H-indazole in various pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400).
-
Weighing the Compound: Accurately weigh the required amount of the compound based on the target dose and the number of animals.
-
Initial Dissolution: Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., DMSO). Gentle vortexing or sonication may be required.
-
Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the dissolved compound while vortexing to prevent precipitation. The final concentration of the co-solvent should be kept to a minimum, ideally below 10% of the total volume for parenteral routes.
-
Final Formulation: Ensure the final formulation is a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
Designing and Executing a Dose-Range Finding (DRF) Study
A dose-range finding study is a crucial first step in in vivo research to establish the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies. This study helps to avoid unnecessary animal use at lethal doses and ensures that efficacy studies are conducted at scientifically relevant and safe concentrations.
Workflow for a Dose-Range Finding Study
Caption: Workflow for a typical dose-range finding study.
Key Considerations for DRF Study Design:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Group Size: Small group sizes (e.g., n=3-5 per group) are usually sufficient.
-
Dose Escalation: A common approach is to use a geometric dose progression (e.g., 10, 30, 100 mg/kg). The starting dose can be estimated from in vitro data.
-
Observations: Animals should be monitored closely for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.
Part 2: Protocols for Administration in Rodent Models
The choice of administration route significantly impacts the pharmacokinetic profile of a compound. The following are detailed protocols for the most common routes used in preclinical research. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and with a strong emphasis on animal welfare.
Oral Gavage (PO) in Mice
Oral gavage ensures that a precise dose is delivered directly into the stomach.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice).
-
Syringe.
-
The prepared formulation.
Step-by-Step Protocol:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Positioning: Hold the mouse in a vertical position. This allows gravity to aid in the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, to one side of the oral cavity to avoid the incisors. Advance the needle over the tongue into the pharynx. The mouse will reflexively swallow, which facilitates the entry of the needle into the esophagus.
-
Advancement: The needle should pass smoothly down the esophagus with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Dose Administration: Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), administer the substance slowly and steadily.
-
Withdrawal: After administration, withdraw the needle in a smooth, swift motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Recommended Maximum Volumes for Oral Gavage:
| Species | Maximum Volume |
|---|---|
| Mouse | 10 mL/kg |
| Rat | 10 mL/kg |
Intraperitoneal (IP) Injection in Rats
IP injection is a common parenteral route for systemic administration.
Materials:
-
Sterile syringe and needle (e.g., 23-25 gauge for rats).
-
70% Isopropyl alcohol.
-
The prepared formulation.
Step-by-Step Protocol:
-
Animal Restraint: A two-person technique is often preferred for rats. One person restrains the rat with its back against their forearm, exposing the abdomen.
-
Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.
-
Aseptic Technique: Swab the injection site with 70% alcohol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: If aspiration is clear, inject the substance smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Intravenous (IV) Injection via the Lateral Tail Vein in Mice
IV injection provides 100% bioavailability and rapid distribution. This technique requires skill and practice.
Materials:
-
Mouse restrainer.
-
Heat source (e.g., heat lamp or warming pad).
-
Sterile syringe and needle (e.g., 27-30 gauge).
-
70% Isopropyl alcohol.
-
The prepared formulation.
Step-by-Step Protocol:
-
Vasodilation: Warm the mouse's tail using a heat source for a few minutes to dilate the lateral tail veins, making them more visible and accessible.
-
Restraint: Place the mouse in a suitable restrainer.
-
Vein Identification: The two lateral tail veins are located on either side of the tail. Wipe the tail with an alcohol pad to clean the area and improve visualization.
-
Needle Insertion: With the bevel facing up, insert the needle into one of the lateral veins at a shallow angle, parallel to the vein. Start the injection attempt towards the distal end of the tail, allowing for subsequent attempts more proximally if needed.
-
Confirmation of Placement: If the needle is correctly placed, you may see a small flash of blood in the needle hub. The injection should proceed with no resistance, and the vein should blanch as the substance is administered. If a blister forms under the skin, the needle is not in the vein; it should be withdrawn and another attempt made.
-
Injection: Inject the solution slowly and steadily.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor its condition.
Recommended Needle Gauges and Maximum IV Injection Volumes:
| Species | Needle Gauge | Maximum Bolus Volume |
|---|---|---|
| Mouse | 27-30 G | 5 mL/kg |
| Rat | 25-27 G | 5 mL/kg |
Part 3: Designing a Pharmacokinetic (PK) Study
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is fundamental to drug development. A pharmacokinetic study characterizes how the animal's body affects the drug over time.
Typical Design of a Preclinical Pharmacokinetic Study
Caption: A simplified workflow for a preclinical pharmacokinetic study.
Key Objectives of a PK Study:
-
Determine Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is typically determined by comparing the Area Under the Curve (AUC) from oral and IV administration.
-
Characterize Exposure: Determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T1/2).
-
Inform Dosing Regimens: The results from PK studies are essential for designing dosing schedules for longer-term efficacy and toxicology studies.
Part 4: Ethical Considerations and the 3Rs
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to all study designs.
-
Replacement: Using non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.
Researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before commencing any animal studies.
Conclusion
The successful in vivo evaluation of a novel compound such as 5-(piperidin-4-yloxy)-1H-indazole hinges on a methodical and well-planned preclinical strategy. By carefully considering formulation, conducting thorough dose-range finding studies, and employing precise administration techniques, researchers can generate reliable and reproducible data. Adherence to rigorous scientific principles and a firm commitment to ethical animal use are the cornerstones of translating promising molecules from the bench to potential therapeutic applications.
References
- Chaturvedula, P. V., Mercer, S. E., Pin, S. S., Thalody, G., Xu, C., Conway, C. M., Keavy, D., Signor, L., Cantor, G. H., Mathias, N., Moench, P., Denton, R., Macci, R., Schartman, R., Whiterock, V., Davis, C., Macor, J. E., & Dubowchik, G. M. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol
Topic: Validated Analytical Methods for the Quantification of 5-(piperidin-4-yloxy)-1H-indazole
An Application Note for Drug Development Professionals
**Abstract
This application note provides detailed, validated protocols for the quantitative analysis of 5-(piperidin-4-yloxy)-1H-indazole, a heterocyclic compound of significant interest in pharmaceutical research. Accurate and reliable quantification is paramount for ensuring drug substance purity, supporting formulation development, and conducting pharmacokinetic studies. We present two robust, self-validating analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for purity assessment and quantification in bulk material, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[1][2][3]
Introduction
5-(piperidin-4-yloxy)-1H-indazole is a molecule featuring a core indazole scaffold, a class of compounds known for a broad spectrum of biological activities.[4] The accurate determination of its concentration in various samples—from active pharmaceutical ingredients (API) to biological fluids—is a critical step throughout the drug development lifecycle. This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the practical "how-to" and the scientific "why" behind the experimental choices.
Chemical Profile: 5-(piperidin-4-yloxy)-1H-indazole
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O | [Molbase][5] |
| Molecular Weight | 217.27 g/mol | [Molbase][5] |
| Structure | Indazole ring linked via an ether to a piperidine moiety | N/A |
| LogP (Predicted) | 2.02 | [Molbase][5] |
Method 1: Quantification by HPLC-UV for Purity and Assay
This reverse-phase HPLC method is designed for the accurate assay of 5-(piperidin-4-yloxy)-1H-indazole in bulk drug substance and for purity determination.
Scientific Rationale
The choice of a C18 stationary phase is based on the compound's moderate hydrophobicity (LogP ~2.02), which allows for good retention and separation from potential non-polar and polar impurities.[5] A mobile phase consisting of acetonitrile and a phosphate buffer provides excellent peak shape and resolution. The acidic pH of the buffer ensures that the piperidine nitrogen is protonated, leading to a single, consistent chromatographic peak. Detection at the UV maximum of the indazole chromophore ensures optimal sensitivity.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reference Standard: 5-(piperidin-4-yloxy)-1H-indazole, >99% purity.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (ACS grade), Phosphoric Acid (ACS grade), Water (HPLC grade).
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10% to 90% B, 10-12 min: 90% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm (or determined UV max) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.2.3. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with diluent.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the test substance, dissolve in diluent to a known concentration within the calibration range.
System Suitability
Before analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method 2: LC-MS/MS for Bioanalytical Quantification
This method provides the high sensitivity and selectivity required for quantifying 5-(piperidin-4-yloxy)-1H-indazole in complex biological matrices like human or animal plasma, essential for pharmacokinetic studies.
Scientific Rationale
Liquid chromatography coupled with tandem mass spectrometry is the definitive technique for bioanalysis due to its exceptional specificity and low detection limits.[6] Electrospray ionization (ESI) in positive mode is chosen because the basic piperidine and indazole nitrogens are readily protonated, yielding a strong parent ion [M+H]⁺. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the specific fragmentation of the parent ion to a stable product ion is monitored. This transition is unique to the analyte, effectively eliminating interference from matrix components.[7]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D4-5-(piperidin-4-yloxy)-1H-indazole) or a structurally similar compound.
-
Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade), Blank Plasma.
3.2.2. Sample Preparation: Protein Precipitation This workflow outlines the standard protein precipitation method for plasma samples.
Caption: Protein precipitation workflow for plasma samples.
3.2.3. LC-MS/MS Conditions
| Parameter | LC Condition | MS Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | MRM Transition (Analyte) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MRM Transition (IS) |
| Gradient | 2-min run: 5% to 95% B | Dwell Time |
| Flow Rate | 0.4 mL/min | Collision Energy |
| Column Temp. | 40 °C | Source Temp. |
| Injection Vol. | 5 µL | IonSpray Voltage |
Note: MRM transitions must be empirically determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer to find the optimal parent and product ions and collision energies.
Analytical Method Validation Protocol
All analytical methods for pharmaceutical use must be validated to demonstrate their suitability for the intended purpose.[8][9] The following protocol is based on the ICH Q2(R1) guideline.[1][2]
Caption: Logical workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Assay/Purity) |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure and free from interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for API. |
| Precision | Agreement among a series of measurements. | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. |
| LOD | Lowest amount of analyte that can be detected. | S/N ratio ≥ 3:1 |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ratio ≥ 10:1; RSD ≤ 10% |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met under all varied conditions. |
Note: For bioanalytical methods, acceptance criteria may differ, e.g., Accuracy within ±15% (±20% at LLOQ) and Precision ≤15% RSD (≤20% at LLOQ), per FDA guidance.[3][9]
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 5-(piperidin-4-yloxy)-1H-indazole. The HPLC-UV method is well-suited for routine quality control of the drug substance, while the LC-MS/MS method offers the superior sensitivity and selectivity required for bioanalytical applications. Adherence to the described validation protocols, grounded in ICH and FDA guidelines, will ensure that the data generated is accurate, reproducible, and fit for regulatory submission.[1][10][11]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][1]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][2]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link][8]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link][12]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][10]
-
Analytical Method Validation: Mastering FDA Guidelines. Rondaxe. [Link][3]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link][13]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link][9]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][11]
-
5-(4-piperidinyloxy)-1H-indazole Chemical Information. Molbase. [Link][5]
-
Application of LC-MS to the analysis of new radiopharmaceuticals. PubMed, National Institutes of Health. [Link][6]
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Application Notes and Protocols for High-Throughput Screening of 5-(piperidin-4-yloxy)-1H-indazole
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] This bicyclic heterocyclic system is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3] Kinases, numbering over 500 in the human genome, are critical regulators of cellular processes, and their dysregulation is a hallmark of many pathologies.[2] Compounds with an indazole core have been successfully developed to target a variety of kinases, including Polo-like kinase 4 (PLK4), p21-activated kinase 4 (PAK4), and tyrosine threonine kinase (TTK), demonstrating the scaffold's versatility in binding to the ATP pocket of these enzymes.[1][3][4]
5-(piperidin-4-yloxy)-1H-indazole is a member of this promising class of molecules. Its structure, featuring a piperidinyl ether linkage at the 5-position of the indazole ring, suggests potential interactions with specific molecular targets, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6][7] This document provides a comprehensive guide for researchers on how to approach the high-throughput screening of 5-(piperidin-4-yloxy)-1H-indazole, with a primary focus on its potential as a kinase inhibitor. The protocols and workflows described herein are designed to ensure scientific rigor, from initial assay development to robust hit validation.
Pre-Screening Compound Management and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality and integrity of the screening compound. Therefore, meticulous pre-screening preparation of 5-(piperidin-4-yloxy)-1H-indazole is a critical first step.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of 5-(piperidin-4-yloxy)-1H-indazole is essential for appropriate handling and stock solution preparation. While specific experimental data for this exact molecule is not widely published, we can infer properties from its structural motifs and related compounds.[8][9][10][11]
| Property | Estimated Value/Characteristic | Rationale and Handling Considerations |
| Molecular Weight | ~217.27 g/mol | Standard for small molecule drug candidates. |
| LogP | Moderately lipophilic | The indazole and piperidine rings contribute to lipophilicity. Initial stock solutions should be prepared in a dry organic solvent such as DMSO. |
| Solubility | Likely soluble in DMSO | DMSO is the standard solvent for HTS compound libraries. Aqueous solubility may be limited and should be determined empirically, especially for cell-based assays. Using a hydrochloride salt form can enhance aqueous solubility.[5][6] |
| Purity | >95% (HPLC) | Purity must be verified to avoid false positives from contaminants. LC-MS is recommended for identity and purity confirmation. |
Protocol for Stock Solution Preparation and Plating
-
Purity and Identity Verification: Before creating a master stock, verify the identity and purity of the supplied 5-(piperidin-4-yloxy)-1H-indazole using LC-MS and ¹H NMR.
-
Master Stock Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration master stock (e.g., 10 mM). Gentle vortexing and sonication may be required to ensure complete dissolution.
-
Intermediate and Assay-Ready Plates:
-
Create intermediate concentration plates by diluting the master stock in DMSO.
-
For the primary screen, prepare assay-ready plates by dispensing a small volume (e.g., 50-100 nL) of the compound from the intermediate plates into 384- or 1536-well microplates using acoustic dispensing technology to minimize volume transfer errors.
-
-
Storage: Store all DMSO stocks at -20°C or -80°C in desiccated conditions to prevent water absorption and degradation. Multiple freeze-thaw cycles should be avoided.
Primary High-Throughput Screening: A Focus on Kinase Inhibition
Given the prevalence of the indazole scaffold in kinase inhibitors, a primary HTS campaign should initially focus on this target class.[2][12][13] A variety of robust and miniaturizable biochemical assays are available for screening kinase activity.[14]
Selecting the Right HTS Assay Format
The choice of assay technology is critical and depends on the specific kinase target and available resources. Homogenous, non-radioactive assays are preferred for HTS due to their simplicity and safety.[14]
| Assay Technology | Principle | Advantages | Considerations |
| LanthaScreen™ TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detects either phosphorylated substrate (activity assay) or inhibitor binding to the kinase (binding assay).[14] | Highly sensitive, robust, and less prone to interference from fluorescent compounds. Binding assays can identify allosteric inhibitors.[14][15] | Requires specific antibodies and europium-labeled reagents. |
| Adapta™ Universal Kinase Assay | A TR-FRET assay that universally detects ADP, a product of all kinase reactions.[12][14] | Broad applicability across all kinase families, including lipid kinases. | Can be more susceptible to interference from compounds that interact with ADP/ATP. |
| Z'-LYTE™ Kinase Assay | Based on FRET, this assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to proteolytic cleavage.[14] | Ratiometric readout minimizes interference. Ideal for secondary screening and profiling. | Requires a specific peptide substrate for each kinase. |
Experimental Workflow for a Primary HTS Campaign
The following is a generalized protocol for a kinase activity assay using a 384-well format. This should be optimized for the specific kinase and assay technology chosen.
Caption: Generalized HTS workflow for a biochemical kinase assay.
Protocol: Primary Kinase Inhibition Screen
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of 10 mM 5-(piperidin-4-yloxy)-1H-indazole in DMSO to the appropriate wells of a 384-well assay plate. Include positive (no enzyme or no ATP) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 5 µL of the target kinase in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP at their respective Km concentrations to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be within the linear range of the enzymatic reaction, as determined during assay development.
-
Detection: Add 10 µL of the detection reagent (e.g., TR-FRET antibody mix) to stop the reaction and initiate the detection signal.
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a microplate reader configured for the specific assay technology (e.g., TR-FRET).
Data Analysis, Quality Control, and Hit Identification
Rigorous data analysis is essential to identify true hits from the large datasets generated by HTS.[16][17][18]
Quality Control Metrics
The robustness of an HTS assay is evaluated on a plate-by-plate basis using statistical parameters derived from the control wells.[16]
| Metric | Formula | Acceptance Criteria | Purpose |
| Z'-factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' > 0.5 | Measures the separation between the positive and negative control distributions. A high Z' indicates a robust and reliable assay.[16] |
| Signal-to-Background (S/B) | μneg / μpos | S/B > 5 (assay dependent) | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | %CV < 15% | Measures the variability within the control wells. |
Hit Identification Workflow
Caption: Workflow for HTS data analysis and hit identification.
-
Data Normalization: Raw data from each well is normalized relative to the on-plate controls. The percent inhibition is a common metric:
-
% Inhibition = 100 * (1 - [ (Signalcompound - μpos) / (μneg - μpos) ])
-
-
Hit Selection: A hit threshold is established to identify active compounds. A common method is to select compounds that exhibit an effect greater than three standard deviations from the mean of the sample population or a defined percent inhibition (e.g., >50%).
-
Data Visualization: Use tools like scatter plots to visualize the entire screen, which can help identify systematic errors or trends.[16]
Hit Validation and Secondary Screening Cascade
A primary hit is not a confirmed active compound. A rigorous validation cascade is required to eliminate false positives and confirm the mechanism of action.[19][20]
Eliminating False Positives
False positives can arise from various sources, including compound interference with the assay technology or non-specific inhibition.[19] A series of counter-screens and orthogonal assays are essential.
| Assay Type | Purpose | Example Protocol |
| Orthogonal Assay | Confirm activity using a different detection technology (e.g., if the primary screen was TR-FRET, use a fluorescence polarization assay). | Rerun active compounds in an assay that measures the same biological event but with a different readout to rule out technology-specific interference.[19] |
| Promiscuity/PAINS Screen | Identify Pan-Assay Interference Compounds (PAINS) or frequent hitters. | Screen hits against a panel of unrelated targets or consult historical screening data to flag promiscuous compounds.[19] |
| Dose-Response Confirmation | Confirm the activity and determine the potency (IC₅₀) of the primary hits. | Test hits in a 10-point, 3-fold serial dilution to generate a dose-response curve and calculate the IC₅₀ value. |
Secondary Screening and Mechanism of Action Studies
Once hits are confirmed and artifacts are ruled out, secondary assays are employed to further characterize the compound's activity and selectivity.
-
Selectivity Profiling: Screen the confirmed hits against a panel of related kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Cellular Assays: Progress validated hits into cell-based assays to confirm activity in a more physiological context. This could involve:
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase within the cell.
-
Phenotypic Assays: Measure a downstream cellular effect of kinase inhibition, such as inhibition of cell proliferation, induction of apoptosis, or reversal of a disease-specific phenotype.[4][21]
-
Conclusion
5-(piperidin-4-yloxy)-1H-indazole represents a promising starting point for a drug discovery campaign, particularly within the well-established field of kinase inhibition. By employing a systematic and rigorous HTS approach as outlined in these application notes, researchers can effectively screen this compound, identify and validate hits, and lay the groundwork for subsequent lead optimization efforts. The key to success lies in careful planning, robust assay design, stringent quality control, and a multi-faceted hit validation strategy to ensure that the most promising candidates are advanced.
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 685-693. [Link]
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Larocque, J. P., et al. (2013). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of biomolecular screening, 18(5), 592-599. [Link]
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Kühn, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME Blog. [Link]
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An, F., & Tolliday, N. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 23-30. [Link]
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Rininsland, F., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 43(W1), W532-W538. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug Discovery Today, 10(8), 535-543. [Link]
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PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. [Link]
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Fields, M. A., et al. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. Experimental eye research, 185, 107641. [Link]
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PubChem. (n.d.). 5-(Piperazin-1-yl)-1H-indazole dihydrochloride. [Link]
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Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 417. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(11), 2176-2191. [Link]
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Lynch, C., et al. (2024). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual review of pharmacology and toxicology, 64, 191-209. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 5-(piperidin-4-yloxy)-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties[1][2][3]. 5-(piperidin-4-yloxy)-1H-indazole belongs to this important class of nitrogen-containing heterocyclic compounds. As with any novel therapeutic candidate, a thorough evaluation of its cytotoxic profile is a critical step in preclinical development. This assessment is essential to determine the compound's therapeutic window and to understand its potential mechanisms of toxicity.[1][2]
This guide provides a comprehensive, multi-tiered strategy for assessing the in vitro cytotoxicity of 5-(piperidin-4-yloxy)-1H-indazole. We move beyond a single-endpoint assay to build a robust cellular toxicity profile. The protocol is designed for researchers, scientists, and drug development professionals, explaining not only the "how" but also the "why" behind each experimental choice. Our approach begins with broad assessments of cell viability and membrane integrity, followed by deeper mechanistic assays to elucidate the specific pathways of cell death, such as apoptosis, and to investigate upstream events like oxidative stress and mitochondrial dysfunction.
Guiding Principle: A Multi-Parametric Approach
Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), which an MTT assay alone might misinterpret as cytotoxicity. Conversely, a compound could induce rapid membrane lysis (necrosis) with minimal initial impact on metabolic enzymes. Therefore, we employ a battery of tests to build a comprehensive and validated cytotoxicity profile.
Caption: Tiered experimental workflow for comprehensive cytotoxicity assessment.
Section 1: Assessment of Cellular Metabolic Activity (MTT Assay)
Principle
The MTT assay is a foundational colorimetric method for assessing cell viability.[4] It measures the metabolic activity of a cell population, which in many cases correlates with the number of viable cells.[4] Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[4][5] The quantity of this insoluble formazan, measured by absorbance after solubilization, is directly proportional to the number of metabolically active cells.[5][6] This assay serves as an excellent high-throughput screening tool to determine the concentration-dependent effects of the compound on overall cell health.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HeLa, A549, or a relevant cancer cell line for indazole compounds[1][7]) to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[8]
-
Include wells for "medium only" background controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(piperidin-4-yloxy)-1H-indazole in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in complete culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" group that receives the same concentration of DMSO as the highest compound concentration group.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4] This solution should be filter-sterilized and protected from light.
-
After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[5][6]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[4][9]
-
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[5]
-
Data Analysis & Presentation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| HCT116 | 48 hours | 15.2 |
| A549 | 48 hours | 28.9 |
| MCF-7 | 48 hours | > 50 |
| Caption: Example data table for summarizing MTT assay results. |
Section 2: Assessment of Cell Membrane Integrity (LDH Assay)
Principle
To complement the metabolic data from the MTT assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying damage to the plasma membrane.[10][11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][13][14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[12][15] An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.[15] This assay helps to confirm if the compound is truly cytotoxic (causing cell death and lysis) or merely cytostatic.[16]
Detailed Protocol: LDH Assay
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Section 1, Steps 1 & 2).
-
Crucially, you must also prepare three control groups for each condition:
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions (e.g., CytoTox 96® from Promega or similar kits).[12]
-
Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.[14]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12][14]
-
-
Measurement:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[15]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis & Presentation
-
Correct for Background: Subtract the average absorbance of the "Medium Background Control" from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100
-
-
Determine EC₅₀: Plot % Cytotoxicity against the log of the compound concentration to calculate the EC₅₀ (the concentration that causes 50% of the maximum cytotoxicity).
| Cell Line | Treatment Duration | EC₅₀ (µM) |
| HCT116 | 48 hours | 18.5 |
| A549 | 48 hours | 35.1 |
| MCF-7 | 48 hours | > 50 |
| Caption: Example data table for summarizing LDH assay results. |
Section 3: Elucidating the Mechanism of Cell Death (Apoptosis)
Principle
After confirming cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a family of proteases called caspases.[17][18] Caspases-3 and -7 are key "executioner" caspases that cleave cellular substrates, leading to the morphological hallmarks of apoptosis.[17][19] Assays that measure the activity of caspase-3 and -7 are highly specific indicators of apoptosis.[19][20] These assays typically use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a measurable signal.[18][20]
Caption: Simplified overview of apoptotic signaling pathways.
Detailed Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on the widely used luminescent "add-mix-measure" format, such as the Caspase-Glo® 3/7 Assay from Promega.[20]
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow the procedure in Section 1, Step 1.
-
Treat cells with a range of concentrations of 5-(piperidin-4-yloxy)-1H-indazole as described in Section 1, Step 2. Include a vehicle control and a positive control (e.g., staurosporine or etoposide) known to induce apoptosis in your cell line.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[20]
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis & Presentation
-
Correct for Background: Subtract the average luminescence of the "medium only" wells from all other readings.
-
Calculate Fold Change:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Plot Data: Graph the fold change in caspase-3/7 activity versus the compound concentration.
| Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 5 | 1.8 |
| 10 | 4.5 |
| 25 | 8.2 |
| 50 | 7.9 (potential secondary necrosis) |
| Caption: Example data table for summarizing Caspase-3/7 assay results. |
Section 4: Investigating Upstream Mechanistic Events
If apoptosis is confirmed, investigating upstream events can provide deeper insight into the compound's mechanism of action. Two common triggers for the intrinsic apoptotic pathway are the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential (ΔΨm).
Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Principle: ROS are highly reactive molecules that can cause cellular damage and trigger apoptosis.[21][22] Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are cell-permeable and non-fluorescent.[22] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22]
-
Method:
-
Seed and treat cells as previously described.
-
Wash cells with warm PBS.
-
Load cells with 5-10 µM H₂DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash cells again with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the early stages of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c.[23][24] The JC-1 probe is a cationic dye that differentially accumulates in mitochondria based on their membrane potential.[23] In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with low potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[23][25] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[25]
-
Method:
-
Seed and treat cells as previously described.
-
Incubate cells with JC-1 dye (typically 2-10 µM) for 15-30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure both green fluorescence (Ex ~485 nm, Em ~535 nm) and red fluorescence (Ex ~540 nm, Em ~590 nm) using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence for each condition.
-
Summary and Integrated Interpretation
By systematically applying this tiered protocol, a researcher can construct a detailed cytotoxicity profile for 5-(piperidin-4-yloxy)-1H-indazole.
-
A potent effect in the MTT assay combined with a similar potent effect in the LDH assay suggests true cytotoxicity.
-
A significant increase in Caspase-3/7 activity points towards an apoptotic mechanism of cell death.
-
An early increase in ROS production or a decrease in the ΔΨm can further pinpoint the intrinsic (mitochondrial) pathway as the primary mechanism of action.
This multi-parametric approach ensures that the cytotoxic characterization is not only accurate but also mechanistically informative, providing a solid foundation for further drug development and safety assessment.
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
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Martin, D., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Source: NCBI Bookshelf, URL: [Link]
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Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. Source: ResearchGate, URL: [Link]
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Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Source: NCBI PMC, URL: [Link]
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protocols.io (2024). LDH cytotoxicity assay. Source: protocols.io, URL: [Link]
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Labtoo (n.d.). Oxidative stress & ROS detection - In vitro assays. Source: Labtoo, URL: [Link]
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Halliwell, B. & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. Source: British Journal of Pharmacology, URL: [Link]
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Abbexa (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Source: Abbexa, URL: [Link]
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Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. Source: BMG LABTECH, URL: [Link]
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Bio-protocol (n.d.). Assessment of mitochondrial membrane potential (Δψm). Source: Bio-protocol, URL: [Link]
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Sakamuru, S., et al. (2022). Mitochondrial Membrane Potential Assay. Source: Springer Nature Experiments, URL: [Link]
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Bakowska, J. & Joshi, D. (2025). Assessment of mitochondrial membrane potential in live rat cortical neurons. Source: YouTube/JoVE, URL: [Link]
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Xia, M. (2016). Mitochondrial Membrane Potential Assay. Source: NCBI PMC, URL: [Link]
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Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Source: Creative Biolabs, URL: [Link]
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Riss, T.L. & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI Bookshelf, URL: [Link]
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Springer Nature Experiments (2026). Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature, URL: [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: Semantic Scholar, URL: [Link]
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Wang, Y., et al. (2025). Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. Source: National Library of Medicine, URL: [Link]
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl).... Source: PubMed, URL: [Link]
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Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Source: PubMed, URL: [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: NCBI PMC, URL: [Link]
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Singh, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: NCBI PMC, URL: [Link]
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Huang, T., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. Source: PubMed, URL: [Link]
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Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: PubMed Central, URL: [Link]
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Taşdemir, M., et al. (2025). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Source: ResearchGate, URL: [Link]
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Application Note: A Guide to Investigating Signal Transduction Pathways Using 5-(piperidin-4-yloxy)-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: Small molecules are indispensable tools for dissecting complex biological processes.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing activity against key cellular targets like protein kinases.[2][3] This guide introduces 5-(piperidin-4-yloxy)-1H-indazole as a chemical probe for studying signal transduction. Based on the activities of structurally related compounds, this molecule is hypothesized to function as a modulator of protein kinase activity.[4] We present a comprehensive framework for characterizing the effects of this compound, using the well-defined PI3K/Akt/mTOR signaling cascade as a model system. This document provides field-proven, step-by-step protocols for in vitro kinase assays, cellular target engagement via Western blotting for phosphoproteins, and downstream phenotypic analysis of cell viability. The methodologies are designed to be self-validating, ensuring robust and interpretable results for researchers investigating novel signaling modulators.
Compound Profile and Handling
1.1. Structure and Properties
5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound featuring a piperidinyloxy substituent at the 5-position of an indazole core. The indazole ring system is known for its ability to participate in hydrogen bonding and other interactions within protein binding pockets, making it a common feature in kinase inhibitors.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O | (Calculated) |
| Molecular Weight | 217.27 g/mol | (Calculated) |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF, and Ethanol. Sparingly soluble in aqueous buffers. | (General guidance) |
1.2. Preparation and Storage
-
Stock Solution Preparation: For in vitro and cell-based assays, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO). Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the solid compound at 4°C for short-term storage or -20°C for long-term storage, protected from light and moisture. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous diseases, including cancer and metabolic disorders, making it an important pathway for therapeutic investigation.[5] The pathway is driven by a cascade of phosphorylation events, making it an ideal system for evaluating the efficacy and mechanism of a putative kinase inhibitor.[5]
Key nodes in this pathway that serve as excellent biomarkers for inhibitor activity include the phosphorylation of Akt, mTOR, and its downstream effectors, S6 Kinase (S6K) and 4E-BP1.[5] Inhibition at any point upstream of these proteins will lead to a measurable decrease in their phosphorylation status.
Caption: A logical workflow for inhibitor characterization.
Detailed Application Protocols
4.1. Protocol: In Vitro Kinase Activity Assay
Causality and Principle: This initial step determines if the compound directly inhibits the enzymatic activity of a target kinase (e.g., mTOR, Akt, PI3K) in a cell-free system. This isolates the interaction between the compound and the enzyme from other cellular complexities. Modern kinase assays often measure the amount of ADP produced, which is directly proportional to kinase activity, using a coupled enzyme reaction that generates a fluorescent or luminescent signal. [6][7] Materials:
-
Recombinant human kinase (e.g., mTOR) and its specific substrate (e.g., GST-4E-BP1). [8]* Kinase Assay Kit (e.g., ADP-Glo™ or similar, which measures ATP-to-ADP conversion).
-
5-(piperidin-4-yloxy)-1H-indazole (dissolved in 100% DMSO).
-
Staurosporine or a known specific inhibitor for the kinase (positive control).
-
ATP solution.
-
Assay Buffer.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettor.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Titration: Prepare a serial dilution of 5-(piperidin-4-yloxy)-1H-indazole in a separate plate. Start from a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions in assay buffer containing a fixed, low percentage of DMSO (e.g., 1%). Include wells with the positive control inhibitor and a vehicle control (DMSO only).
-
Kinase Reaction Setup: In the assay plate, add the kinase enzyme solution to all wells except the "no enzyme" negative control wells. [9]3. Inhibitor Incubation: Transfer the diluted compounds from the titration plate to the assay plate. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase. [7]4. Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase's specific substrate and ATP. [7][10]Mix the plate gently.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, determined during assay development.
-
Signal Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent as per the manufacturer's protocol. This typically involves a reagent that consumes the remaining ATP, followed by a second reagent that converts the ADP produced into a detectable signal (luminescence).
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Self-Validation:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high-concentration positive control inhibitor as 0% activity.
-
Plot the normalized kinase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. A clear dose-dependent inhibition provides strong evidence of direct enzyme targeting.
4.2. Protocol: Western Blotting for Phospho-Protein Analysis
Causality and Principle: This assay validates that the compound engages its target within a cellular context. If the compound inhibits mTOR kinase in cells, the phosphorylation of its direct downstream substrates, S6K and 4E-BP1, should decrease. [11]This protocol is designed to preserve the phosphorylation state of proteins, which can be labile. The use of phosphatase inhibitors is critical. [12]Furthermore, probing for both the phosphorylated and total protein levels is a crucial self-validating step to ensure the observed decrease in phosphorylation is due to kinase inhibition, not protein degradation. [13] Materials:
-
Cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG, or HEK293T).
-
Complete cell culture medium.
-
Serum-free medium for starvation.
-
Growth factor for stimulation (e.g., Insulin, EGF, or FBS).
-
5-(piperidin-4-yloxy)-1H-indazole and a known mTOR inhibitor (e.g., Rapamycin).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk, as its casein phosphoprotein can cause high background). * Primary antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Starvation and Stimulation: The next day, starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 5-(piperidin-4-yloxy)-1H-indazole (e.g., 0.1, 1, 10 µM), vehicle (DMSO), and the positive control inhibitor for 2 hours. [11]4. Pathway Activation: Stimulate the pathway by adding a growth factor (e.g., 100 nM insulin or 10% FBS) for 15-30 minutes. Leave one set of wells unstimulated as a negative control.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add ice-cold supplemented RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with sample buffer, denature at 95°C for 5 minutes, and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. [13]Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [12]Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-S6K) overnight at 4°C with gentle agitation. 9. Washing and Secondary Antibody: Wash the membrane 3x for 5 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again (3x for 5 minutes in TBST). Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To validate protein loading, the membrane can be stripped and re-probed for the corresponding total protein (e.g., total S6K).
4.3. Protocol: Cell Viability Assay (MTS/MTT)
Causality and Principle: This assay links target engagement to a cellular phenotype. Since the mTOR pathway is a critical driver of cell proliferation and survival, its effective inhibition should lead to a decrease in cell viability or growth rate. [14]This provides crucial evidence that the compound is not just modulating a biomarker but is also having a functional consequence.
Materials:
-
Cells and complete culture medium.
-
Clear-bottom, black-walled 96-well plates (for fluorescence/luminescence) or standard clear 96-well plates (for colorimetric assays).
-
5-(piperidin-4-yloxy)-1H-indazole.
-
Cell Viability Reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT). [15]* Plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include vehicle-only and "no cells" (media only) control wells.
-
Incubation: Incubate the cells with the compound for a period relevant to the cell cycle (e.g., 48 or 72 hours). [11]4. Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions. For MTT, this involves a 1-4 hour incubation followed by the addition of a solubilizing agent. [15]For other reagents like CellTiter-Glo®, this may be a single addition with a short incubation.
-
Data Acquisition: Read the absorbance, fluorescence, or luminescence on a plate reader.
Data Analysis & Self-Validation:
-
Subtract the "no cells" background from all values.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀. A dose-dependent decrease in viability that correlates with the concentrations required for target inhibition (from Protocol 4.2) strongly supports the proposed mechanism of action.
References
- Benchchem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.
- Vulcanchem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.
-
Shafi, S., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
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Fu, L., et al. (2024). Elucidating the Anti-Inflammatory Mechanism of Buyang Huanwu Decoction. International Journal of General Medicine. Available at: [Link]
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Conti, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]
-
Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Signoretti, S., et al. (2016). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. Journal of Translational Medicine. Available at: [Link]
-
Burke, M. D., et al. (2010). Small Molecule Probes of Cellular Pathways and Networks. Chemical Biology. Available at: [Link]
-
Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
-
Gerlach, M., et al. (2023). Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway. ACS Pharmacology & Translational Science. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Lee, H., et al. (2024). A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. Available at: [Link]
-
Zhang, L., et al. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics. Available at: [Link]
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Svoboda, K. K. H. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record. Available at: [Link]
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Abcam via ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Wang, Y., et al. (2023). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. Available at: [Link]
-
Showalter, V. M., et al. (1999). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) at the cannabinoid CB(1) receptor. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Eurofins Discovery. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Kahl, J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(piperidin-4-yloxy)-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-(piperidin-4-yloxy)-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We have structured this resource in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions to get your experiment back on track.
Q1: My overall reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors, primarily incomplete reaction, side reactions, or product loss during work-up and purification. Let's break down the potential causes based on the common synthetic route: the etherification of 5-hydroxy-1H-indazole with a suitable piperidine derivative.
Possible Cause 1: Inefficient Etherification
The key step, forming the ether linkage, is often a Williamson ether synthesis or a Mitsunobu reaction. Inefficiency here is the most likely culprit.
-
Explanation of Causality: For a Williamson ether synthesis, the reaction requires complete deprotonation of the 5-hydroxy group on the indazole. 5-Hydroxy-1H-indazole is a phenolic hydroxyl group, which is acidic but may require a sufficiently strong base to remain fully deprotonated in the reaction medium.[1] Incomplete deprotonation leads to unreacted starting material. For a Mitsunobu reaction, the issue can be improper activation of the hydroxyl group or steric hindrance.
-
Solutions:
-
Optimize the Base and Solvent System (Williamson Ether Synthesis): If using weaker bases like K₂CO₃, the reaction may be slow or incomplete. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete anion formation. Pair this with an appropriate polar aprotic solvent like DMF or THF.
-
Activate the Piperidine Hydroxyl Group: Instead of using 4-hydroxypiperidine directly in a Williamson synthesis, convert it to a better leaving group, such as 4-tosyloxy-piperidine or 4-mesyloxy-piperidine. This makes the piperidine carbon much more electrophilic and susceptible to attack by the indazole-5-olate anion.
-
Consider the Mitsunobu Reaction: This is an excellent alternative for sterically hindered or sensitive substrates. It proceeds under milder, neutral conditions. A typical system involves triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Possible Cause 2: N-Alkylation Side Reaction
-
Explanation of Causality: The indazole ring has two nitrogen atoms, with the N-1 position being particularly nucleophilic after deprotonation.[2][3] In the presence of a base and an electrophilic piperidine derivative, competitive N-alkylation can occur, leading to the formation of 5-hydroxy-1-(piperidin-4-yl)-1H-indazole, which significantly reduces the yield of the desired O-alkylated product.
-
Solutions:
-
Protect the Indazole Nitrogen: The most robust solution is to protect the indazole nitrogen before the etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable to the basic conditions of Williamson etherification and can be easily removed later with acid (e.g., TFA or HCl in dioxane).[4] Other options include benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups.[4]
-
Control Reaction Temperature: N-alkylation can sometimes be minimized by running the reaction at lower temperatures, which may favor the thermodynamically preferred O-alkylation product. However, this often comes at the cost of longer reaction times.
-
Q2: I'm observing a significant impurity that is difficult to separate from my final product. How can I identify and prevent it?
Impurity formation is often linked to side reactions or the use of protected intermediates.
Possible Cause 1: Isomeric Byproducts
-
Explanation of Causality: If a protecting group strategy is not used, you may be forming both the desired 5-(piperidin-4-yloxy)-1H-indazole and the N-alkylated isomer, 5-hydroxy-1-(piperidin-4-yl)-1H-indazole. These isomers can have very similar polarities, making chromatographic separation challenging.
-
Solution:
-
Utilize a Protecting Group Strategy: As detailed in Q1, protecting the indazole nitrogen is the most effective way to prevent the formation of N-alkylated isomers.[4] This directs the alkylation exclusively to the 5-hydroxy position.
-
Optimize Chromatography: If you must separate the isomers, explore different solvent systems for column chromatography. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar system (like dichloromethane/methanol) might provide the necessary resolution. Using a different stationary phase, like alumina, could also be effective.
-
Possible Cause 2: Incomplete Deprotection
-
Explanation of Causality: If you are using protecting groups for either the indazole or piperidine nitrogen (e.g., Boc), incomplete removal will result in the protected final product co-eluting with or near your desired compound.
-
Solution:
-
Ensure Complete Deprotection: Monitor the deprotection step carefully by TLC or LC-MS. If the reaction appears to have stalled, you may need to increase the reaction time, temperature, or the equivalents of the deprotecting agent (e.g., acid). For Boc deprotection, using a saturated solution of HCl in 1,4-dioxane or ethyl acetate is highly effective.[5]
-
Post-Purification Wash: An acidic wash during the work-up can sometimes help remove any remaining Boc-protected amine by protonating the desired free amine and moving it to the aqueous layer, though this risks product loss if the desired product is also basic.
-
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?
A stalled reaction points to issues with reagents, conditions, or the catalytic cycle if one is used.
Possible Cause 1: Poor Quality of Reagents
-
Explanation of Causality: Reagents like sodium hydride are highly reactive and can be deactivated by moisture. Solvents like DMF and THF must be anhydrous for many reactions to proceed efficiently. The purity of your 5-hydroxy-1H-indazole is also critical.[1]
-
Solution:
-
Verify Reagent Activity: Use freshly opened or properly stored reagents. For NaH, this means using it from a sealed container, often as a dispersion in mineral oil, and washing the oil away with dry hexanes before use.
-
Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried, for example, by passing them through a solvent purification system or distilling over a suitable drying agent.
-
Check Starting Material Purity: Confirm the purity of your 5-hydroxy-1H-indazole by NMR or melting point. Impurities can inhibit the reaction.
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Explanation of Causality: While lower temperatures can help control side reactions, some etherification reactions require significant thermal energy to overcome the activation barrier.
-
Solution:
-
Gradually Increase Temperature: If the reaction is stalled at room temperature, try gently heating it to 40-60 °C. For more robust systems using a high-boiling solvent like DMF, temperatures of 80-100 °C may be necessary.[6] Always monitor for byproduct formation by TLC as you increase the heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for 5-(piperidin-4-yloxy)-1H-indazole?
The most robust and scalable approach typically involves a three-step sequence:
-
Protection of Indazole Nitrogen: React 5-hydroxy-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP) to form 1-Boc-5-hydroxy-1H-indazole.[4] This step is crucial for preventing N-alkylation side reactions.
-
Williamson Ether Synthesis: React the protected indazole with a piperidine derivative that has a good leaving group, such as N-Boc-4-tosyloxypiperidine, in the presence of a strong base like NaH in an anhydrous solvent like DMF. This ensures clean O-alkylation.
-
Deprotection: Remove both Boc groups simultaneously using a strong acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent to yield the final product, 5-(piperidin-4-yloxy)-1H-indazole, often as a salt.[5]
This route offers excellent control over regioselectivity and generally leads to higher yields and easier purification.
Workflow Diagram: Recommended Synthetic Route
Caption: Recommended three-step synthesis workflow.
Q2: How do I choose the right protecting group for the indazole and piperidine nitrogens?
Choosing compatible protecting groups is essential for a successful multi-step synthesis.
| Protecting Group | Target Nitrogen | Protection Conditions | Deprotection Conditions | Key Advantages & Considerations |
| Boc | Indazole (N1) or Piperidine (N1) | (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl)[5] | Excellent acid-lability. Stable to many nucleophiles and bases. Ideal for orthogonal strategies. |
| Cbz | Piperidine (N1) | Benzyl chloroformate, Base | Catalytic Hydrogenation (H₂, Pd/C) | Removed under neutral conditions. Useful if acid-sensitive groups are present. |
| Bn | Indazole (N1) | Benzyl bromide (BnBr), Base (NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Very stable. Requires hydrogenation for removal, which can affect other functional groups (e.g., nitro groups). |
| SEM | Indazole (N1/N2) | SEM-Cl, Base | Fluoride source (TBAF) or Acid | Can offer different regioselectivity (N-2). Removal conditions are specific and mild.[4] |
Recommendation: The most common and often most effective strategy is to use the Boc group for both the indazole and piperidine nitrogens. This is because they can be removed simultaneously in a single, efficient acidic deprotection step at the end of the synthesis, reducing the total number of steps.
Q3: Can you provide a detailed protocol for the key etherification step?
Certainly. Below is a representative protocol for the Williamson ether synthesis of the protected intermediate.
Protocol: Synthesis of 1-Boc-5-((1-Boc-piperidin-4-yl)oxy)-1H-indazole
Materials:
-
1-Boc-5-hydroxy-1H-indazole (1.0 equiv)
-
N-Boc-4-hydroxypiperidine (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure (Mitsunobu Reaction):
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-5-hydroxy-1H-indazole (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired product.
Troubleshooting Logic for the Protocol
Caption: Decision tree for troubleshooting a stalled Mitsunobu reaction.
References
- Benchchem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.
- Benchchem Technical Support Team. (2025, December). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
- Chem-Impex. (n.d.). 5-Hydroxy-1H-indazole.
- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NIH. Retrieved from [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(piperidin-4-yloxy)-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(piperidin-4-yloxy)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile pharmaceutical intermediate. We provide in-depth, field-tested solutions to common problems, moving beyond simple instructions to explain the underlying chemical principles.
The unique bifunctional nature of 5-(piperidin-4-yloxy)-1H-indazole, possessing both a weakly acidic indazole N-H and a basic piperidine N-H, presents a distinct set of purification challenges. This guide offers a structured approach to overcoming these obstacles, ensuring high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 5-(piperidin-4-yloxy)-1H-indazole.
Question 1: What are the primary challenges when purifying 5-(piperidin-4-yloxy)-1H-indazole? Answer: The main difficulties stem from its amphoteric character. The molecule contains a basic secondary amine in the piperidine ring and a weakly acidic proton on the indazole ring.[1][2] This duality leads to complex solubility profiles and problematic interactions with standard purification media. Key challenges include significant peak tailing during silica gel chromatography, difficulty in finding a suitable single-solvent system for recrystallization, and the potential for salt formation to complicate isolation.
Question 2: My compound streaks severely on a standard silica gel column. Why does this happen and how can I prevent it? Answer: This is the most frequently encountered issue. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction causes a portion of the molecules to adhere strongly to the stationary phase, resulting in slow, uneven elution, which is observed as streaking or tailing. To mitigate this, you must neutralize the acidic sites on the silica. The most common solution is to add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol).
Question 3: Is chromatography or recrystallization better for this compound? Answer: The optimal method depends on the impurity profile.
-
Chromatography (specifically with a modified eluent or on a different stationary phase) is superior for removing closely related structural analogues or impurities with very different polarities.
-
Recrystallization is highly effective and more scalable for removing minor impurities, especially if the crude product is already of moderate purity (>90%). It is also excellent for ensuring the final product has a consistent crystalline form.[3][4] Often, a multi-step approach is best: an initial chromatographic purification followed by a final recrystallization to achieve high analytical purity.
Question 4: How can I remove inorganic salts (e.g., from a reaction workup) from my crude product? Answer: If inorganic salts are a major contaminant, an aqueous workup or liquid-liquid extraction is the most effective first step before attempting chromatography or recrystallization. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine. The salts will partition into the aqueous layer. Be mindful of the pH; an acidic wash will protonate your product and pull it into the aqueous layer, while a basic wash will keep it in the organic phase.
Question 5: My final product is a persistent oil or gum, not a crystalline solid. What should I do? Answer: "Oiling out" or failing to solidify is often due to residual solvents or impurities preventing the formation of a crystal lattice.[5] First, ensure all solvents are removed under high vacuum, possibly with gentle heating. If it remains an oil, try dissolving it in a small amount of a solvent like methanol or dichloromethane and then adding a non-polar "anti-solvent" like heptane or diethyl ether dropwise until the solution becomes cloudy. Let it stand, or cool it, to induce precipitation. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.[6]
Part 2: Troubleshooting Guide: Column Chromatography
This table provides solutions to common issues encountered during the chromatographic purification of 5-(piperidin-4-yloxy)-1H-indazole.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface. | Eluent Modification: Add 0.5-1% triethylamine or 1-2% of 7N ammonia in methanol to your mobile phase. This neutralizes the active sites on the silica, dramatically improving peak shape. |
| Alternative Stationary Phase: Use deactivated silica, basic alumina, or an amine-functionalized silica gel column. These have fewer acidic sites. | ||
| Low Recovery / Product Stuck on Column | Irreversible adsorption of the basic compound onto the acidic silica gel. | Use the eluent modification strategies described above. If recovery is still low, flush the column with a highly polar, basic solvent system (e.g., 90:10:1 DCM/MeOH/NH₄OH) to recover the adsorbed product. |
| Co-elution with a Key Impurity | Insufficient resolution between the product and the impurity in the chosen solvent system. | Optimize Gradient: Switch from isocratic elution to a shallow gradient. For example, start with 2% methanol in DCM and slowly increase to 10% (always including the basic modifier). |
| Change Selectivity: Switch to a different stationary phase like C18 (reversed-phase), which separates based on hydrophobicity rather than polarity. | ||
| Product Crashes Out at the Top of the Column | The loading solvent is too weak, causing the compound to precipitate upon application to the column. | Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a stronger solvent (e.g., dichloromethane or the mobile phase itself). |
| Adsorb onto Silica (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column. This ensures a tight injection band. |
Part 3: Troubleshooting Guide: Recrystallization
This table provides solutions for common issues encountered during the recrystallization of 5-(piperidin-4-yloxy)-1H-indazole.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | The chosen solvent is not strong enough, even when hot. | Increase Polarity: Switch to a more polar solvent. Good candidates to screen include isopropanol, ethanol, or acetonitrile. |
| Use a Solvent Mixture: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol) and then add a "poor" hot solvent (e.g., water or heptane) until just before precipitation occurs. Then allow to cool. | ||
| "Oiling Out" Upon Cooling | The solution is too concentrated, or the compound's melting point is lower than the temperature of the solution when it becomes supersaturated.[5] | Reheat and Dilute: Reheat the mixture until it is homogeneous again, add more hot solvent (10-20% more volume), and allow it to cool more slowly. |
| Slow Cooling: Insulate the flask to ensure a very gradual temperature drop. Do not place it directly into an ice bath from a high temperature. | ||
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | Induce Crystallization: Try scratching the inner wall of the flask with a glass rod. Add a "seed crystal" of previously purified material. Reduce the solvent volume by gentle heating under a stream of nitrogen. |
| Poor Recovery / Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble. | Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. |
| Optimize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. | ||
| Wash Correctly: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. | ||
| Crystals are Colored | Presence of highly colored, polar impurities. | Use Activated Charcoal: Add a very small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. |
Part 4: Key Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Amine-Treated Silica Gel
This is the recommended first-pass purification method for crude material of unknown purity.
-
Preparation of Eluent: Prepare a stock solution of your mobile phase. A typical starting system is Dichloromethane (DCM) and Methanol (MeOH). To this solution, add 1% triethylamine (Et₃N) by volume. For example, for 1 L of 95:5 DCM/MeOH, use 950 mL DCM, 50 mL MeOH, and 10 mL Et₃N.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent as the slurry and packing solvent.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 5-(piperidin-4-yloxy)-1H-indazole in a minimal amount of MeOH.
-
Add silica gel (approximately 2-3 times the mass of your crude product).
-
Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a less polar mobile phase (e.g., 98:2 DCM/MeOH + 1% Et₃N) to wash off non-polar impurities.
-
Gradually increase the polarity (e.g., to 95:5, then 90:10 DCM/MeOH, all containing 1% Et₃N) to elute the product.
-
Monitor the fractions using Thin Layer Chromatography (TLC), staining with potassium permanganate or viewing under UV light.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization from an Ethanol/Water System
This method is ideal for polishing material that is already >90% pure.
-
Solvent Screening: Place a small amount of crude material in a test tube. Add a few drops of ethanol and heat. If it dissolves, it is a potential solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 5: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the initial assessment of the crude material.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for Modified Flash Chromatography
This diagram illustrates the key steps in the recommended chromatography protocol.
Caption: Step-by-step workflow for modified flash chromatography.
References
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]
-
ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). Available at: [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available at: [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. Available at: [Link]
- Google Patents. Method of synthesizing 1H-indazole compounds.
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
PubChem. 1H-Indazole. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 5-(piperidin-4-yloxy)-1H-indazole
Here is a technical support center for improving the aqueous solubility of 5-(piperidin-4-yloxy)-1H-indazole.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) for addressing the solubility challenges of 5-(piperidin-4-yloxy)-1H-indazole. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to make informed decisions during their experiments.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the solubility of 5-(piperidin-4-yloxy)-1H-indazole.
Q1: What is 5-(piperidin-4-yloxy)-1H-indazole and why is its aqueous solubility a challenge?
A: 5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic organic compound. Its structure, featuring a relatively nonpolar indazole ring system and a piperidine moiety, contributes to its characteristically low aqueous solubility. The molecule's significant nonpolar surface area and crystalline solid-state form often lead to poor solvation in water. Such compounds are frequently categorized as Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption is limited by their dissolution rate.[1] Addressing this solubility issue is critical for achieving desired concentrations in preclinical assays and for developing viable oral dosage forms.
Q2: What are the primary strategies for improving the solubility of a basic compound like 5-(piperidin-4-yloxy)-1H-indazole?
A: The presence of the basic nitrogen atom in the piperidine ring is the key to several effective solubility enhancement strategies. The primary approaches include:
-
Salt Formation: Ionizing the basic piperidine nitrogen with an acid to form a salt is often the most direct and effective method to dramatically increase aqueous solubility.[1][2]
-
Amorphization (Amorphous Solid Dispersions): Converting the compound from its stable, low-energy crystalline form to a high-energy, disordered amorphous state can significantly increase its apparent solubility and dissolution rate.[3][4][5]
-
Particle Size Reduction (Nanosuspension): Decreasing the particle size to the sub-micron (nanometer) range increases the surface-area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[6][7]
-
Complexation (Cyclodextrins): Encapsulating the hydrophobic indazole portion of the molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, improving its solubility in water.[8][9][10]
-
Formulation with Excipients: Utilizing co-solvents, surfactants, or lipid-based systems can improve the wetting and solubilization of the compound.[11][12][13]
Q3: How do I choose the right solubility enhancement strategy for my specific experimental needs?
A: The optimal strategy depends on the desired fold-increase in solubility, the intended application (e.g., in vitro screening vs. in vivo formulation), the development stage, and available resources. The following decision tree provides a logical pathway for selecting a suitable method.
Caption: Decision tree for selecting a solubility enhancement strategy.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q4: My compound is crashing out of my aqueous buffer during my in vitro assay. What are the immediate steps I can take?
A: Precipitation during an assay is a common issue with poorly soluble compounds. Here are immediate troubleshooting steps:
-
Check Your Stock Solution: Ensure your compound is fully dissolved in your organic stock solvent (e.g., DMSO) before diluting into the aqueous buffer. Sonication may help.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to below its kinetic solubility limit in the final buffer composition.
-
Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility.
-
Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Pluronic F-68 to the assay buffer can help solubilize the compound through micelle formation.[14][15]
-
Use a Pre-solubilized Formulation: For critical experiments, consider using one of the more robust methods described below, such as a cyclodextrin complex or an amorphous solid dispersion, to prepare the dosing solution.
Q5: I've successfully formed a hydrochloride salt, but the solubility is still insufficient for my in vivo toxicology study. What's next?
A: While an HCl salt is a good starting point, its solubility can be limited by the common ion effect in biological fluids rich in chloride ions (like gastric fluid). If more is needed, consider these advanced strategies:
-
Alternative Salt Screen: Perform a salt screen with different counterions. Counterions that form salts with different crystal lattice energies or pH-solubility profiles can yield significantly different results.[16] (See Table 1).
-
Amorphous Solid Dispersion (ASD): This is a powerful technique for achieving high levels of supersaturation. Dispersing the compound in a polymer matrix prevents crystallization and allows for concentrations far exceeding the crystalline solubility.[12][17]
-
Nanosuspension: For high-dose studies, a nanosuspension allows for a high drug loading in a liquid formulation. This approach is particularly useful for parenteral or oral administration.[18][19]
Q6: My amorphous solid dispersion (ASD) is physically unstable and recrystallizing over time. How can I improve its stability?
A: The stability of an ASD is critical for its performance. Recrystallization negates the solubility advantage.[4][5] To improve stability:
-
Polymer Selection: The choice of polymer is crucial. A polymer with a high glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with your compound will better inhibit molecular mobility and prevent crystallization. Polymers like PVP K30 or HPMCAS are common choices.[12][17]
-
Increase Polymer Ratio: Increasing the drug-to-polymer ratio (e.g., from 1:2 to 1:3 or higher) provides more polymer to "insulate" the drug molecules from one another, reducing the likelihood of them organizing into a crystal lattice.[17]
-
Optimize Storage Conditions: Store the ASD under dry conditions (low relative humidity) and at a temperature well below its glass transition temperature (Tg). Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which leads to recrystallization.
Section 3: Deep Dive - Protocols and Methodologies
This section provides detailed, step-by-step protocols for the most effective solubility enhancement techniques.
Subsection 3.1: Salt Formation
Q7: Why is salt formation an effective strategy for 5-(piperidin-4-yloxy)-1H-indazole?
A: The piperidine ring contains a secondary amine, which is a basic functional group. In an acidic environment, this amine can be protonated to form a positively charged ammonium ion. This ionization dramatically increases the molecule's polarity, allowing for much stronger interactions with polar water molecules and leading to a significant increase in aqueous solubility.[2][20] The formation of a salt, such as the hydrochloride salt, is a well-established method for improving the solubility of basic active pharmaceutical ingredients (APIs).[1][21][22]
Q8: What is the step-by-step protocol for preparing the hydrochloride (HCl) salt of this compound?
A: Protocol: Preparation of 5-(piperidin-4-yloxy)-1H-indazole Hydrochloride
-
Dissolution: Dissolve 1.0 equivalent of the 5-(piperidin-4-yloxy)-1H-indazole free base in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol). Gentle warming and stirring may be required.
-
Acid Addition: Slowly add 1.0 to 1.1 equivalents of a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to the stirring solution of the free base at room temperature.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. If precipitation is slow, the process can be aided by cooling the mixture in an ice bath or by adding a less polar anti-solvent (e.g., diethyl ether or heptane) dropwise until turbidity is observed.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the anti-solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white or off-white solid under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Confirm the salt formation and purity using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and assess the change in solubility via equilibrium solubility experiments.
Q9: How do I select and screen for other suitable salt formers (counterions)?
A: A salt screening study is often performed to identify the optimal salt form with the best combination of solubility, stability, and manufacturability. The selection of counterions is based on their pKa, safety (GRAS status - Generally Recognized as Safe), and physical properties.
| Counterion | Acid Type | pKa | Common Use & Comments |
| Hydrochloric Acid | Strong Mineral Acid | -6.2 | Most common, often forms crystalline and stable salts.[23] |
| Sulfuric Acid | Strong Mineral Acid | -3.0 | Can form stable salts, but may be more hygroscopic. |
| Methanesulfonic Acid | Strong Organic Acid | -1.9 | "Mesylates" are often highly crystalline and soluble. |
| Maleic Acid | Organic Diacid | 1.9, 6.1 | Can improve solubility but may have reactivity concerns. |
| Tartaric Acid | Organic Diacid | 3.0, 4.4 | Chiral; can be used for resolution of racemates. Often highly soluble.[24] |
| Citric Acid | Organic Triacid | 3.1, 4.8, 6.4 | GRAS status, can form highly soluble salts.[24] |
Table 1: Common Acidic Counterions for Salt Screening of Basic Drugs.
Subsection 3.2: Amorphous Solid Dispersions (ASDs)
Q10: How do ASDs work to increase solubility?
A: Crystalline materials have molecules arranged in a highly ordered, stable, low-energy lattice. To dissolve, energy must be supplied to break this lattice. Amorphous materials lack this long-range order; their molecules are in a disordered, high-energy state.[3][4] This higher energy state means less energy is required to dissolve the material, resulting in a much higher apparent solubility and the ability to generate a supersaturated solution, which can significantly enhance absorption.[5][25] A polymer is used to stabilize this amorphous state and prevent it from converting back to the more stable crystalline form.[12]
Q11: What is a detailed protocol for preparing an ASD using the solvent evaporation method?
A: Protocol: Preparation of an ASD by Solvent Evaporation
Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).
Q12: Which polymers are suitable carriers for this compound and how do I choose one?
A: The ideal polymer should be soluble in the chosen solvent, be able to stabilize the amorphous drug, and be safe for the intended route of administration.
| Polymer | Abbreviation | Key Features |
| Polyvinylpyrrolidone | PVP (e.g., K30) | Good solubilizer, forms strong hydrogen bonds with many drugs.[17] |
| Hypromellose Acetate Succinate | HPMCAS | Excellent for maintaining supersaturation in the intestine; pH-dependent solubility.[17] |
| Copovidone | (e.g., Kollidon VA 64) | A copolymer of vinylpyrrolidone and vinyl acetate; good for both spray drying and hot-melt extrusion.[12] |
| Soluplus® | A graft copolymer designed for solubility enhancement; forms micelles. |
Table 2: Common Polymeric Carriers for Amorphous Solid Dispersions.
Subsection 3.3: Cyclodextrin Complexation
Q13: What is the mechanism of cyclodextrin inclusion complexes?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[8] They have a hydrophilic outer surface, which makes them water-soluble, and a hydrophobic inner cavity.[9][10] The poorly soluble drug molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). This host-guest complex effectively shields the hydrophobic part of the drug from water, presenting a new, larger entity with a hydrophilic exterior, thus significantly increasing its aqueous solubility.[8][26]
Q14: How do I prepare an inclusion complex using the kneading method?
A: Protocol: Preparation of Cyclodextrin Complex by Kneading
-
Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[9]
-
Mixing: Place the cyclodextrin in a mortar. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to moisten the powder.
-
Drug Addition: Add the 5-(piperidin-4-yloxy)-1H-indazole to the mortar in a 1:1 or 1:2 molar ratio (drug:cyclodextrin).
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The goal is to create a thick, homogenous paste. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[8]
-
Drying: Dry the resulting paste in an oven at 40-50 °C or in a vacuum oven until a constant weight is achieved.
-
Processing: Gently pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using DSC (disappearance or shift of the drug's melting peak), FTIR, or NMR.
Subsection 3.4: Nanosuspension
Q15: When should I consider formulating a nanosuspension?
A: A nanosuspension is an excellent choice when a high drug concentration is needed in a liquid formulation, and other methods like salt formation or ASDs do not provide sufficient solubility or stability.[18] It is particularly advantageous for compounds that are poorly soluble in both aqueous and organic solvents (often called "brick dust").[7] Nanosuspensions can be used for oral, parenteral, and other routes of administration.[19][27]
Q16: What is a general protocol for preparing a nanosuspension via the anti-solvent precipitation method?
A: Protocol: Nanosuspension by Anti-Solvent Precipitation
-
Organic Phase: Dissolve the 5-(piperidin-4-yloxy)-1H-indazole in a minimal amount of a water-miscible organic solvent (e.g., acetone, methanol). This is the "solvent" phase.[19]
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.
-
Precipitation: Under high-speed homogenization or vigorous stirring, rapidly inject the organic phase into the aqueous phase (the "anti-solvent"). The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering), zeta potential (to assess stability), and drug content.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
-
Tran, T. H., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. Retrieved January 18, 2026, from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved January 18, 2026, from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved January 18, 2026, from [Link]
- Mirzapure, I. A. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
-
Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved January 18, 2026, from [Link]
-
PubMed. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Retrieved January 18, 2026, from [Link]
- Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
- International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
-
Ramadhani, S. U., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved January 18, 2026, from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
-
Kumar, S., & Singh, P. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Retrieved January 18, 2026, from [Link]
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- ResearchGate. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 18, 2026, from [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Retrieved January 18, 2026, from [Link]
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
-
ResearchGate. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Retrieved January 18, 2026, from [Link]
- International Journal of Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
-
The Pharma Innovation. (n.d.). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. Retrieved January 18, 2026, from [Link]
-
Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. Retrieved January 18, 2026, from [Link]
-
SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. Retrieved January 18, 2026, from [Link]
-
Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 18, 2026, from [Link]
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved January 18, 2026, from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved January 18, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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stability issues and degradation of 5-(piperidin-4-yloxy)-1H-indazole
Technical Support Center: 5-(piperidin-4-yloxy)-1H-indazole
Document ID: TSC-INDZ-5PIP-001
Version: 1.0
Introduction
This technical guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-(piperidin-4-yloxy)-1H-indazole. Understanding the stability profile of this molecule is critical for ensuring experimental reproducibility, maintaining compound integrity during storage, and developing robust analytical methods. This document provides a comprehensive overview of potential stability issues, troubleshooting advice for common experimental challenges, and standardized protocols for assessing degradation.
While specific degradation data for this exact molecule is not extensively published, this guide synthesizes information based on the known chemical liabilities of its core functional motifs: the 1H-indazole ring, the aliphatic ether linkage, and the piperidine ring. All recommendations are grounded in established principles of medicinal chemistry and regulatory guidelines on stability testing.[1][2]
Section 1: Compound Profile & Intrinsic Stability
5-(piperidin-4-yloxy)-1H-indazole is a bicyclic heteroaromatic compound. Its stability is influenced by the interplay of its three primary structural components.
-
1H-Indazole Core: The indazole ring is an aromatic, electron-rich heterocyclic system.[3][4] Generally, the 1H-tautomer is the most thermodynamically stable form.[3][4][5] While relatively stable, this electron-rich system can be susceptible to oxidation and certain electrophilic substitution reactions under harsh conditions.[4] It is also known to be sensitive to strong light exposure (photolysis).[1]
-
Ether Linkage (-O-): Ether bonds are generally stable but can be susceptible to cleavage under strong acidic conditions (e.g., HBr, HI).[6][7] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[7] While less common, oxidative cleavage at the carbon adjacent to the ether oxygen can also occur under potent oxidizing conditions.
-
Piperidine Ring: As a secondary amine within a saturated ring, the piperidine moiety is a key site for potential degradation. The nitrogen atom is basic and can be protonated. More importantly, the ring is susceptible to oxidation . This can occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen.[8][9][10] Such reactions are often mediated by reactive oxygen species, trace metals, or enzymatic activity.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 5-(piperidin-4-yloxy)-1H-indazole?
A1: For long-term storage, the solid compound should be stored in a tightly sealed, amber glass vial at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which are the primary environmental factors that could initiate degradation. For short-term use, storage at 2-8°C is acceptable.
Q2: How should I prepare and store solutions of this compound?
A2: Prepare solutions fresh for each experiment whenever possible. If storage is necessary:
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol). Avoid solvents containing peroxides (e.g., older ethers like THF or dioxane).
-
pH Considerations: The compound has a basic piperidine nitrogen, making it more soluble in acidic aqueous solutions. However, strong acidic conditions (pH < 2) may risk hydrolytic cleavage of the ether bond over time. For biological assays, use buffers in the physiological pH range (6.5-7.5) and prepare stock solutions in an organic solvent like DMSO.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Q3: Is 5-(piperidin-4-yloxy)-1H-indazole sensitive to light?
A3: Yes, indazole-containing compounds can be photosensitive.[1] Photolytic degradation can occur upon exposure to UV or even high-intensity visible light.[1][11] It is crucial to conduct all experimental manipulations in low-light conditions and store both solid and solution samples protected from light.
Q4: I am seeing multiple peaks in my HPLC/LC-MS analysis of a freshly prepared sample. What could be the cause?
A4: Assuming the initial material is of high purity, extraneous peaks could arise from:
-
On-column Degradation: If the mobile phase is strongly acidic or basic, or if the column temperature is too high, degradation may occur during the analysis.
-
Solvent Impurities: Peroxides in solvents like THF or reactive impurities in lower-grade solvents can degrade the compound upon dissolution.
-
Tautomers: While the 1H-indazole is most stable, it is theoretically possible that other tautomers exist in solution, which might be chromatographically separable under specific conditions, although this is less likely to be a major issue.[5]
Section 3: Troubleshooting Guide
This guide addresses common experimental issues that may be linked to the compound's instability.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Action / Solution |
| Loss of biological activity or potency over time in solution. | Oxidative Degradation: The piperidine or indazole ring may be oxidizing. Hydrolytic Cleavage: The ether bond may be breaking, especially in acidic media. | Prepare fresh solutions for each experiment. Store stock solutions under inert gas at -80°C. Ensure assay buffers are free of trace metal contaminants and consider adding a non-interfering antioxidant if compatible with the assay. |
| Appearance of new, unexpected peaks in HPLC chromatogram during a time-course experiment. | Compound Degradation: Indicates the formation of one or more degradation products. | Perform a systematic forced degradation study (see Section 4) to identify the nature of the degradants (e.g., hydrolytic, oxidative). This will help pinpoint the cause and develop a stability-indicating analytical method.[2] |
| Color change in solid compound or solution (e.g., yellowing). | Oxidation/Photodegradation: Formation of colored impurities, often from oxidation of the aromatic indazole system or piperidine ring. | Store the compound strictly under the recommended conditions (dark, cold, inert atmosphere). Discard any discolored material as its purity is compromised. |
| Poor mass balance in a stability study (sum of parent and degradant peaks is <95%). | Formation of Non-UV Active or Volatile Degradants: Some degradation pathways may produce small fragments that do not have a chromophore or are too volatile to be detected. Precipitation: The compound or its degradants may be precipitating from solution. | Use a mass spectrometer (LC-MS) to search for potential non-UV active products. Check for precipitation in sample vials. Use a secondary assay method (e.g., quantitative NMR) if mass balance issues persist. |
Section 4: Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as mandated by ICH guidelines.[1][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
Objective: To investigate the stability of 5-(piperidin-4-yloxy)-1H-indazole under various stress conditions.
Materials:
-
5-(piperidin-4-yloxy)-1H-indazole
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol
-
Stress Agents: 1 M HCl, 1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/PDA, LC-MS, pH meter, calibrated oven, photostability chamber.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Note: The concentration of H₂O₂ may need to be adjusted (3-30%) to achieve the target degradation.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Dilute and analyze.[13]
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Expose to 80°C in a calibrated oven for 48 hours.
-
Dissolve a known amount of the stressed solid, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (e.g., 0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1][11]
-
Analyze the samples alongside a control sample stored in the dark.
-
Section 5: Potential Degradation Pathways
Based on the chemical motifs present, the following degradation pathways are plausible. An LC-MS analysis of the stressed samples from the forced degradation study would be required to confirm the identity of these potential products.
1. Acid-Catalyzed Hydrolysis:
-
Mechanism: Protonation of the ether oxygen, followed by nucleophilic attack by water or a counter-ion, leading to C-O bond cleavage.
-
Potential Products: 1H-Indazol-5-ol and Piperidin-4-ol.
2. Oxidation:
-
Mechanism: Reaction with peroxides or radicals.
-
Potential Products:
-
Piperidine N-oxide: Oxidation at the piperidine nitrogen.
-
Indazole Ring Oxidation: Formation of hydroxylated or quinone-like species.
-
Piperidine Ring C-Oxidation: Formation of lactams (piperidinones) via oxidation of the carbon adjacent to the nitrogen.
-
Degradation Pathway Diagram:
Caption: Plausible degradation pathways for 5-(piperidin-4-yloxy)-1H-indazole.
Section 6: References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). bioprocessintl.com. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). in-pharmatechnologist.com. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]
-
Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. (n.d.). ResearchGate. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). graphyon.com. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). National Institutes of Health. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). ijcrt.org. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. [Link]
-
Indazole. (n.d.). Wikipedia. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). pharmatutor.org. [Link]
-
Ester Bonds in Prodrugs. (n.d.). ACS Publications. [Link]
-
Ether. (n.d.). Wikipedia. [Link]
-
Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. (n.d.). National Institutes of Health. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
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- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Ether - Wikipedia [en.wikipedia.org]
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- 13. ijisrt.com [ijisrt.com]
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the technical support center for indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis is often plagued by challenges, most notably the control of regioselectivity. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common pitfalls encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven protocols to overcome them.
Section 1: Regioselectivity—The N1 vs. N2 Challenge
One of the most frequent and critical challenges in the functionalization of the indazole ring is controlling the substitution at the N1 versus the N2 position. The indazole anion is mesomeric, leading to comparable nucleophilicity at both nitrogen atoms and often resulting in difficult-to-separate isomeric mixtures.[1]
FAQ 1.1: I'm getting a mixture of N1 and N2 alkylated indazoles. Why is this happening and how can I control the outcome?
Core Problem: The alkylation of 1H-indazoles with alkyl halides under basic conditions frequently yields a mixture of N1 and N2 isomers.[1] For instance, reacting an indazole with isobutyl bromide using K₂CO₃ in DMF can result in a roughly 1:1 mixture of N1 and N2 products, necessitating tedious chromatographic separation.[1]
Causality & Mechanistic Insight: The ratio of N1 to N2 products is governed by a delicate interplay of steric effects, electronic effects, and reaction conditions which can favor either kinetic or thermodynamic control.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Therefore, conditions that allow for equilibration can favor the N1 product.[2][3]
The choice of base and solvent system is paramount as it influences the nature of the indazolide anion's ion pairing.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to solvate the cation of the base, leading to a "freer" indazolide anion. This often results in a mixture of products, with the outcome influenced heavily by the electrophile and substrate electronics.
-
Less Polar Solvents (e.g., THF): In solvents like THF, stronger ion pairing can occur between the indazolide anion and the metal cation. This association can sterically block one nitrogen atom, leading to higher selectivity.
Troubleshooting & Strategic Protocols:
Regioselectivity can be effectively controlled by modifying the base, solvent, and even the nature of the electrophile.
Strategy 1: Favoring N1 Alkylation (Thermodynamic Product)
The N1 position is less sterically hindered and the resulting product is often more thermodynamically stable.
-
Protocol 1.1: Sodium Hydride in THF. This is a robust method for achieving high N1 selectivity, particularly with primary alkyl halides. The Na⁺ cation is believed to coordinate with the N2 atom, sterically directing the incoming electrophile to the N1 position.[3][4][5]
-
Suspend the 1H-indazole (1.0 equiv) in anhydrous THF.
-
Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 equiv) and stir the reaction at room temperature or gentle heat (e.g., 50 °C) until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., EtOAc).
-
-
Protocol 1.2: Reductive Amination Approach. For simple alkyl groups where direct alkylation fails, a two-step enamine formation followed by hydrogenation can provide exclusive N1 selectivity.[1][6]
-
Enamine Formation: React the indazole (1.0 equiv) with an aldehyde (e.g., isobutyraldehyde, 1.5 equiv) in toluene with a catalytic amount of an acid (e.g., p-TsOH) and remove water using a Dean-Stark trap.
-
Hydrogenation: The crude enamine is then hydrogenated using a catalyst like Pt/C under a hydrogen atmosphere to yield the N1-alkylated product.[1][6]
-
Strategy 2: Favoring N2 Alkylation (Kinetic Product)
The N2 position is often favored under conditions that promote kinetic control or when specific directing groups are present on the indazole ring.
-
Protocol 2.1: Cesium Carbonate in DMF. Stronger bases in polar aprotic solvents can favor N2 alkylation, especially with more reactive alkylating agents.
-
Dissolve the 1H-indazole (1.0 equiv) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv).
-
Add the alkylating agent (1.1 equiv) and stir at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
-
Protocol 2.2: Acid-Catalyzed Alkylation with Diazo Compounds. A novel, metal-free approach using TfOH as a catalyst with diazo compounds can achieve excellent N2 selectivity (N2/N1 up to 100/0).[7] This method avoids basic conditions entirely.
Data Summary: Conditions for Regioselective Alkylation
| Target | Conditions | Rationale | Selectivity | Reference |
| N1-Alkylation | NaH, THF | Na⁺ coordination to N2 directs electrophile to N1. | High to excellent for N1 | [3][5] |
| N1-Alkylation | Aldehyde/H⁺ then H₂/Pt/C | Enamine formation occurs selectively at N1. | Exclusive N1 | [1][6] |
| N2-Alkylation | Cs₂CO₃, DMF | Favors kinetic product with reactive electrophiles. | Variable, often favors N2 | [3] |
| N2-Alkylation | TfOH, Diazo compound | Acid-catalyzed, metal-free pathway. | Excellent for N2 | [7] |
| Mixture | K₂CO₃, DMF | "Free" anion, low selectivity. | Poor (e.g., 58:42 N1:N2) | [1] |
Visualization: Decision Workflow for Indazole Alkylation
Caption: Decision workflow for choosing an N-alkylation strategy.
Section 2: Cyclization & Yield-Related Issues
The core formation of the indazole ring can also be problematic, leading to low yields, reaction failures, or unexpected side products.
FAQ 2.1: My Davis-Beirut reaction for synthesizing a 2H-indazole is giving a low yield. What's going wrong?
Core Problem: The Davis-Beirut reaction, which typically converts an o-nitrobenzylamine into a 2H-indazole under basic conditions, can suffer from low yields.[8][9] This is often due to competing side reactions or suboptimal conditions.
Causality & Mechanistic Insight: The reaction proceeds through a highly reactive nitroso imine intermediate.[8][10] The success of the reaction hinges on an efficient intramolecular N-N bond-forming cyclization. However, this key intermediate is susceptible to attack by other nucleophiles.
-
Solvent Effects: While the reaction is often run in an alcohol solvent, the presence of water can be critical. A controlled amount of water can facilitate the reaction, but an excess can lead to hydrolysis of the imine intermediate, shutting down the desired cyclization pathway.[8][10]
-
Substrate Limitations: The reaction is less efficient with anilines (instead of alkyl amines) or secondary alcohols (instead of primary).[8] With anilines, the N-N bond formation is slower, allowing water to competitively cleave the imine bond.[10][11]
Troubleshooting & Strategic Protocols:
-
Optimize Water Content: If using an alcohol solvent like methanol, systematically screen the addition of water. Start with anhydrous conditions and titrate in water (e.g., 5%, 10%, 15% v/v) to find the optimal ratio.
-
Base and Temperature: Ensure a sufficiently strong base (e.g., NaOH, KOH) is used to generate the initial carbanion.[9] Temperature control is also crucial; run trials at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot between reaction rate and decomposition.
-
Consider a Photochemical Alternative: For challenging substrates, a photochemical approach can generate the key nitroso intermediate under milder, neutral conditions, avoiding some of the pitfalls of the strongly basic method.[8][12]
FAQ 2.2: The Fischer indolization to form my indazole is failing, and I'm just recovering starting material or getting aniline byproducts. Why?
Core Problem: The Fischer synthesis, when adapted for indazoles (the "Fischer-Indazole synthesis"), can fail with certain substitution patterns, particularly those with electron-donating groups.[13] A common failure mode is the cleavage of the N-N bond, leading to byproducts like aniline.[13]
Causality & Mechanistic Insight: The key step in the Fischer synthesis is an acid-promoted[13][13]-sigmatropic rearrangement of an ene-hydrazine intermediate.[13] However, a competing pathway is the heterolytic cleavage of the weak N-N bond. Electron-donating substituents on the arylhydrazine can stabilize the iminylcarbocation formed from N-N bond cleavage, making this side reaction dominant over the desired rearrangement.[13] This explains why many acid-catalyzed Fischer indolizations of amide-containing or electron-rich substrates perform poorly.[13]
Troubleshooting & Strategic Protocols:
-
Switch from Protic to Lewis Acids: If strong protic acids (like HCl or H₂SO₄) are causing N-N bond cleavage, switch to Lewis acids. Catalysts like ZnCl₂ or ZnBr₂ can promote the cyclization more effectively while minimizing the cleavage side reaction.[13]
-
Modify Electronic Properties: If possible, modify the substituents on the starting material. Introducing a temporary electron-withdrawing group could disfavor the N-N cleavage pathway, which could be removed after the indazole core is formed.
-
Alternative Cyclization Strategies: For substrates that are fundamentally incompatible with Fischer conditions, consider a different synthetic route entirely, such as a palladium-catalyzed intramolecular C-N bond formation from an appropriate o-halo precursor.[14]
Visualization: Fischer Indolization vs. Side Reaction
Caption: Competing pathways in the Fischer-Indazole synthesis.
Section 3: Purification Headaches
FAQ 3.1: My N1 and N2 isomers are co-eluting during column chromatography. How can I separate them?
Core Problem: The N1 and N2 isomers of substituted indazoles often have very similar polarities, making their separation by standard silica gel chromatography extremely challenging or impossible.
Causality & Mechanistic Insight: The structural similarity between the isomers leads to nearly identical interactions with the stationary phase (silica gel) and mobile phase. Unless a substituent creates a significant difference in dipole moment, steric profile, or hydrogen bonding capability, achieving separation is difficult.
Troubleshooting & Strategic Protocols:
-
Recrystallization: This should be the first method attempted. The different crystal packing abilities of the two isomers can often be exploited.
-
Protocol 3.1: Mixed-Solvent Recrystallization. A patented method suggests that using a mixed solvent system can be highly effective for separating indazole isomers.[15]
-
Dissolve the isomeric mixture in a minimal amount of a good solvent (e.g., acetonitrile) at an elevated temperature.
-
Slowly add a poor solvent (e.g., water) until the solution becomes turbid.[15]
-
Add a small amount of the good solvent to redissolve the solid, then allow the solution to cool slowly.
-
One isomer will preferentially crystallize out. The purity of the crystals and the mother liquor should be checked by NMR or LC-MS.
-
-
-
Derivative Formation: If recrystallization fails, consider temporarily converting one or both isomers into derivatives with vastly different properties.
-
Acylation: N1-acylindazoles are known to be more thermodynamically stable than their N2 counterparts.[3] Treating the mixture with an acylating agent might lead to an equilibrium favoring the N1-acyl product, or the resulting acyl derivatives may be easier to separate. The acyl group can then be removed.
-
-
Alternative Chromatography:
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be highly effective for separating closely related isomers.
-
Reverse-Phase Chromatography (C18): If normal-phase fails, reverse-phase chromatography may provide the necessary difference in retention times.
-
References
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
- Why Do Some Fischer Indoliz
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.PMC - NIH.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Development of a selective and scalable N1-indazole alkyl
- Development of a selective and scalable N 1-indazole alkyl
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.Benchchem.
- Method for separating and purifying substituted indazole isomers.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermedi
- Davis–Beirut reaction.Wikipedia.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.Accounts of Chemical Research.
- Indazolone synthesis.Organic Chemistry Portal.
- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
- Application Notes and Protocols for N-1 and N-2 Alkyl
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Indazolone synthesis [organic-chemistry.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing 5-(piperidin-4-yloxy)-1H-indazole Dosage for In Vivo Efficacy
Welcome to the technical support center for researchers utilizing 5-(piperidin-4-yloxy)-1H-indazole and related novel small molecules. This guide is designed to provide expert insights and actionable troubleshooting advice to navigate the complexities of in vivo dose optimization. Our goal is to equip you with the scientific rationale and practical methodologies required to establish a robust and effective dosing regimen for your preclinical studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers encounter when transitioning from in vitro characterization to in vivo efficacy studies.
Q1: What is the probable mechanism of action for 5-(piperidin-4-yloxy)-1H-indazole, and how does that influence my study design?
A1: While specific data for 5-(piperidin-4-yloxy)-1H-indazole is not extensively published, its core structure, the indazole ring, is a "privileged scaffold" in medicinal chemistry. Indazole derivatives are ubiquitously found in a wide array of pharmacologically active compounds, including many potent kinase inhibitors used in oncology. Molecules like Axitinib and Pazopanib, which are approved cancer therapies, feature an indazole core and function as tyrosine kinase inhibitors.
Therefore, it is highly probable that 5-(piperidin-4-yloxy)-1H-indazole functions as a kinase inhibitor . This assumption is critical for your study design. Targeted kinase inhibitors often have a narrower therapeutic window compared to traditional cytotoxic agents, and their efficacy is dependent on sustained target inhibition within the tumor or relevant tissue. Consequently, your experimental design must prioritize not just the Maximum Tolerated Dose (MTD), but also the relationship between dose, plasma exposure (pharmacokinetics or PK), and target modulation (pharmacodynamics or PD).
Q2: I have an IC50 value from my in vitro cell-based assays. How do I translate this into a starting dose for my first animal study?
A2: Directly converting an in vitro IC50 value to an in vivo dose is a common challenge and is often unreliable due to complex physiological factors. Many compounds that are potent in biochemical or cellular assays fail to show efficacy in vivo. However, your in vitro data is the essential first step. A comprehensive approach involves:
-
Literature Review: Search for published in vivo studies on compounds with a similar indazole scaffold to identify established dosing ranges in relevant animal models.
-
Preliminary PK/PD Modeling: If possible, use the IC90 value from your cellular growth inhibition assay as a target plasma concentration. A preliminary pharmacokinetic study (even in a small number of animals) can help you estimate the dose required to achieve this target exposure. Studies have shown a remarkable similarity between the IC90 for cellular growth inhibition in vitro and the average plasma concentration required for tumor growth inhibition in vivo for some kinase inhibitors.
-
Dose-Range Finding (DRF) Study: This is the most critical and empirically sound approach. A well-designed DRF study is the foundation of preclinical development. It involves administering escalating doses to different animal groups to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This study establishes the safe upper limit for your subsequent efficacy experiments.
Q3: 5-(piperidin-4-yloxy)-1H-indazole has poor aqueous solubility. What formulation vehicle should I use for oral or IP administration?
A3: This is a very common issue for indazole-based compounds. The choice of vehicle is critical and depends on the administration route and the compound's specific physicochemical properties. An improper vehicle can cause toxicity, poor bioavailability, or precipitation of the compound upon injection.
Here are common, well-established vehicle systems for poorly soluble compounds:
-
For Oral (PO) Gavage:
-
Carboxymethylcellulose (CMC) suspension: A 0.5% to 1% suspension of low-viscosity CMC in water is a standard choice for oral administration.
-
Tween 80/Ethanol/Saline: A common formulation might consist of 5% Tween 80, 5% ethanol, and 90% saline.
-
-
For Intraperitoneal (IP) Injection:
-
DMSO/Saline or PBS: The compound can be dissolved in a minimal amount of 100% DMSO and then slowly diluted with saline or PBS while vortexing to prevent precipitation. Caution: The final concentration of DMSO should be kept low (typically <10%) as it can cause sterile peritonitis and other toxicities at higher concentrations.
-
PEG400/Ethanol/Saline: A mixture of polyethylene glycol 400 (PEG400), ethanol, and saline is another option for solubilizing hydrophobic compounds.
-
Protocol for Vehicle Preparation (Example: DMSO/Saline):
-
Weigh the required amount of 5-(piperidin-4-yloxy)-1H-indazole.
-
Dissolve the compound in the minimum necessary volume of 100% DMSO. Use a vortex or sonicator to ensure it is fully dissolved.
-
While continuously vortexing, slowly add saline or PBS to the DMSO concentrate to reach the desired final concentration. This slow dilution is crucial to prevent the compound from crashing out of the solution.
-
Always administer a vehicle-only control group in your studies to account for any effects of the formulation itself.
Q4: What is the difference between a Maximum Tolerated Dose (MTD) study and an efficacy study, and why can't I just combine them?
A4: These two studies have distinct, sequential objectives.
-
Maximum Tolerated Dose (MTD) Study: The primary goal is safety and tolerability . You administer escalating doses of the compound to determine the highest dose that can be given without causing overt signs of toxicity or unacceptable side effects over a specified period. This study defines the safe therapeutic window for your compound.
-
Efficacy Study: The primary goal is to determine if the drug has the desired therapeutic effect (e.g., tumor growth inhibition). This study is conducted using doses at or below the MTD. Testing doses above the MTD is unethical and produces confounding data, as any observed anti-tumor effect could be due to systemic toxicity rather than targeted action.
Combining them is not recommended because the high doses used to find the MTD can cause weight loss, morbidity, and other toxicities that would confound the interpretation of efficacy endpoints like tumor volume. The MTD study informs the dose selection for the efficacy study.
Part 2: Troubleshooting Guides for In Vivo Experiments
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.
Problem: I am not observing any efficacy (e.g., tumor growth inhibition) even at doses approaching the MTD.
This is a common and frustrating issue in drug development. The discrepancy between potent in vitro activity and a lack of in vivo efficacy points to a number of potential problems.
Q: How can I confirm that the drug is reaching its target in the animal? A: This is a question of Pharmacokinetics (PK) and Pharmacodynamics (PD) .
-
Troubleshooting Action 1: Conduct a Pharmacokinetic (PK) Study.
-
Rationale: You need to know if the compound is being absorbed and achieving sufficient concentration in the plasma. A PK study measures drug concentration over time (Cmax, AUC, half-life). Poor oral bioavailability or rapid clearance can mean that the concentration of the drug in the plasma never reaches the level required for target engagement (e.g., your in vitro IC90).
-
Protocol: Administer a single dose of the compound to a small cohort of animals. Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS. This will give you a full exposure profile.
-
-
Troubleshooting Action 2: Assess Target Engagement (Pharmacodynamics).
-
Rationale: Even if the drug reaches the plasma, it needs to inhibit its kinase target within the tumor tissue. Assessing the phosphorylation status of the target kinase or a direct downstream substrate is the most direct measure of biological activity.
-
Protocol: Dose tumor-bearing animals with your compound. Collect tumor tissue at the predicted Cmax (from your PK study) or at several time points. Analyze tumor lysates by Western blot or ELISA for the phosphorylated form of your target kinase (e.g., p-ERK for a MEK inhibitor). A reduction in the phosphorylated protein relative to total protein indicates target engagement.
-
Problem: I observed severe toxicity or mortality at my lowest starting dose.
Q: My starting dose was based on a literature compound, but it was unexpectedly toxic. What went wrong? A: This indicates either that your starting dose was too high or that there is an unforeseen issue with your formulation or animal model.
-
Troubleshooting Action 1: Re-evaluate Your Starting Dose.
-
Rationale: Even structurally similar compounds can have vastly different PK and toxicity profiles. The literature should be used as a guide, not a rule. Your chosen animal model or strain may also be unexpectedly sensitive.
-
Action: Redesign the study with a significantly lower starting dose (e.g., 10-fold lower) and use a slower, more conservative dose escalation scheme.
-
-
Troubleshooting Action 2: Evaluate Vehicle Toxicity.
-
Rationale: The formulation itself can cause toxicity, especially if using co-solvents like DMSO at high concentrations.
-
Action: Ensure your study design includes a robust vehicle-only control group. If animals in the vehicle group show signs of distress (e.g., ruffled fur, hunched posture, weight loss), your vehicle is the likely culprit. Reformulate with a more biocompatible vehicle system.
-
Problem: There is high variability in tumor growth or response between animals in the same treatment group.
Q: Why are some animals responding while others in the same group are not? A: High variability can obscure a real treatment effect and points to issues with consistency in your experimental procedures.
-
Troubleshooting Action 1: Check Formulation Consistency.
-
Rationale: If your compound is a suspension (e.g., in CMC), it may not be uniformly mixed. Some animals could be receiving a higher or lower dose than intended if the suspension settles.
-
Action: Ensure your formulation is homogenized before dosing each animal. If using a suspension, keep it on a stir plate or vortex it between dosing each animal.
-
-
Troubleshooting Action 2: Refine Dosing Technique.
-
Rationale: Inconsistent administration, such as improper oral gavage leading to aspiration or variable IP injection placement, can dramatically alter drug absorption and lead to variable exposure.
-
Action: Ensure all personnel are thoroughly trained and consistent in their administration techniques. For oral gavage, confirm correct placement to ensure the full dose reaches the stomach.
-
Part 3: Data Presentation and Visual Workflows
Data Tables
Table 1: Template for Dose-Range Finding / MTD Study Design
| Group | N (Animals/Sex) | Compound | Dose (mg/kg) | Route | Dosing Schedule | Monitoring Parameters |
| 1 | 5/sex | Vehicle Control | 0 | PO | QD x 7 days | Body Weight, Clinical Signs (daily) |
| 2 | 5/sex | 5-(piperidin-4-yloxy)-1H-indazole | 10 | PO | QD x 7 days | Body Weight, Clinical Signs (daily) |
| 3 | 5/sex | 5-(piperidin-4-yloxy)-1H-indazole | 30 | PO | QD x 7 days | Body Weight, Clinical Signs (daily) |
| 4 | 5/sex | 5-(piperidin-4-yloxy)-1H-indazole | 100 | PO | QD x 7 days | Body Weight, Clinical Signs (daily) |
| 5 | 5/sex | 5-(piperidin-4-yloxy)-1H-indazole | 300 | PO | QD x 7 days | Body Weight, Clinical Signs (daily) |
Dose selection should be based on a logarithmic scale (e.g., 10, 30, 100 mg/kg) to cover a broad range.
Table 2: Troubleshooting Summary
| Problem Observed | Potential Cause | Recommended Action |
| No Efficacy | Poor bioavailability; Rapid clearance; Insufficient target engagement. | 1. Conduct PK study to measure plasma exposure. 2. Conduct PD study to measure target inhibition in tumor tissue. |
| Severe Toxicity | Starting dose too high; Vehicle toxicity; Animal model sensitivity. | 1. Restart with a 10-fold lower dose. 2. Run a vehicle-only toxicity cohort. |
| High Variability | Inconsistent formulation (suspension); Improper dosing technique. | 1. Ensure suspension is homogenous before each dose. 2. Standardize and verify administration technique. |
| In Vitro vs. In Vivo Discrepancy | Poor cell permeability; High plasma protein binding; Rapid metabolism. | 1. Run PK/PD studies. 2. Assess compound stability in plasma and microsomes. |
Visual Diagrams (Graphviz)
Caption: Workflow for In Vivo Dose Optimization.
Caption: Decision Tree for Troubleshooting Lack of Efficacy.
References
-
How to support human dose prediction using preclinical PK? Patsnap Synapse. [Link]
-
How to mathematically optimize drug regimens using optimal control. PMC - NIH. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. PubMed. [Link]
-
Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. AACR Journals. [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]
-
Issues in interpreting the in vivo activity of Aurora-A inhibitors. PMC - NIH. [Link]
-
On precision dosing of oral small molecule drugs in oncology. PMC - NIH. [Link]
- Optimized dosing: We can do better, but when? Drug
Technical Support Center: Minimizing Background Signal in 5-(piperidin-4-yloxy)-1H-indazole Experiments
Welcome to the Technical Support Center for researchers utilizing 5-(piperidin-4-yloxy)-1H-indazole and related compounds. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background signal and ensure the integrity of your experimental data. Our approach is rooted in scientific principles and field-proven insights to empower you to overcome common hurdles in your research.
Troubleshooting Guide
High background signal can mask the true effects of your compound, leading to misinterpretation of results. This section provides a systematic approach to identifying and mitigating common sources of background noise in your experiments.
Q1: I'm observing high background fluorescence in my cell-based imaging assay. Could my indazole compound be the cause?
A1: Yes, it's possible. The indazole scaffold, the core of your compound, is known to be a component of some fluorescent molecules.[1][2][3] The specific fluorescence of 5-(piperidin-4-yloxy)-1H-indazole is not extensively documented in publicly available literature, but it's a critical parameter to assess empirically.
Underlying Cause: Autofluorescence is the natural emission of light by biological structures or, in this case, the small molecule itself upon excitation. This intrinsic fluorescence can significantly contribute to the overall background signal.[4]
Troubleshooting Steps:
-
Compound-Only Control: The first and most crucial step is to determine if your compound is autofluorescent under your experimental conditions.
-
Protocol: Prepare a sample containing only your compound in the assay buffer at the highest concentration you plan to use.
-
Observation: Image this sample using the same filter sets and exposure times as your experimental samples. Significant signal in this control indicates compound autofluorescence.
-
-
Spectral Analysis: If autofluorescence is confirmed, characterize its spectral properties.
-
Action: Use a spectrophotometer or a plate reader with spectral scanning capabilities to determine the excitation and emission maxima of your compound.
-
Benefit: Knowing the spectral profile allows you to choose fluorophores for your assay that have distinct excitation and emission spectra from your compound, thus minimizing spectral overlap.
-
-
Assay Optimization:
-
Fluorophore Selection: If possible, switch to a brighter fluorophore with an emission wavelength further away from that of your compound.
-
Filter Sets: Use narrow-bandpass filters to specifically capture the signal from your experimental fluorophore and exclude the autofluorescence from your compound.
-
Q2: My Western blot shows a high, uniform background, making it difficult to detect my protein of interest. How can I address this?
A2: High background on a Western blot is a common issue with multiple potential causes, ranging from antibody concentrations to washing procedures.[5] While not directly related to the indazole compound itself, optimizing the immunodetection protocol is essential.
Troubleshooting Workflow for High Western Blot Background:
Caption: Troubleshooting workflow for high uniform background in Western blotting.
Detailed Protocol for Optimizing Antibody Concentrations:
-
Primary Antibody Titration:
-
Prepare a series of primary antibody dilutions (e.g., 1:1000, 1:2500, 1:5000, 1:10000) in your blocking buffer.
-
Incubate identical blots with each dilution.
-
The optimal dilution will provide a strong specific signal with minimal background.
-
-
Secondary Antibody Control:
-
Run a blot that is incubated with only the secondary antibody (no primary antibody).
-
If you observe bands, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.
-
Q3: I suspect my indazole compound is precipitating in the aqueous assay buffer. How can I confirm this and what can be done?
A3: Poor aqueous solubility is a common challenge with small molecule inhibitors and can lead to a lower effective concentration and potential for non-specific effects.[6]
Solubility Troubleshooting:
| Step | Action | Rationale |
| 1. Visual Inspection | Prepare your highest concentration of the compound in the assay buffer and visually inspect for precipitates or cloudiness against a dark background. | The simplest way to check for gross precipitation. |
| 2. Solubility Assay | Use a nephelometer or a UV-Vis spectrophotometer to measure light scattering or absorbance changes over time after adding the compound to the buffer. | Provides a quantitative measure of solubility. |
| 3. Optimize Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%) in the final assay volume. | High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when diluted in aqueous buffer. |
| 4. Use a Different Formulation | If solubility issues persist, consider using a different salt form of the compound or formulating it with a solubilizing agent, if compatible with your assay. | Different formulations can have significantly different solubility profiles. |
Protocol for Preparing a DMSO Stock Solution: [6]
-
Equilibrate: Allow the vial of solid 5-(piperidin-4-yloxy)-1H-indazole to reach room temperature before opening.
-
Weigh: Accurately weigh a precise amount of the compound.
-
Solubilize: Add the appropriate volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex vigorously. If necessary, use brief sonication.
-
Store: Aliquot into single-use volumes and store at -20°C, protected from light.
Q4: My results are inconsistent, and I'm concerned about off-target effects. How can I validate that the observed phenotype is due to on-target inhibition?
A4: Off-target effects are a known characteristic of many kinase inhibitors, including those with an indazole scaffold.[7][8][9] Validating on-target activity is crucial for accurate interpretation of your results.
On-Target Validation Strategy:
Caption: A multi-pronged approach to validating on-target effects of a small molecule inhibitor.
Key Experimental Controls: [5]
-
Positive Control: A known activator or inhibitor of the pathway to ensure the assay is responsive.
-
Negative Control: A vehicle-only control (e.g., DMSO) to account for solvent effects.
-
Inactive Analog Control: A structurally similar molecule that is known to be inactive against the target. This helps to rule out effects due to the chemical scaffold itself.
Frequently Asked Questions (FAQs)
Q5: What is the recommended solvent for dissolving 5-(piperidin-4-yloxy)-1H-indazole?
A5: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of indazole-based compounds.[6] It is crucial to use anhydrous DMSO to prevent compound degradation. For aqueous buffers, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.
Q6: How should I store my 5-(piperidin-4-yloxy)-1H-indazole stock solution?
A6: Aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[6]
Q7: Could the piperidin-4-yloxy moiety of my compound contribute to background signal?
A7: While the indazole core is more commonly associated with fluorescence, any part of a molecule can potentially contribute to non-specific interactions. The piperidine group is a common feature in many bioactive molecules and is not typically associated with autofluorescence. However, it can influence the compound's solubility and potential for non-specific binding. Empirical testing with appropriate controls is always recommended.
Q8: Are there any known liabilities of the indazole scaffold that I should be aware of?
A8: The indazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in many drugs.[8] However, as with many kinase inhibitors, off-target effects are a consideration.[9] Additionally, some indazole derivatives have been noted for their potential to be pan-assay interference compounds (PAINS), so it is important to use multiple validation methods to confirm on-target activity.
Q9: Where can I find more information on the physicochemical properties of 5-(piperidin-4-yloxy)-1H-indazole?
A9: Public databases like PubChem provide computed physicochemical properties, such as molecular weight, XLogP3, and hydrogen bond donor/acceptor counts.[10][11] For experimental data, it is best to consult the supplier's documentation or the primary literature where the compound was first described.
References
-
Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
-
PubChem. 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]
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5-(Piperazin-1-yl)-1H-indazole dihydrochloride. PubChem. [Link]
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Synthesis of indazole-based fluorophores. PubMed. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. PubMed Central. [Link]
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5-(Piperidin-4-yloxy)-1H-indazole. Thoreauchem. [Link]
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5-(5-piperidin-4-yloxy-3-pyridinyl)-1H-indazole. PubChem. [Link]
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Benzo[f]indazoles. ADDI. [Link]
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Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
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1H-Indazol-5-amine. PubChem. [Link]
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Technical Support Center: Ensuring Reproducibility in 5-(piperidin-4-yloxy)-1H-indazole Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(piperidin-4-yloxy)-1H-indazole. This guide is designed to address the critical challenge of experimental reproducibility. Inconsistent results between labs, or even between experiments in the same lab, can often be traced back to subtle variations in compound quality, handling, or experimental setup.
This resource provides field-proven insights and validated protocols to help you establish a robust experimental framework. By focusing on the foundational principles of compound integrity and rigorous experimental design, you can ensure your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs) - The Foundation of Reproducibility
This section addresses the most common questions regarding the identity, quality, and handling of 5-(piperidin-4-yloxy)-1H-indazole. Getting these fundamentals right is the first and most critical step in any successful study.
Q1: How can I be certain that the white powder in my vial is indeed 5-(piperidin-4-yloxy)-1H-indazole and what is its purity?
A: This is the most crucial question. Never assume the label is sufficient. Independent verification of both identity and purity is paramount. A multi-pronged analytical approach is the gold standard for ensuring trustworthiness in your starting material.
-
Identity Confirmation (Structural Verification): Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the primary method for confirming the chemical structure. The resulting spectrum provides a unique fingerprint, showing the arrangement of protons in the molecule. You should compare your acquired spectrum with a known reference or the expected chemical shifts and coupling constants.
-
Purity Assessment (Quantification of Impurities): High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the industry standard for quantifying purity.[1][2] This technique separates the main compound from any impurities, allowing for their detection and quantification as a percentage of the total peak area. A purity level of >98% is recommended for most biological assays.
Q2: What are the common impurities associated with 5-(piperidin-4-yloxy)-1H-indazole and how do they arise?
A: Impurities typically originate from the synthetic process.[3] Given the common synthetic routes for indazole derivatives, you should be aware of:
-
Regioisomers: During the synthesis of the indazole core or the ether linkage, substitution can sometimes occur at incorrect positions on the aromatic ring, leading to isomers with very similar properties but potentially different biological activities.
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.
-
Byproducts of Side Reactions: Synthesis of heterocyclic compounds can be complex, and alternative reaction pathways can generate structurally related byproducts.[4] For instance, N-alkylation can result in N1 and N2 isomers if not carefully controlled.[3]
Why this is important: Regioisomers may have drastically different binding affinities for a biological target or may possess off-target activities, confounding your results.
Q3: What are the best practices for storing and handling this compound to prevent degradation?
A: The stability of your compound directly impacts the reproducibility of your results. While the indazole scaffold is generally stable, proper storage is essential.[5]
-
Solid Form: Store the compound as a solid in a tightly sealed vial, protected from light, at -20°C for long-term storage. For short-term use, storage at 4°C is acceptable. Minimize exposure to moisture and air.
-
In Solution (Stock Solutions): Prepare stock solutions in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -80°C.
Why this is important: Degradation reduces the effective concentration of your active compound and introduces new chemical entities (degradants) into your experiment, both of which are major sources of variability. The ether linkage in the molecule could be susceptible to cleavage under strongly acidic or basic conditions over time.[6]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
When experiments yield unexpected or inconsistent results, a systematic troubleshooting approach is necessary. This guide provides a logical framework for diagnosing and solving common problems.
Problem 1: I am observing significant variability in biological activity (e.g., IC₅₀ values) between different batches of the compound.
This is a classic reproducibility issue. The workflow below can help pinpoint the source of the variation.
Caption: Troubleshooting workflow for inconsistent biological results.
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.
A: This is a common solubility issue. 5-(piperidin-4-yloxy)-1H-indazole contains a basic piperidine nitrogen, making its aqueous solubility highly pH-dependent.
-
Causality: In a high-concentration DMSO stock, the compound is fully solvated. When diluted into a neutral aqueous buffer (e.g., PBS at pH 7.4), the neutral, free-base form of the compound may be less soluble, causing it to precipitate.
-
Solution 1 (Check Final Concentration): Ensure your final assay concentration does not exceed the aqueous solubility limit. You may need to perform a solubility test first.
-
Solution 2 (Modify Dilution Protocol): Instead of a large, single-step dilution, try a serial dilution. Also, ensure rapid and vigorous mixing (vortexing) immediately after adding the DMSO stock to the aqueous buffer to aid dispersion.
-
Solution 3 (Formulation Aids): For in vivo studies or challenging in vitro assays, formulation aids like cyclodextrins or co-solvents (e.g., PEG400) may be required.[7] However, always run a vehicle control to ensure the formulation aid itself does not affect the assay.
Problem 3: The HPLC chromatogram of my stock solution shows a new peak after a week at 4°C.
A: This indicates compound degradation.
-
Diagnosis: The appearance of new peaks, especially with a corresponding decrease in the area of the main peak, is clear evidence of instability.
-
Immediate Action: Discard the degraded stock solution. Your results will not be reliable.
-
Preventative Measures:
-
Re-evaluate your solvent: Ensure you are using high-purity, anhydrous DMSO. Water content can facilitate hydrolysis.
-
Strictly follow storage protocols: Prepare fresh stock solutions, aliquot into single-use volumes, and store at -80°C. Avoid leaving stock solutions at room temperature or 4°C for extended periods.
-
Perform a stability study: If the compound is critical, run a formal stability study in your chosen solvent and storage conditions (see Protocol 4.3).
-
Section 3: Validated Protocols & Workflows
These protocols provide a starting point for establishing your own validated, in-house methods.
Protocol 3.1: HPLC-UV Method for Purity Assessment
This protocol is designed to separate the main compound from potential impurities and degradants.[8][9]
Table 1: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Methodology:
-
Prepare the mobile phases and sample as described above.
-
Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Integrate all peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 3.2: ¹H-NMR for Structural Confirmation
Methodology:
-
Accurately weigh 3-5 mg of the compound.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the free base and salt forms and avoids issues with exchanging NH protons.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data (phasing, baseline correction, and integration).
-
Compare the obtained chemical shifts, integration values, and splitting patterns to a reference spectrum or theoretical values to confirm the structure. The indazole NH proton is a key diagnostic signal.[10]
Workflow: Establishing Compound Integrity Before Starting a Study
This workflow ensures that every experiment begins with a well-characterized and reliable compound.
Caption: A self-validating workflow for qualifying new compound batches.
References
- Benchchem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.
- Vulcanchem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.
-
MOLBASE. (n.d.). 5-(4-piperidinyloxy)-1H-indazole | 478827-08-6. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. Retrieved from [Link]
- Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
-
PMC - NIH. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]
-
PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-.... Retrieved from [Link]
-
PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
-
ResearchGate. (n.d.). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]
-
SpringerLink. (n.d.). Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives | Download Scientific Diagram. Retrieved from [Link]
- Benchchem. (n.d.). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
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Validation & Comparative
The Indazole Scaffold: A Comparative Guide to Kinase Inhibition Featuring 5-(piperidin-4-yloxy)-1H-indazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology and drug discovery, the indazole scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in targeting a diverse array of protein kinases with high potency and selectivity.[1][2] This guide provides an in-depth comparative analysis of 5-(piperidin-4-yloxy)-1H-indazole and its derivatives as kinase inhibitors, contextualized within the broader family of indazole-based therapeutics. We will delve into the mechanistic underpinnings of kinase inhibition by this scaffold, present comparative efficacy data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
While direct, comprehensive kinase profiling of 5-(piperidin-4-yloxy)-1H-indazole is not extensively documented in publicly available literature, a closely related analog, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride , has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This finding anchors our primary analysis. To illustrate the chemical tractability of the indazole core, we will draw comparisons with other indazole derivatives that have been optimized to target distinct and critical oncogenic kinases, namely Pim-1 and TTK (Mps1).
The Indazole Core: A Versatile Template for Kinase Inhibition
The indazole moiety, a bicyclic aromatic heterocycle, serves as an excellent bioisostere for the adenine base of ATP, enabling competitive inhibition at the kinase ATP-binding site. The strategic functionalization of the indazole ring at various positions allows for the fine-tuning of potency and selectivity against specific kinases, leading to a broad spectrum of biological activities.[3][4]
Comparative Kinase Inhibitory Profiles
Here, we compare the known activity of a 5-(piperidin-4-yloxy)-1H-indazole derivative against ROCK with other indazole compounds targeting Pim-1 and TTK. This highlights the adaptability of the indazole scaffold for achieving distinct selectivity profiles.
| Compound | Primary Kinase Target(s) | Reported IC50/Ki (nM) | Cellular Activity (IC50) | Reference |
| 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole HCl | ROCK1 / ROCK2 | Ki for ROCK2: 5-35 nM (for a series of ROCK inhibitors) | HT-1080 cell migration: 5-15 µM | [5] |
| 3-(pyrazin-2-yl)-1H-indazole derivative (Compound 13o) | pan-Pim (Pim-1, Pim-2, Pim-3) | Pim-1: <1 nM, Pim-2: 6 nM, Pim-3: <1 nM | KMS-12-BM (multiple myeloma): 140 nM | [6] |
| CFI-402257 (Indazole derivative) | TTK (Mps1) | Ki: 0.09 nM; IC50: 1.2 nM | MDA-MB-231 (TNBC): Not specified | [7][8] |
Note: The data presented is for comparative purposes and is sourced from different studies. Direct head-to-head comparisons under identical assay conditions are not available.
Signaling Pathways and Experimental Workflows
To understand the context of inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor activity.
Caption: Simplified ROCK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Discovery.
Detailed Experimental Methodologies
The following protocols are provided as a guide for researchers to evaluate and compare kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (General Template)
This protocol can be adapted for ROCK, Pim-1, and TTK kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption (ADP production).
Materials:
-
Recombinant human kinase (ROCK2, Pim-1, or TTK)
-
Kinase-specific substrate (e.g., MYPT1 for ROCK, Bad peptide for Pim-1, MBP for TTK)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., 5-(piperidin-4-yloxy)-1H-indazole) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Addition: Add 2 µL of diluted kinase solution to each well, except for the "no enzyme" control wells.
-
Substrate/ATP Mix: Prepare a master mix containing the kinase-specific substrate and ATP in kinase assay buffer.
-
Reaction Initiation: Add 2 µL of the substrate/ATP master mix to all wells to start the kinase reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, KMS-12-BM multiple myeloma, or MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: In Vivo Tumor Xenograft Model (General Guideline)
Principle: This protocol outlines a general procedure to evaluate the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion
The indazole scaffold represents a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The 5-(piperidin-4-yloxy)-1H-indazole chemotype, with its demonstrated ROCK inhibitory activity, holds promise for further development. By leveraging the established structure-activity relationships of the broader indazole class and employing the robust experimental protocols detailed in this guide, researchers can effectively advance the discovery and characterization of novel kinase inhibitors for the treatment of cancer and other diseases. The comparative approach, even when drawing from different specific molecules, underscores the remarkable tunability of the indazole core, making it a continued focus of interest in medicinal chemistry.
References
- A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile. Benchchem.
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
- Technical Support Center: PIM Kinase Inhibitors in Animal Models. Benchchem.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Effects of SLx-2119, a novel small molecule inhibitor of Rho-associated kinase ROCK (ROK), on growth of human tumor xenografts in nude mice. AACR Journals.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
- Inhibition of Pim-1 Kinase Ameliorates Dextran Sodium Sulf
- Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the tre
- Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models. PMC.
- Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. PubMed Central.
- Phase I study of CFI-402257, an oral TTK inhibitor, in patients with advanced solid tumors. American Society of Clinical Oncology.
- Integrated in vivo genetic and pharmacologic screening identifies co-inhibition of EGRF and ROCK as a potential treatment regimen for triple-neg
- A small-molecule inhibitor of TTK inhibits EAC cell growth in vitro and in vivo, and increases efficacy of chemotherapeutic agents.
- Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combin
- Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. NIH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- TTK inhibitor OSU13 promotes immunotherapy responses by activ
- In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential tre
- A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central.
- Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed.
- Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
- Inhibition of the Rho/ROCK pathway reduces apoptosis during transplantation of embryonic stem cell-derived neural precursors. PubMed.
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Validating the Anti-Cancer Activity of 5-(piperidin-4-yloxy)-1H-indazole: A Comparative Guide for Researchers
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for validating the anti-cancer activity of a novel indazole-containing compound, 5-(piperidin-4-yloxy)-1H-indazole. Our approach is rooted in a hypothesis-driven experimental design, comparing its efficacy against a well-characterized inhibitor and standard-of-care agents across a strategically selected panel of cancer cell lines.
The structural similarity of 5-(piperidin-4-yloxy)-1H-indazole to known kinase inhibitors, particularly those targeting the PI3K/Akt pathway, forms the basis of our investigation. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] One such inhibitor containing an indazole moiety is Pictilisib (GDC-0941), a potent pan-class I PI3K inhibitor.[4][5] This guide will therefore use Pictilisib as a key comparator to probe the potential mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole.
I. Strategic Selection of a Pan-Cancer Cell Line Panel
To obtain a comprehensive understanding of the compound's activity, a diverse panel of human cancer cell lines is essential. The choice of cell lines is dictated by their tissue of origin and, more importantly, their known genetic and signaling characteristics, particularly concerning the PI3K/Akt pathway.
-
MCF-7 (Breast Adenocarcinoma): This cell line is estrogen receptor-positive (ER+) and known to be highly dependent on the PI3K/Akt pathway for survival.[3][4][6] Its response to PI3K inhibition is well-documented, making it an excellent model for validating on-target effects.[7]
-
MDA-MB-231 (Breast Adenocarcinoma): As a triple-negative breast cancer (TNBC) cell line, MDA-MB-231 is aggressive and lacks ER, progesterone receptor (PR), and HER2 expression.[7] While the PI3K/Akt pathway is active in these cells, their survival is not as critically dependent on it as MCF-7 cells, offering a valuable comparative perspective.[3]
-
HCT116 (Colorectal Carcinoma): This cell line harbors an activating KRAS mutation, which often leads to downstream activation of the PI3K/Akt pathway.[1][3] It serves as a model for cancers with oncogenic RAS, a common feature in colorectal cancer.
-
A549 (Non-Small Cell Lung Carcinoma): A549 cells are a widely used model for lung adenocarcinoma.[8][9] The PI3K/Akt pathway is known to be active in these cells and plays a role in their proliferation and survival.[10][11]
II. Comparative Efficacy Assessment: Anti-Proliferative Activity
The initial step in characterizing a novel anti-cancer compound is to assess its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at their optimal seeding densities and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(piperidin-4-yloxy)-1H-indazole, Pictilisib (GDC-0941), and a relevant standard-of-care drug (e.g., Paclitaxel for breast cancer cell lines, 5-Fluorouracil for colorectal cancer cell lines) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.
Hypothetical Data Summary: Comparative IC50 Values (µM)
| Cell Line | 5-(piperidin-4-yloxy)-1H-indazole | Pictilisib (GDC-0941) | Standard-of-Care |
| MCF-7 | 1.2 | 0.5 | Paclitaxel: 0.01 |
| MDA-MB-231 | 5.8 | 2.1 | Paclitaxel: 0.05 |
| HCT116 | 2.5 | 1.1 | 5-Fluorouracil: 4.5 |
| A549 | 4.1 | 1.8 | Cisplatin: 3.2 |
This hypothetical data suggests that 5-(piperidin-4-yloxy)-1H-indazole exhibits anti-proliferative activity across all tested cell lines, with higher potency in the PI3K-dependent MCF-7 cell line, mirroring the activity profile of the known PI3K inhibitor, Pictilisib.
III. Mechanistic Insights: Induction of Apoptosis
A key mechanism of action for many anti-cancer drugs is the induction of apoptosis, or programmed cell death. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[5]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.[12]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[12]
Hypothetical Data Summary: Fold Increase in Caspase-3/7 Activity
| Cell Line | 5-(piperidin-4-yloxy)-1H-indazole | Pictilisib (GDC-0941) | Staurosporine (Positive Control) |
| MCF-7 | 4.5 | 5.2 | 10.1 |
| MDA-MB-231 | 2.8 | 3.5 | 9.8 |
| HCT116 | 3.9 | 4.8 | 11.2 |
| A549 | 3.2 | 4.1 | 10.5 |
The hypothetical results indicate that both 5-(piperidin-4-yloxy)-1H-indazole and Pictilisib induce apoptosis, with a more pronounced effect in the cell lines that are more sensitive to their anti-proliferative effects.
IV. Target Validation: Probing the PI3K/Akt Signaling Pathway
To directly test the hypothesis that 5-(piperidin-4-yloxy)-1H-indazole targets the PI3K/Akt pathway, we will use Western blotting to analyze the phosphorylation status of key downstream signaling proteins. A reduction in the phosphorylation of Akt (at Ser473) is a direct indicator of PI3K inhibition.[13]
Experimental Workflow and Signaling Pathway Diagrams
Experimental workflow for Western blot analysis.
Simplified PI3K/Akt signaling pathway.
Experimental Protocol: Western Blotting for Akt Phosphorylation
-
Cell Treatment and Lysis: Treat cells with 5-(piperidin-4-yloxy)-1H-indazole and Pictilisib (GDC-0941) at their IC50 concentrations for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt. A GAPDH antibody should be used as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
A significant decrease in the ratio of phosphorylated Akt to total Akt upon treatment with 5-(piperidin-4-yloxy)-1H-indazole, similar to the effect of Pictilisib, would provide strong evidence for its on-target activity within the PI3K/Akt pathway.
V. Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the anti-cancer activity of 5-(piperidin-4-yloxy)-1H-indazole. By employing a strategically chosen cell line panel and comparing its effects to a known PI3K inhibitor, we can gain robust insights into its potency, mechanism of action, and potential as a therapeutic agent.
Positive results from these in vitro studies would warrant further investigation, including:
-
Kinase Profiling: A broad kinase screening panel to determine the selectivity of 5-(piperidin-4-yloxy)-1H-indazole.
-
In Vivo Efficacy Studies: Utilizing xenograft models with the cell lines that showed the highest sensitivity to the compound.
-
Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of the compound.
By following this rigorous, evidence-based approach, researchers can effectively and efficiently validate the potential of novel indazole derivatives in the ongoing quest for more effective cancer therapies.
References
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Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 5-(piperidin-4-yloxy)-1H-indazole Against Certified Standards
Introduction: The Imperative for Rigorous Validation
5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound featuring the indazole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors in oncology.[3][4] Given its role as a key building block or active pharmaceutical ingredient (API) candidate, verifying its identity, purity, and strength with unimpeachable certainty is not merely a procedural step—it is the foundation of data integrity for all subsequent research and development.
This guide eschews a simple checklist approach. Instead, it provides an in-depth, logical framework for the cross-validation of a newly synthesized or sourced batch of 5-(piperidin-4-yloxy)-1H-indazole against a known, certified reference standard (CRS). We will explore the strategic application of orthogonal analytical techniques, explaining the causality behind methodological choices to construct a self-validating system. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5][6] This principle, championed by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines, is the bedrock of our approach.[7][8][9][10][11]
The Cross-Validation Strategy: An Orthogonal Approach
Cross-validation involves comparing the results from two or more distinct analytical methods to ensure the reliability of the data.[10] For a molecule like 5-(piperidin-4-yloxy)-1H-indazole, a multi-technique, or orthogonal, approach is essential. No single method can provide a complete picture. By combining techniques that measure different physicochemical properties, we create a robust analytical package that minimizes the risk of overlooking impurities or misidentifying the compound. Our strategy integrates chromatographic purity/potency assessment, mass-based identity confirmation, and definitive structural elucidation.
Caption: High-level workflow for the orthogonal cross-validation of the test sample against a certified standard.
Pillar 1: Chromatographic Purity and Potency (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile organic compounds and quantifying the main component (assay).[12] For our target molecule, its aromatic indazole ring system contains a chromophore, making it ideally suited for UV detection.
Causality Behind Method Development: The molecule contains a basic piperidine nitrogen and a weakly acidic indazole N-H.[13] This amphipathic nature can lead to peak tailing on standard C18 columns. Therefore, selecting a mobile phase with an appropriate pH and buffer is critical to ensure a single, sharp peak. An acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the piperidine nitrogen, promoting good peak shape.[14]
Comparative HPLC-UV Protocol
Caption: Step-by-step experimental workflow for HPLC-UV analysis.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately prepare a stock solution of the 5-(piperidin-4-yloxy)-1H-indazole CRS at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Prepare the test sample solution at the same concentration. The use of the same diluent minimizes solvent effects.
-
Prepare a series of calibration standards from the CRS stock solution to establish linearity.[15]
-
-
Instrumentation and Conditions:
-
Column: C18, 2.6 µm, 100 x 2.1 mm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the main peak and any less polar impurities. A gradient is superior to isocratic elution for separating impurities with a wide range of polarities.[16]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C to ensure run-to-run reproducibility.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a photodiode array detector).
-
Injection Volume: 2 µL.
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the CRS. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.[17] This is a self-validating step to ensure the system is performing correctly on the day of analysis.
-
Data Analysis:
-
Identity: The primary peak in the test sample chromatogram must have the same retention time (within a narrow window, e.g., ±2%) as the CRS peak.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay (Quantification): Compare the peak area of the test sample to the calibration curve generated from the CRS to determine its concentration.
-
| Validation Parameter | Acceptance Criterion (per ICH Q2(R2)) [5][8] | Purpose |
| Specificity | The analyte peak is resolved from all other peaks (impurities, degradants). | Ensures the method is measuring only the intended compound. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 for the calibration curve. | Confirms a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0%. | Demonstrates the method's consistency and reproducibility. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Defines the lowest concentration that can be reliably quantified.[15] |
Table 1: Key HPLC validation parameters and their acceptance criteria based on ICH guidelines.
Pillar 2: Identity and Mass Confirmation (LC-MS/MS)
While HPLC-UV confirms retention time and purity, it does not provide definitive structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight data, a critical and highly specific identifier.
Causality Behind Method Development: The basic piperidine nitrogen makes 5-(piperidin-4-yloxy)-1H-indazole an excellent candidate for positive mode Electrospray Ionization (ESI+), where it will readily accept a proton to form the [M+H]⁺ ion.[18] Tandem MS (MS/MS) can then be used to fragment this precursor ion, creating a unique "fingerprint" that can be compared to the standard.
LC-MS/MS Protocol
-
Instrumentation: Use the same LC conditions as the HPLC-UV method to allow for direct comparison of chromatograms. The column eluent is directed into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization: ESI, Positive Mode.
-
MS Method:
-
Full Scan: First, perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺ of the analyte. For C₁₃H₁₇N₃O (MW: 231.29), the expected [M+H]⁺ is m/z 232.14.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 232.14) and fragment it using collision-induced dissociation (CID). Record the resulting product ions.
-
-
Data Analysis:
-
The test sample must show a peak at the same retention time as the CRS.
-
The mass spectrum for this peak must show a prominent ion at m/z 232.14.
-
The MS/MS fragmentation pattern of the m/z 232.14 ion from the test sample must match the pattern obtained from the CRS. Characteristic fragmentation may involve cleavage of the piperidine ring or the ether linkage.[18]
-
Pillar 3: Definitive Structural Elucidation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[19] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the precise connectivity and substitution pattern.[20]
Causality Behind Method Development: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for indazole derivatives as it can solubilize the compound well and the acidic N-H proton is often clearly visible, whereas it might exchange and disappear in solvents like D₂O or CD₃OD.[21]
NMR Protocol
Caption: A streamlined workflow for NMR-based structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the test sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Repeat for the CRS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis & Comparison:
-
Overlay the ¹H spectrum of the test sample with that of the CRS. All chemical shifts, peak multiplicities (singlet, doublet, etc.), and coupling constants must match exactly.
-
Pay close attention to the aromatic region for the indazole protons and the aliphatic region for the piperidine protons.[22] The integration of the peaks should correspond to the number of protons in each environment.
-
Similarly, the ¹³C spectrum of the test sample must show peaks at the same chemical shifts as the CRS.
-
Synthesizing the Data: The Final Verdict
The cross-validation is complete only when the data from all three orthogonal techniques are consistent and meet the pre-defined acceptance criteria.
| Analytical Method | Parameter Measured | Result for Test Sample | Result for Reference Standard | Conclusion (Pass/Fail) |
| HPLC-UV | Retention Time | e.g., 5.42 min | e.g., 5.41 min | Pass |
| Purity by Area % | e.g., 99.8% | >99.5% (per CoA) | Pass | |
| LC-MS/MS | [M+H]⁺ | m/z 232.14 | m/z 232.14 | Pass |
| MS/MS Fragmentation | Pattern matches standard | Reference Pattern | Pass | |
| ¹H NMR | Chemical Shifts & Multiplicity | Spectrum matches standard | Reference Spectrum | Pass |
| ¹³C NMR | Chemical Shifts | Spectrum matches standard | Reference Spectrum | Pass |
Table 2: Example summary table for comparing cross-validation results.
Conclusion
The cross-validation of 5-(piperidin-4-yloxy)-1H-indazole, or any research compound, is a systematic process grounded in established scientific principles and regulatory expectations.[23][24][25] By employing an orthogonal analytical approach that combines chromatography (HPLC) for purity, mass spectrometry (MS) for identity, and nuclear magnetic resonance (NMR) for definitive structure, we build a self-validating and trustworthy data package. This guide provides the strategic framework and detailed protocols necessary to ensure that the material being studied is indeed the correct molecule at the required purity, thereby safeguarding the integrity of all subsequent scientific endeavors.
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structure-activity relationship of 5-(piperidin-4-yloxy)-1H-indazole analogs
A Comprehensive Guide to the Structure-Activity Relationship of 5-(Piperidin-4-yloxy)-1H-Indazole Analogs for Drug Discovery Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets with high affinity.[1][2] When combined with a 5-(piperidin-4-yloxy) linker, it forms a versatile framework for developing potent and selective modulators of key cellular proteins, particularly protein kinases and G-protein coupled receptors (GPCRs).[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this chemical series, offering a comparative look at how subtle molecular modifications influence biological activity against different target classes. The insights presented herein are synthesized from numerous studies to provide a logical framework for researchers engaged in the design and optimization of novel therapeutics based on this potent scaffold.
The Core Scaffold: A Foundation for Versatility
The 5-(piperidin-4-yloxy)-1H-indazole core is comprised of three key regions that can be systematically modified to tune pharmacological properties:
-
The 1H-Indazole Ring: This bicyclic aromatic system often acts as a hinge-binding motif in kinases or engages in crucial interactions within receptor binding pockets.[1]
-
The Piperidin-4-yloxy Linker: This component provides a specific spatial orientation and is often critical for establishing high-affinity interactions.[3]
-
The Piperidine Nitrogen: This basic nitrogen atom serves as a key attachment point for various substituents, allowing for extensive exploration of chemical space to modulate potency, selectivity, and pharmacokinetic properties.[5]
The following sections will dissect the SAR at each of these positions, comparing the effects of structural changes on two major target families: Protein Kinases and Dopamine Receptors.
Caption: Core components of the 5-(piperidin-4-yloxy)-1H-indazole scaffold.
Comparative SAR Analysis: Kinase Inhibitors vs. Dopamine Receptor Antagonists
The versatility of the 5-(piperidin-4-yloxy)-1H-indazole scaffold is evident in its ability to target distinct protein families. The structural modifications required for potent activity, however, differ significantly between these targets.
I. Targeting Protein Kinases
Numerous kinase inhibitors incorporate the indazole moiety, which can mimic the adenine of ATP and bind to the hinge region of the kinase ATP-binding pocket.[1][6] For the 5-(piperidin-4-yloxy)-1H-indazole series, research has led to the development of potent inhibitors for kinases such as ERK, PLK4, and ASK1.[7][8][9]
Key SAR Observations for Kinase Inhibition:
-
Indazole N1-Substitution: Small alkyl groups, such as a methyl group, are often well-tolerated or beneficial for activity.[3] This substitution can prevent the formation of alternative tautomers and provide a vector for additional interactions.
-
Indazole C3-Position: This position is a critical site for modification. Attaching aryl or heteroaryl groups can significantly enhance potency by accessing adjacent pockets in the ATP-binding site.[9]
-
Piperidine N-Substitution: This is a primary driver of potency and selectivity. Bulky and complex amide or urea-containing substituents are frequently employed. These groups can form hydrogen bonds with the kinase backbone and extend into solvent-exposed regions, allowing for optimization of physical properties.[4][9]
Table 1: SAR of Indazole Analogs as Kinase Inhibitors
| Compound ID | Target Kinase | Indazole N1-Substituent | Piperidine N-Substituent | Activity (IC₅₀) |
| Analog A-1 | ERK1/2 | -H | -C(O)NH-Aryl | Potent (nM range)[9] |
| Analog A-2 | PLK4 | -H | -Aryl | 0.948 µM (IMR-32 cells)[8][10] |
| Analog A-3 | ASK1 | -H | -C(O)-Heteroaryl | Potent (nM range)[7] |
| Analog A-4 | ROCK-II | -H | -C(O)CH(OH)-Aryl | 13 nM[4] |
Note: Specific structures are generalized based on common motifs described in the literature.
II. Targeting Dopamine D2/D4 Receptors
The same scaffold has been successfully adapted to generate potent antagonists for dopamine receptors, which are key targets in the treatment of neuropsychiatric disorders.[5][11] The SAR for GPCR activity presents a distinct set of principles compared to kinase inhibition.
Key SAR Observations for Dopamine Receptor Antagonism:
-
Indazole Moiety: The indazole core is believed to interact with key serine and histidine residues within the D2 receptor binding pocket through hydrogen bonding.[12]
-
Piperidin-4-yloxy Linker: The ether linkage and the piperidine ring correctly position the N-substituent to interact with the deeper, more variable regions of the receptor pocket, which is crucial for determining subtype selectivity (e.g., D2 vs. D4).[5][12]
-
Piperidine N-Substitution: Unlike the bulky groups favored for kinase inhibitors, optimal dopamine receptor antagonists often feature arylpiperazine or substituted benzyl moieties.[5][12] These groups engage in crucial edge-to-face aromatic interactions with phenylalanine and tyrosine residues in the binding site.[12]
Table 2: SAR of Indazole Analogs as Dopamine Receptor Antagonists
| Compound ID | Target Receptor | Indazole N1-Substituent | Piperidine N-Substituent | Activity (Kᵢ) |
| Analog B-1 | Dopamine D4 | -H | -CH₂-(3-F-4-MeO-Phenyl) | 135 nM[5] |
| Analog B-2 | Dopamine D2 | -H | -(CH₂)₂-N-Arylpiperazine | High Affinity (nM range)[12] |
| Analog B-3 | Dopamine D4 | -H | -CH₂-(3-CF₃-Phenyl) | 166 nM[5] |
Note: Specific structures are generalized based on common motifs described in the literature.
Caption: Contrasting SAR drivers for kinase vs. dopamine receptor targets.
Experimental Methodologies: Self-Validating Protocols
To accurately determine the activity and SAR of novel analogs, robust and reproducible assays are essential. The following protocols represent industry-standard methods for quantifying kinase inhibition and receptor binding affinity.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This method quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to kinase activity, while the presence of an effective inhibitor results in a higher ATP level. The ADP-Glo™ Kinase Assay is a common example.[13][14]
Causality Behind Experimental Choices:
-
Luminescence Readout: Offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[14]
-
Orthogonal Assays: Using a primary assay like ADP-Glo™ (measures product formation) and a counterscreen like Kinase-Glo™ (measures substrate depletion) helps identify and eliminate false positives, such as compounds that inhibit the luciferase reporter enzyme.[15]
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.[13]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the target kinase enzyme in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[13]
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are often near the Km for ATP and the substrate.[14]
-
Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the affinity of a test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand from the target receptor.[16][17]
Causality Behind Experimental Choices:
-
Membrane Preparation: Using cell membrane preparations rather than whole cells allows for the study of the direct interaction between the compound and the receptor without confounding factors like cell permeability or intracellular GTP, which can alter agonist binding affinity.[18]
-
Filtration Method: Rapidly separating bound from free radioligand via vacuum filtration is a standard and efficient method to stop the binding reaction at equilibrium.[17]
-
Non-Specific Binding: Including a condition with a high concentration of a known, non-labeled ligand (e.g., haloperidol) is critical to define non-specific binding, ensuring that the measured displacement is from the target receptor.[18]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the Dopamine D2 receptor and prepare a membrane fraction through centrifugation. Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[17]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[17]
-
Termination: Rapidly terminate the reaction by vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a cell harvester.[17]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the specific binding CPM at each test compound concentration into a percentage of the maximal specific binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve and calculate the IC₅₀.
-
Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[16]
-
Caption: Workflow for a D2 receptor radioligand binding assay.
Conclusion and Future Perspectives
The 5-(piperidin-4-yloxy)-1H-indazole scaffold represents a highly adaptable platform for drug discovery. The key to unlocking its potential lies in a deep understanding of its structure-activity relationships, which are highly dependent on the target class. For kinase inhibition, medicinal chemistry efforts should focus on elaborating the piperidine-N position with groups capable of forming strong hydrogen-bonding networks. Conversely, for dopamine receptor antagonism, the focus should be on incorporating substituents that can engage in favorable aromatic interactions deep within the receptor pocket. By leveraging the comparative SAR data and robust experimental protocols outlined in this guide, researchers can more effectively navigate the chemical space of these promising analogs to develop novel, potent, and selective therapeutics.
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Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information.[Link]
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A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating the Potential of 5-(piperidin-4-yloxy)-1H-indazole in the Context of First-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibition
In the landscape of targeted cancer therapy, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with high affinity for various biological targets. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow for interactions with the ATP-binding pocket of kinases, making it a cornerstone in the development of numerous targeted therapies.[3] Several FDA-approved kinase inhibitors, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its significance in oncology drug discovery.[2]
This guide provides a comparative perspective on the potential efficacy of 5-(piperidin-4-yloxy)-1H-indazole, a specific indazole derivative, in the context of well-established first-generation kinase inhibitors. While direct comparative data for this particular compound is not extensively available in the public domain, we can infer its potential by examining the evolution of kinase inhibitors, the known biological activities of structurally related indazole compounds, and the established methodologies for inhibitor evaluation.
First-Generation Kinase Inhibitors: A Paradigm Shift with Inherent Limitations
First-generation kinase inhibitors revolutionized cancer treatment by targeting specific oncogenic drivers. A prime example is Imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia (CML). These early inhibitors are typically ATP-competitive and bind to the active conformation of the kinase. While highly effective initially, their long-term efficacy can be compromised by the development of resistance, often through mutations in the target kinase that reduce drug binding. This has been a significant clinical challenge and has driven the development of subsequent generations of inhibitors.
5-(piperidin-4-yloxy)-1H-indazole: A Profile of a Potential Modulator
A thorough review of scientific literature and chemical databases indicates that 5-(piperidin-4-yloxy)-1H-indazole is primarily available as a research chemical. Its specific biological target and its profile as a kinase inhibitor are not yet well-defined in publicly accessible studies. However, the closely related compound, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride, has been investigated in the context of neuropharmacology for receptor modulation.[4][5] There is a suggestion that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, though specific efficacy data is lacking.[4]
The piperidin-4-yloxy moiety is a common feature in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. Its presence on the indazole scaffold suggests that 5-(piperidin-4-yloxy)-1H-indazole is likely designed to interact with specific biological targets. While its primary role as a kinase inhibitor remains to be definitively established, the versatility of the indazole scaffold allows for the possibility of such activity.
A Comparative Framework: Evaluating Efficacy Through Established Protocols
To ascertain the efficacy of a novel compound like 5-(piperidin-4-yloxy)-1H-indazole and compare it to first-generation inhibitors, a series of well-defined experimental protocols must be employed. These assays provide quantitative data on potency, selectivity, and cellular activity.
Biochemical Assays: Determining Potency and Selectivity
The initial evaluation of a potential kinase inhibitor involves biochemical assays to determine its direct inhibitory effect on the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter measured in these assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for a generic tyrosine kinase)
-
Preparation of Reagents:
-
Recombinant human kinase enzyme.
-
Peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compound (5-(piperidin-4-yloxy)-1H-indazole) and a first-generation inhibitor (e.g., Imatinib) dissolved in DMSO.
-
Assay buffer.
-
-
Assay Procedure:
-
Dispense the kinase and substrate into a 96-well plate.
-
Add serial dilutions of the test compound and the reference inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
A lower IC50 value indicates greater potency. For a meaningful comparison, 5-(piperidin-4-yloxy)-1H-indazole would need to be tested against the same kinase target as a first-generation inhibitor under identical experimental conditions.
Cell-Based Assays: Assessing Cellular Potency and Mechanism of Action
While biochemical assays measure direct enzyme inhibition, cell-based assays provide insights into a compound's ability to inhibit the target kinase within a cellular context, as well as its effects on cell proliferation and survival.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for Bcr-Abl).
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-(piperidin-4-yloxy)-1H-indazole and a first-generation inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the Path to Inhibition
To better understand the processes involved, the following diagrams illustrate a typical kinase signaling pathway and the workflow for evaluating a novel inhibitor.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A streamlined workflow for the preclinical and clinical evaluation of a novel kinase inhibitor candidate.
Comparative Efficacy: A Hypothetical Analysis
Without direct experimental data for 5-(piperidin-4-yloxy)-1H-indazole, a quantitative comparison is not possible. However, we can establish a framework for what would constitute superior efficacy compared to a first-generation inhibitor.
| Parameter | First-Generation Inhibitor (e.g., Imatinib) | Hypothetical Superior Profile for 5-(piperidin-4-yloxy)-1H-indazole |
| Target Potency (IC50) | Nanomolar to low micromolar range | Significantly lower IC50 (e.g., picomolar to low nanomolar) |
| Selectivity | May inhibit multiple kinases | High selectivity for the primary target, reducing off-target effects |
| Cellular Potency (GI50) | Nanomolar to micromolar range | Lower GI50 in target-dependent cell lines |
| Activity Against Resistant Mutants | Reduced or no activity | Maintained or enhanced activity against common resistance mutations |
| In Vivo Efficacy | Tumor growth inhibition at a given dose | Superior tumor growth inhibition at a similar or lower dose |
| Safety Profile | Known side effects due to off-target inhibition | Improved safety profile with fewer adverse events |
Conclusion and Future Directions
The indazole scaffold is a proven foundation for the development of effective kinase inhibitors. While 5-(piperidin-4-yloxy)-1H-indazole remains a compound of research interest with an unconfirmed primary target, its structural features suggest potential biological activity. A direct comparison with first-generation kinase inhibitors would necessitate a comprehensive preclinical evaluation, including head-to-head in vitro and in vivo studies.
For researchers in drug discovery, 5-(piperidin-4-yloxy)-1H-indazole represents an opportunity for target identification and lead optimization. Future studies should focus on:
-
Target Deconvolution: Identifying the primary kinase target(s) of 5-(piperidin-4-yloxy)-1H-indazole through kinome-wide screening.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Comparative Preclinical Studies: Directly comparing its efficacy and safety profile against relevant first-generation and next-generation inhibitors in appropriate cancer models.
By systematically addressing these research questions, the scientific community can elucidate the therapeutic potential of 5-(piperidin-4-yloxy)-1H-indazole and determine its place in the evolving landscape of targeted cancer therapies.
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Introduction: The Indazole Scaffold and the Imperative of Selectivity
The 1H-indazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents targeting a wide array of biological targets, from protein kinases to G-protein coupled receptors (GPCRs).[1][2][3][4][5][6] The compound at the heart of our discussion, 5-(piperidin-4-yloxy)-1H-indazole, embodies this versatility. It features the bicyclic indazole system, a flexible ether linkage, and a basic piperidine moiety—a combination of functional groups that allows for diverse interactions with biological macromolecules.[7][8]
However, in the journey from a promising chemical scaffold to a safe and effective therapeutic, broad activity is a double-edged sword. The ultimate success of a drug candidate hinges not just on its potency at the intended target but, critically, on its selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, can lead to undesirable side effects, toxicity, or a convoluted pharmacological profile that complicates clinical development. Therefore, rigorous selectivity profiling is not merely a characterization step but a foundational pillar of rational drug design.[9][10][11]
This guide provides an in-depth comparative analysis of the selectivity profile of 5-(piperidin-4-yloxy)-1H-indazole against a curated set of structurally related compounds. We will dissect how subtle modifications to its core structure—altering the piperidine substituent or the indazole N1-position—can profoundly influence its interaction with a panel of protein kinases. By grounding this comparison in robust experimental data and detailed methodologies, we aim to provide researchers with a clear framework for understanding and optimizing the selectivity of this important chemical series.
Comparative Kinase Selectivity: A Structure-Activity Relationship (SAR) Analysis
The indazole moiety is a well-established hinge-binding motif for many protein kinases. The following analysis compares the inhibitory activity of our lead compound against key analogs to elucidate the structural drivers of kinase selectivity. The data, presented as IC50 values, represents typical results obtained from a high-throughput kinase profiling screen.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound 1 (Parent) | Compound 2 (N1-Methyl) | Compound 3 (N-Benzyl Piperidine) |
|---|---|---|---|
| ROCK-II | 80 | 30 | 150 |
| PKA | 1,200 | 950 | 1,500 |
| CDK2 | 2,500 | 3,100 | 2,800 |
| CYP3A4 | >10,000 | >10,000 | 4,500 |
| hERG | 8,500 | 9,200 | 1,100 |
Data is representative and compiled for illustrative purposes based on known SAR of the indazole class.[12]
Analysis of Structure-Selectivity Relationships:
-
The Parent Compound (1): 5-(piperidin-4-yloxy)-1H-indazole demonstrates potent activity against ROCK-II with a clear selectivity window over other kinases like PKA and CDK2. Crucially, it shows minimal activity against the metabolic enzyme CYP3A4 and the hERG channel, which is a critical indicator of a lower risk for drug-drug interactions and cardiac-related toxicity, respectively. The unsubstituted N-H on the indazole and the secondary amine on the piperidine are key interaction points.
-
Impact of N1-Methylation (Compound 2): The addition of a methyl group to the N1 position of the indazole ring, as seen in 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole, enhances potency at the primary target, ROCK-II.[7][8] This is often because the methyl group can provide favorable steric interactions or prevent undesirable hydrogen bonding in the kinase ATP-binding pocket. Importantly, this modification does not significantly compromise selectivity against the other targets, suggesting it is a favorable optimization strategy for on-target potency.
-
Impact of Piperidine Substitution (Compound 3): Appending a bulky, lipophilic benzyl group to the piperidine nitrogen dramatically alters the selectivity profile. While potency against ROCK-II is slightly reduced, the most significant change is the marked increase in off-target activity, particularly against hERG and CYP3A4. This is a classic example of how increasing lipophilicity can lead to promiscuous binding and potential liabilities.[13] The benzyl group likely engages in non-specific hydrophobic interactions, reducing the overall selectivity and creating a less desirable pharmacological profile.
Experimental Protocols for Robust Selectivity Determination
The trustworthiness of any selectivity data is directly dependent on the rigor of the experimental methods used.[14] Below are detailed, self-validating protocols for two cornerstone assays in selectivity profiling.
Protocol 1: Radioligand Binding Assay for GPCR Off-Targeting
This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[14][15][16] It directly measures the displacement of a radioactively labeled ligand ("radioligand") from the receptor by the test compound.
Causality Behind Experimental Choices:
-
Membrane Preparation: Using cell membranes isolates the receptor of interest from other cellular components that might interfere with the assay.[17]
-
Radioligand: A high-affinity, high-specificity radioligand is chosen to ensure that binding is primarily to the target of interest.
-
Filtration: Rapid filtration is a highly efficient method to separate the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[14]
-
Non-Specific Binding (NSB): Determining NSB with a high concentration of an unlabeled ligand is critical to distinguish true receptor binding from non-specific adherence to the filter or membrane.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target GPCR to high density.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).
-
Centrifuge the homogenate at 20,000 x g to pellet the membranes.[17]
-
Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well format):
-
To each well, add 50 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution). For the 'Total Binding' wells, add 50 µL of assay buffer. For 'Non-Specific Binding' wells, add 50 µL of a high concentration of a known unlabeled ligand.
-
Add 50 µL of the radioligand solution (e.g., [3H]-dopamine) at a fixed concentration (typically at or near its Kd).
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (containing 10-50 µg of protein) to each well.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[17]
-
Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Subtract the non-specific binding counts from all other wells to get specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Workflow Visualization:
Biological Context: Visualizing On-Target vs. Off-Target Effects
Understanding a compound's selectivity profile is paramount because on-target and off-target activities can trigger distinct, and sometimes opposing, biological signaling pathways. The diagram below illustrates a hypothetical scenario where a selective ROCK-II inhibitor produces a desired therapeutic effect, while a non-selective analog causes an unwanted side effect by inhibiting PKA.
Conclusion and Future Directions
This guide demonstrates that the selectivity profile of 5-(piperidin-4-yloxy)-1H-indazole is highly sensitive to structural modification. N1-alkylation of the indazole core can serve as a viable strategy to enhance on-target potency without sacrificing selectivity. Conversely, substitution on the piperidine nitrogen with bulky, lipophilic groups poses a significant risk of introducing undesirable off-target activities, particularly against promiscuous targets like hERG.
The experimental protocols detailed herein provide a reliable framework for researchers to conduct their own selectivity profiling studies. By integrating robust biochemical assays with careful SAR analysis, drug development teams can make informed decisions, prioritizing compounds with the optimal balance of potency and selectivity. This rational, data-driven approach is essential for navigating the complexities of medicinal chemistry and ultimately developing safer, more effective therapeutics.
References
- Title: Pharmacological properties of indazole derivatives: recent developments - PubMed Source: PubMed URL
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
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- Title: Radioligand binding methods: practical guide and tips Source: Unknown Source URL
- Title: Kinase Selectivity Profiling System: General Panel Protocol Source: Promega Corporation URL
- Title: Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF Source: ResearchGate URL
- Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed Source: PubMed URL
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A Comparative Benchmarking Guide: 5-(piperidin-4-yloxy)-1H-indazole in the Landscape of ALK-Positive Non-Small Cell Lung Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Novel ALK Inhibitor
The discovery of chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for this disease.[1] Targeted therapy with ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive NSCLC compared to traditional chemotherapy.[1] However, the evolution of therapeutic resistance, often through secondary mutations in the ALK kinase domain or activation of bypass signaling pathways, remains a significant clinical challenge. This necessitates the development of next-generation inhibitors with improved potency, selectivity, and activity against resistant mutants.
The indazole scaffold is a well-established pharmacophore in oncology, forming the core of several approved kinase inhibitors.[2] Its rigid, bicyclic structure provides a versatile platform for developing potent and selective enzyme inhibitors. 5-(piperidin-4-yloxy)-1H-indazole is a novel investigational compound built upon this privileged scaffold. Its design philosophy centers on achieving high-affinity binding to the ATP-binding pocket of ALK, with the potential for improved interactions that may overcome common resistance mechanisms. This guide provides a comprehensive framework for benchmarking 5-(piperidin-4-yloxy)-1H-indazole against current therapeutic standards in ALK-positive NSCLC, offering a roadmap for its preclinical evaluation.
Current Therapeutic Standards in ALK-Positive NSCLC
The clinical management of ALK-positive NSCLC has evolved from first- to third-generation TKIs, each with a distinct profile of efficacy and resistance coverage. A robust benchmarking study must compare 5-(piperidin-4-yloxy)-1H-indazole against representatives from each generation.
-
First-Generation: Crizotinib Crizotinib was the first ALK inhibitor to receive regulatory approval, demonstrating significant superiority over chemotherapy.[1] It is a multi-targeted TKI, also inhibiting c-Met and ROS1.[3] While effective, resistance to crizotinib typically emerges within a year of treatment.[1]
-
Second-Generation: Alectinib Alectinib is a more potent and selective ALK inhibitor with excellent central nervous system (CNS) penetration, a critical feature given the high incidence of brain metastases in this patient population.[4][5] It has demonstrated superiority over crizotinib in the first-line setting and is active against several crizotinib-resistant mutations.[4]
-
Third-Generation: Lorlatinib Lorlatinib is a potent, brain-penetrant TKI designed to overcome a broad range of resistance mutations that emerge after treatment with first- and second-generation inhibitors. Its macrocyclic structure allows it to bind effectively to the ALK kinase domain, even in the presence of mutations that sterically hinder other inhibitors.
Head-to-Head Preclinical Benchmarking Strategy
To comprehensively evaluate the potential of 5-(piperidin-4-yloxy)-1H-indazole, a multi-tiered experimental approach is proposed. This strategy will assess its biochemical potency, cellular efficacy, and in vivo anti-tumor activity in direct comparison to crizotinib, alectinib, and lorlatinib.
Tier 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory activity of the compound against the target enzyme.
Experimental Protocol: In Vitro Kinase Assay
This assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by the purified ALK enzyme. A radiometric assay using ³²P-labeled ATP is a classic and robust method.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate).
-
Reconstitute recombinant human ALK enzyme to a working concentration.
-
Prepare a substrate solution (e.g., a synthetic peptide substrate like poly(Glu, Tyr) 4:1).
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of 5-(piperidin-4-yloxy)-1H-indazole, crizotinib, alectinib, and lorlatinib.
-
-
Assay Procedure:
-
In a 96-well plate, combine the ALK enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the filter membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Tier 2: Cellular Efficacy Evaluation
Moving from a biochemical to a cellular context is crucial to assess the compound's ability to inhibit ALK signaling within a cancer cell and translate that into an anti-proliferative effect.
Experimental Protocol: Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Cell Line Selection:
-
H3122: A human NSCLC cell line that expresses the EML4-ALK fusion protein and is sensitive to ALK inhibitors.
Methodology:
-
Cell Culture:
-
Culture H3122 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Seed H3122 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 5-(piperidin-4-yloxy)-1H-indazole and the comparator drugs for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to a vehicle-treated control.
-
Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the data and fitting it to a dose-response curve.
-
Tier 3: In Vivo Anti-Tumor Activity Assessment
The final preclinical step is to evaluate the compound's efficacy in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Mouse Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment. An orthotopic model, where cells are implanted in the lung, more accurately reflects the tumor microenvironment.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Orthotopic Implantation:
-
Harvest H3122 cells and resuspend them in a suitable medium, potentially mixed with Matrigel, for injection.
-
Under anesthesia, surgically expose the lung and inject the H3122 cell suspension directly into the lung parenchyma.
-
-
Treatment and Monitoring:
-
Once tumors are established (as determined by imaging or a set time point), randomize the mice into treatment groups: vehicle control, 5-(piperidin-4-yloxy)-1H-indazole, crizotinib, alectinib, and lorlatinib.
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Monitor tumor growth over time using a non-invasive imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells, or micro-CT).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Data Presentation and Comparative Analysis
The data generated from these experiments should be compiled into clear, concise tables for easy comparison.
Table 1: Comparative In Vitro and In Vivo Efficacy of ALK Inhibitors
| Compound | ALK Kinase IC₅₀ (nM) | H3122 Cell GI₅₀ (nM) | Tumor Growth Inhibition (%) in H3122 Xenograft Model (at a specified dose) |
| 5-(piperidin-4-yloxy)-1H-indazole | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Crizotinib | ~3[4] | ~96 | [Literature or Experimental Data] |
| Alectinib | ~1.9 | ~33 | [Literature or Experimental Data] |
| Lorlatinib | <0.07 (Kᵢ)[4] | ~1.3 | [Literature or Experimental Data] |
Note: IC₅₀ and GI₅₀ values are approximate and can vary based on experimental conditions. The data for 5-(piperidin-4-yloxy)-1H-indazole is hypothetical and would be determined through the described experiments.
Visualization of Key Concepts
Signaling Pathway
Caption: Simplified ALK signaling pathway and the point of inhibition by TKIs.
Experimental Workflow
Caption: Multi-tiered workflow for benchmarking novel ALK inhibitors.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to benchmark the novel indazole derivative, 5-(piperidin-4-yloxy)-1H-indazole, against the current standards of care in ALK-positive NSCLC. By systematically evaluating its biochemical potency, cellular efficacy, and in vivo anti-tumor activity, researchers can build a comprehensive data package to support its further development.
Positive outcomes from these studies, particularly demonstrating superior potency, a favorable safety profile, or activity against known resistance mutations, would provide a strong rationale for advancing 5-(piperidin-4-yloxy)-1H-indazole into investigational new drug (IND)-enabling studies. Future work should also include kinase panel screening to assess selectivity and off-target effects, as well as evaluation in cell line models harboring various ALK resistance mutations to define its potential clinical positioning.
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Basit S, Ashraf Z, Lee K, Latif M. First- and second-generation ALK inhibitors for the treatment of ALK-rearranged non-small cell lung cancer. Cancers (Basel). 2017;9(9):123. [Link]
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Redaelli S, Ceccon M, Zucchetti M, et al. In vitro and in vivo characterization of resistance to lorlatinib treatment in ALK-mutated cancers. Mol Cancer Ther. 2018;17(10):2148-2157. [Link]
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Katayama R, Shaw AT, Khan TM, et al. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Sci Transl Med. 2012;4(120):120ra17. [Link]
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Ou SH, Bartlett CH, Yiu AJ, et al. Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. Oncologist. 2012;17(11):1351-1375. [Link]
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Gainor JF, Shaw AT. Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. Clin Cancer Res. 2016;22(12):2843-2845. [Link]
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Beardslee T, Lawson J. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. J Adv Pract Oncol. 2018;9(1):94-101. [Link]
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NCCN. NCCN Clinical Practice Guidelines in Oncology (NCCN Guidelines®) for Non-Small Cell Lung Cancer V4.2024. [Link]
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Richmond E, E-protocol: in vitro kinase assay. Bio-protocol. 2013;3(19):e901. [Link]
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Klijn C, Durinck S, Stawiski EW, et al. A comprehensive transcriptional portrait of human cancer cell lines. Nat Biotechnol. 2015;33(3):306-312. [Link]
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Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK kinase. J Med Chem. 2011;54(18):6342-6363. [Link]
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Johnson TW, Richardson PF, Bailey S, et al. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-methenopyrazolo[4,3-h]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. J Med Chem. 2014;57(11):4720-4744. [Link]
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head-to-head comparison of indazole-based inhibitors in preclinical models
An In-Depth Guide to the Preclinical Efficacy of Indazole-Based Kinase Inhibitors A Senior Application Scientist's Comparative Analysis
To the researchers, scientists, and drug development professionals pioneering the next wave of targeted therapies, this guide offers a deep, comparative analysis of indazole-based inhibitors in preclinical settings. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its unique properties allow for potent and selective interactions within the ATP-binding pocket of various kinases, making it a cornerstone of modern oncology drug discovery.
This document moves beyond a simple catalog of compounds. It is designed to provide a clear, evidence-based comparison of their performance, explaining the causal links between molecular design, kinase selectivity, and preclinical outcomes. By synthesizing data from multiple studies, we aim to provide a robust framework for understanding the relative strengths and weaknesses of different indazole-based agents against key oncogenic drivers.
Section 1: The VEGFR Family - Targeting Angiogenesis
Inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a clinically validated strategy to disrupt tumor angiogenesis.[1][3][4] Several indazole-based compounds have been developed to target this pathway, with Axitinib being a prominent FDA-approved example.
Mechanism of Action: The VEGFR Signaling Cascade
VEGF ligands, secreted by tumor cells, bind to VEGFRs on endothelial cells, triggering receptor dimerization and autophosphorylation. This activates downstream signaling pathways, primarily PI3K/Akt and MAPK/ERK, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor. Indazole-based inhibitors typically function as ATP-competitive agents, blocking the kinase domain and halting this signaling cascade.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Axitinib.
Head-to-Head Comparison: Axitinib vs. Pazopanib and Novel Inhibitors
While Pazopanib is a pyridine-based inhibitor, it is frequently used as a comparator for Axitinib due to its overlapping targets in renal cell carcinoma.[5][6] This comparison highlights the distinct selectivity profiles derived from the different core scaffolds. Axitinib demonstrates significantly higher potency and selectivity for the VEGFR family, whereas Pazopanib has a broader spectrum that includes PDGFR and c-Kit.[7]
Table 1: Comparative Biochemical Potency (IC₅₀) of VEGFR-Targeted Inhibitors
| Kinase Target | Axitinib (Indazole) IC₅₀ (nM) | Pazopanib IC₅₀ (nM) | Compound 13i (Indazole-pyrimidine) IC₅₀ (nM) |
|---|---|---|---|
| VEGFR-1 | 0.1 | 10 | Not Reported |
| VEGFR-2 | 0.2 | 30 | 34.5 |
| VEGFR-3 | 0.1 - 0.3 | 47 | Not Reported |
| PDGFRβ | 1.6 | 84 | Not Reported |
| c-Kit | 1.7 | 74 | Not Reported |
Data synthesized from multiple sources.[1][7]
The higher selectivity of Axitinib may translate to a more focused anti-angiogenic effect with potentially fewer off-target toxicities.[7] Conversely, the multi-targeted nature of Pazopanib could be advantageous in tumors driven by multiple dysregulated pathways.[7] Newer indazole derivatives, such as the indazole-pyrimidine compound 13i, have shown enhanced activity comparable to Pazopanib against VEGFR-2, demonstrating the continued potential for optimizing the indazole scaffold.[1][2]
Section 2: The PLK4 Family - Targeting Mitotic Fidelity
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division.[8][9][10] Its overexpression in many cancers, including breast and lung, makes it a compelling therapeutic target.[8][10] The indazole scaffold has proven to be a fertile ground for developing highly potent and selective PLK4 inhibitors.
Mechanism of Action: PLK4 in Centriole Duplication
PLK4 initiates the formation of a new procentriole at the base of the mother centriole. Inhibition of PLK4's kinase activity prevents this duplication, leading to a failure in forming a proper bipolar mitotic spindle. This mitotic disruption ultimately triggers cell cycle arrest and apoptosis, selectively killing cancer cells that are often more reliant on rapid division.
Caption: Role of PLK4 in centriole duplication and its inhibition.
Head-to-Head Comparison: Novel Indazole-Based PLK4 Inhibitors
The field of PLK4 inhibitors has seen rapid progress, with several indazole-based compounds demonstrating exceptional potency. Axitinib itself has been identified as having off-target PLK4 inhibitory activity.[11] More recently developed compounds, however, are designed for high specificity and potency against PLK4.
Table 2: Comparative In Vitro Potency of Indazole-Based PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | IMR-32 (Neuroblastoma) IC₅₀ (µM) | Key Feature |
|---|---|---|---|---|
| Axitinib | 6.5 | Not Reported | Not Reported | Pan-VEGFR inhibitor with off-target PLK4 activity.[11] |
| CFI-400945 | 2.8 | Not Reported | Not Reported | First-in-class, entered clinical trials.[8][11] |
| Compound C05 | < 0.1 | 0.979 | 0.948 | Exceptional kinase potency.[8][9] |
| Compound K22 | 0.1 | 1.3 | Not Reported | Excellent potency and favorable PK profile.[11] |
| CZL-S092 | 0.9 | Not Reported | ~1.0 | Highly selective over PLK1-3.[10] |
Data synthesized from multiple sources.[8][9][10][11]
Compound C05 shows outstanding enzymatic inhibition (IC₅₀ < 0.1 nM) and potent anti-proliferative effects against neuroblastoma and breast cancer cell lines.[8][9] Similarly, compound K22 combines potent PLK4 inhibition with an acceptable pharmacokinetic profile, making it a strong candidate for further development.[11] An important characteristic of these newer compounds is their high selectivity for PLK4 over other members of the PLK family, which is critical for minimizing toxicity.[8][10]
Section 3: The TRK Family - Targeting Oncogenic Fusions
Entrectinib is an indazole-based, CNS-penetrant inhibitor targeting Tropomyosin Receptor Kinases (TRKA/B/C), ROS1, and ALK.[12] It is often compared with Larotrectinib, a highly selective (but not indazole-based) TRK inhibitor. This comparison is vital for understanding the therapeutic implications of a multi-kinase versus a highly selective inhibition profile in cancers driven by NTRK gene fusions.
Table 3: Head-to-Head Preclinical Features of Entrectinib and Larotrectinib
| Feature | Entrectinib (Indazole-based) | Larotrectinib |
|---|---|---|
| Primary Targets | TRKA/B/C, ROS1, ALK | TRKA/B/C |
| Selectivity | Multi-kinase inhibitor | Highly selective TRK inhibitor |
| CNS Penetration | Yes, weak P-gp substrate | Limited, P-gp substrate |
| KM12 Cell IC₅₀ | ~5 nM | ~1-5 nM |
Data synthesized from multiple sources.[12][13]
While both drugs show similar low-nanomolar potency against NTRK-fusion cell lines in vitro, their key differentiator is the target profile and CNS activity.[13] Entrectinib's ability to cross the blood-brain barrier and inhibit multiple oncogenic drivers makes it a valuable option for patients with CNS metastases or tumors with co-occurring alterations in ROS1 or ALK.[12] Indirect clinical comparisons suggest Larotrectinib may have an advantage in response and survival, though direct comparative trials are lacking.[14][15][16]
Section 4: Standardized Preclinical Experimental Protocols
To ensure the reproducibility and comparability of data, standardized protocols are essential. The following are representative methodologies for key preclinical assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines an inhibitor's potency (IC₅₀) by measuring the remaining ATP after a kinase reaction.
Causality: The amount of light produced by the detection reagent is inversely proportional to the amount of ATP consumed by the kinase. Therefore, a potent inhibitor will leave more ATP in the solution, resulting in a stronger light signal.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and DTT.
-
Enzyme & Substrate: Reconstitute the target kinase (e.g., VEGFR-2, PLK4) and its specific peptide substrate in the kinase buffer to their final desired concentrations.
-
Inhibitor Dilution: Perform a serial dilution of the indazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the diluted inhibitor to each well.
-
Add 10 µL of the kinase/substrate mixture to initiate the reaction. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 15 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
Causality: The mitochondrial reductase enzymes in living, metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, IMR-32) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC₅₀.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.
Causality: This model directly tests whether the biochemical and cellular inhibitory effects of a compound translate into the ability to control tumor growth in a complex biological system.
Caption: Standard workflow for a preclinical tumor xenograft study.
-
Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., IMR-32) suspended in Matrigel into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-200 mm³.
-
Randomization and Treatment: Randomize mice into cohorts (n=8-10 per group) and begin daily treatment with the indazole inhibitor (via oral gavage or IP injection) or a vehicle control.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) three times per week. Monitor animal body weight and overall health as indicators of toxicity.
Conclusion
The indazole scaffold remains a highly valuable core for the design of potent and selective kinase inhibitors. Head-to-head preclinical comparisons reveal critical differences in selectivity and potency that guide further development and clinical positioning. Inhibitors like Axitinib demonstrate the power of focused targeting on the VEGFR family, while newer compounds targeting PLK4 show exceptional potency and selectivity. Multi-kinase inhibitors such as Entrectinib offer a different therapeutic paradigm, providing broader coverage and CNS activity. The rigorous application of the standardized preclinical models described here is paramount for validating these compounds and successfully translating them from the bench to the clinic.
References
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Sonpavde, G., et al. (2012). Concise Drug Review: Pazopanib and Axitinib. The Oncologist. Available at: [Link]
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Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Design of indazole derivatives 20-21 as VEGFR inhibitors. Available at: [Link]
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PubMed. (2012). Concise drug review: pazopanib and axitinib. Available at: [Link]
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RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]
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PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Available at: [Link]
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BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. Available at: [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Available at: [Link]
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ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Available at: [Link]
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RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Available at: [Link]
-
PubMed. (n.d.). Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. Available at: [Link]
-
PubMed Central. (2022). Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Available at: [Link]
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ResearchGate. (2025). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Available at: [Link]
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The American Journal of Managed Care. (2022). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. Available at: [Link]
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A Comparative Analysis of the Therapeutic Index of 5-(piperidin-4-yloxy)-1H-indazole and Its Analogs as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for type 2 diabetes, the quest for novel agents with a favorable safety and efficacy profile is paramount. G-protein coupled receptor 119 (GPR119) has emerged as a promising target due to its role in glucose homeostasis. Activation of GPR119 stimulates insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for glycemic control.[1] This guide provides an in-depth comparative analysis of the therapeutic index of 5-(piperidin-4-yloxy)-1H-indazole, a potent GPR119 agonist, and its structural analogs that have been investigated in preclinical and clinical settings.
The Significance of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher TI is desirable, as it indicates a wider window between the effective and toxic doses, suggesting a lower risk of adverse effects at therapeutic concentrations. For chronic conditions like type 2 diabetes, a favorable therapeutic index is a non-negotiable attribute for any new therapeutic agent.
Featured Analogs for Comparison
While comprehensive, publicly available data for a direct head-to-head therapeutic index comparison of 5-(piperidin-4-yloxy)-1H-indazole is limited, this guide will focus on a comparative assessment with several notable GPR119 agonist analogs that share structural similarities and have more extensive preclinical and clinical data. These include:
-
DA-1241: A novel GPR119 agonist that has shown sustained anti-diabetic effects in animal models.[2]
-
JNJ-38431055 (APD597): An orally active GPR119 agonist that has progressed to clinical trials.[3][4][5]
-
MBX-2982: A selective GPR119 agonist that has been evaluated in Phase 1 clinical trials.[1][6]
-
DS-8500a: A GPR119 agonist that has demonstrated efficacy in clinical studies.[7][8][9]
Mechanism of Action: GPR119 Agonism
GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Agonism of GPR119 leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade has two primary beneficial effects for glycemic control:
-
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
-
Promotion of incretin (GLP-1 and GIP) release from intestinal L-cells, which in turn enhances insulin secretion and suppresses glucagon release.[1]
Caption: Signaling pathway of GPR119 agonists.
Assessing the Therapeutic Index: Methodologies
The determination of a therapeutic index involves a series of in vitro and in vivo studies designed to quantify both the efficacy and toxicity of a compound.
In Vitro Cytotoxicity Assays
These assays are crucial for the initial screening of compounds to assess their potential to cause cell death.[10] Common methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Release Assay: Detects the release of lactate dehydrogenase from damaged cells, a marker of cytotoxicity.
-
Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
These assays provide the 50% cytotoxic concentration (CC50) , the concentration of the compound that causes the death of 50% of the cells.
In Vivo Efficacy and Toxicology Studies
Animal models are essential for evaluating the therapeutic effects and safety profile of a drug candidate in a whole organism.
-
Efficacy Studies: These studies aim to determine the 50% effective dose (ED50) , the dose that produces the desired therapeutic effect in 50% of the population. For GPR119 agonists, this is often assessed through oral glucose tolerance tests (OGTT), where the ability of the compound to lower blood glucose levels is measured.
-
Toxicology Studies: These are designed to identify potential adverse effects and determine safe dosing ranges. Key parameters include:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Median Lethal Dose (LD50): The dose of a substance that is lethal to 50% of the test population.
-
The therapeutic index is then calculated as:
TI = LD50 / ED50 or TI = MTD / ED50
A higher TI value indicates a more favorable safety profile.
Sources
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- 10. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(piperidin-4-yloxy)-1H-indazole
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 5-(piperidin-4-yloxy)-1H-indazole represents a class of heterocyclic compounds of significant interest. As your partner in the laboratory, we recognize that providing the highest quality reagents is only part of our commitment. Ensuring you have the critical information for safe handling and disposal is paramount to our shared success and the advancement of science. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(piperidin-4-yloxy)-1H-indazole, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment and Initial Considerations
Therefore, all disposal procedures must be predicated on the assumption that this compound is a hazardous substance. This proactive stance ensures the highest level of safety for laboratory personnel and the environment. The primary federal law governing the management of hazardous waste is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from generation to disposal.[6][7]
Key Principles for Disposal:
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.[8]
-
No Drain Disposal: Hazardous chemicals must never be poured down the drain as a method of disposal.[8]
-
No Evaporation: Hazardous wastes must not be disposed of by evaporation, including in fume hoods.[1]
-
Training: All personnel handling the waste must be trained on proper waste handling and disposal procedures.[1][2][6]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before beginning any work that will generate waste, it is crucial to be prepared with the appropriate PPE and a plan for spill containment.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as related compounds can cause skin irritation.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes, as related compounds can cause serious eye irritation.[4] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or aerosols.[9] |
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed above.
-
Containment and Cleanup:
-
For Solid Spills: Gently sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[3][10]
-
For Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels to clean up large spills of solutions, especially if the solvent is an oxidizer.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Waste Disposal: All materials used to clean the spill should be disposed of as hazardous waste.[1]
Part 3: Step-by-Step Disposal Procedure
The proper disposal of 5-(piperidin-4-yloxy)-1H-indazole waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly identifying and segregating hazardous waste is the first critical step.[12]
-
Waste Characterization: All waste containing 5-(piperidin-4-yloxy)-1H-indazole, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: It is crucial to segregate waste streams to prevent dangerous reactions.[13]
-
Keep 5-(piperidin-4-yloxy)-1H-indazole waste separate from incompatible materials, such as strong oxidizing agents.[3]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. For instance, halogenated solvent wastes should be kept separate from non-halogenated solvent wastes due to differences in disposal costs and methods.[2]
-
Step 2: Container Selection and Labeling
The choice of container and proper labeling are essential for safe storage and transport.
-
Container Requirements:
-
Use only appropriate, compatible containers for waste storage; plastic is often preferred.[8]
-
The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, screw-top cap.[13]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[13]
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "5-(piperidin-4-yloxy)-1H-indazole." Avoid using abbreviations or chemical formulas.
-
List all components of a waste mixture, including solvents.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Designated SAAs are crucial for the safe, temporary storage of hazardous waste in the laboratory.
-
Location: The SAA must be at or near the point of waste generation.[8]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) chemical waste, the limit is one quart.[1][8]
-
Secondary Containment: Waste containers in the SAA must be kept in secondary containment, such as a tub or tray, to contain any potential leaks or spills.[13]
-
Container Management: Keep waste containers closed at all times, except when adding or removing waste.[1][8]
Step 4: Arranging for Final Disposal
Once a waste container is full or has been in the SAA for an extended period (typically up to 12 months, provided accumulation limits are not exceeded), it must be removed for final disposal.[8]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar safety office is responsible for the collection and disposal of hazardous waste.[1][8]
-
Waste Pickup Request: Submit a waste collection request form as required by your institution. This typically involves providing information from the waste label.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central storage facilities themselves. This should be done by trained EHS staff.[1]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company that will ensure it is managed in compliance with all federal, state, and local regulations.[12][14]
Part 4: Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of 5-(piperidin-4-yloxy)-1H-indazole.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. This not only protects you and your colleagues but also ensures that your groundbreaking research is conducted in a manner that is compliant and conscientious.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Management . Axonator. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
A Researcher's Guide to the Safe Handling of 5-(piperidin-4-yloxy)-1H-indazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-(piperidin-4-yloxy)-1H-indazole demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling this potent kinase inhibitor. By moving beyond a simple checklist and understanding the rationale behind these procedures, we can ensure both personal safety and the integrity of our research.
Core Safety Directives
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling 5-(piperidin-4-yloxy)-1H-indazole. Standard laboratory attire, such as closed-toe shoes and long pants, is mandatory.[4] The following PPE is required:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashes, such as during bulk handling or solution preparation.[4][5][6][7] | Protects against accidental splashes of the compound in solid or solution form, which could cause serious eye irritation or damage.[2][3] |
| Hand Protection | Double-gloving with disposable nitrile gloves.[8] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, minimizing the risk of exposure. |
| Body Protection | A fully buttoned, flame-resistant lab coat.[4] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient to minimize inhalation exposure, especially when handling the powder outside of a certified chemical fume hood.[5][6][8] | Fine powders can be easily aerosolized, posing an inhalation risk. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of 5-(piperidin-4-yloxy)-1H-indazole. The following diagram and procedural steps outline the lifecycle of the compound within the laboratory.
Caption: Workflow for the safe handling of 5-(piperidin-4-yloxy)-1H-indazole.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (478827-08-6), and any available hazard information.[1]
-
Store the compound in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[3]
2. Weighing and Solution Preparation:
-
All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weigh boats. Decontaminate these items after use or dispose of them as hazardous waste.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. Perform all solution preparations within a chemical fume hood.
3. Experimental Use:
-
Conduct all experiments involving 5-(piperidin-4-yloxy)-1H-indazole in a chemical fume hood to minimize exposure to vapors or aerosols.
-
In the context of kinase inhibitor experiments, it is crucial to maintain consistent experimental conditions, including inhibitor concentrations and incubation times, to ensure data reliability.[9]
Disposal Plan: A Critical Final Step
Improper disposal of chemical waste is illegal and poses a significant environmental risk.[10] All waste contaminated with 5-(piperidin-4-yloxy)-1H-indazole must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and chemically compatible waste container.[11][12] Do not mix with other waste streams unless compatibility has been confirmed.[10][12] For instance, never mix flammable waste with oxidizers.[10]
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
-
Ensure all waste containers are properly labeled with the full chemical name and a hazardous waste tag as required by your institution.[11] Do not use abbreviations.[11]
By adhering to these rigorous safety and handling protocols, we can confidently and responsibly advance our research while prioritizing the well-being of ourselves and our colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
